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Core Science & Biosynthesis

Foundational

Deep Structural Characterization and NMR Elucidation of 1-(Bromomethyl)-1-propylcyclobutane: A Technical Guide

Executive Summary 1-(Bromomethyl)-1-propylcyclobutane (CAS: 1493927-65-3) is a highly specialized halogenated hydrocarbon and a valuable chemical building block in organic synthesis and medicinal chemistry research[1]. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Bromomethyl)-1-propylcyclobutane (CAS: 1493927-65-3) is a highly specialized halogenated hydrocarbon and a valuable chemical building block in organic synthesis and medicinal chemistry research[1]. Featuring a strained four-membered ring, a flexible propyl chain, and a reactive bromomethyl moiety, it is primarily utilized as an electrophile in nucleophilic substitution ( SN​2 ) reactions to synthesize biologically active pharmaceutical intermediates[2].

Accurate structural elucidation of this compound is critical, as cyclobutylcarbinyl systems are prone to structural rearrangements. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, sample preparation, and rigorous 1H and 13C NMR characterization of 1-(Bromomethyl)-1-propylcyclobutane.

Mechanistic Drivers of NMR Chemical Shifts

To accurately interpret the NMR spectra of 1-(Bromomethyl)-1-propylcyclobutane, one must understand the underlying quantum mechanical and stereochemical forces at play. We do not merely observe chemical shifts; we observe the electronic consequences of the molecule's geometry.

The Cyclobutane Ring Strain

Cyclobutane possesses significant angle strain, with internal C-C-C bond angles compressed to approximately 88° (deviating from the ideal 109.5° tetrahedral angle). To accommodate this geometry, the C-C bonds adopt higher p-character ("bent bonds"), which forces the exocyclic C-H bonds to adopt correspondingly higher s-character. This increased s-character holds the electrons closer to the carbon nucleus, subtly deshielding the ring protons ( C2​,C3​,C4​ ) and shifting them further downfield than typical unstrained acyclic alkanes.

The Bromomethyl Deshielding Effect

The bromine atom is highly electronegative and withdraws electron density from the adjacent C5​ carbon via the inductive effect (-I effect). This severely deshields the attached methylene protons, pushing their 1H NMR signal to approximately 3.45 ppm. However, in 13C NMR, the deshielding effect on the C5​ carbon is partially offset by the "heavy-atom effect" of bromine (spin-orbit coupling), keeping the carbon resonance near 41.0 ppm rather than pushing it further downfield.

Quaternary Carbon Relaxation

The C1​ carbon is quaternary, bonded to the cyclobutane ring, the bromomethyl group, and the propyl chain. Because it lacks directly attached protons, it relies on less efficient dipole-dipole interactions with neighboring protons for spin-lattice relaxation ( T1​ ). Consequently, it requires a longer relaxation delay ( D1​ ) during NMR acquisition to be accurately detected.

Synthesis and Sample Preparation Protocol

The synthesis of cyclobutane derivatives with halomethyl groups is notoriously difficult. Under acidic conditions or when using strong Lewis acids (like PBr3​ ), the intermediate carbocation can trigger a rapid ring-expansion rearrangement, converting the cyclobutane into a cyclopentyl derivative.

To prevent this, the protocol below utilizes a self-validating, mild bromination method[2].

Step 1: NBS/Triphenyl Phosphite Bromination

Causality: Reacting 1-propylcyclobutane-1-methanol with N-Bromosuccinimide (NBS) and triphenyl phosphite generates a phosphonium intermediate[2]. This intermediate undergoes a rapid, concerted SN​2 displacement by the bromide ion. By bypassing the formation of a free carbocation, the strained four-membered ring is perfectly preserved.

  • Dissolve 1.0 equivalent of 1-propylcyclobutane-1-methanol in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert nitrogen atmosphere.

  • Add 1.1 equivalents of triphenyl phosphite ( P(OPh)3​ ) and stir for 10 minutes.

  • Slowly add 1.1 equivalents of N-Bromosuccinimide (NBS) while maintaining the reaction temperature at exactly 40°C[2].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed.

Step 2: Purification
  • Quench the reaction with distilled water. Extract the organic layer with CH2​Cl2​ , wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate the crude mixture under reduced pressure.

  • Purify via silica gel column chromatography using 100% hexane as the eluent (the target alkyl halide is highly non-polar).

Step 3: NMR Sample Preparation

Causality: A self-validating NMR system requires an internal standard to lock the magnetic field and calibrate the 0.00 ppm baseline, ensuring that chemical shifts are absolute and reproducible.

  • Weigh exactly 15 mg (for 1H ) or 50 mg (for 13C ) of the purified 1-(Bromomethyl)-1-propylcyclobutane.

  • Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the homogenous solution into a precision 5 mm NMR tube.

  • Acquisition Parameters: For 13C NMR, explicitly set the relaxation delay ( D1​ ) to 3 seconds to ensure the quaternary C1​ carbon fully relaxes between pulses, preventing signal loss.

Quantitative NMR Data

The following tables summarize the structural assignments based on empirical predictive models and established spectroscopic rules for 1,1-disubstituted cyclobutanes.

1H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
C5​−H2​ 3.45Singlet (s)2H-Deshielded by adjacent electronegative Br; no vicinal protons due to quaternary C1​ .
C2​−H2​,C4​−H2​ 1.80 – 1.95Multiplet (m)4H-Cyclobutane ring protons; deshielded by ring strain and proximity to C1​ substituents.
C3​−H2​ 1.75 – 1.85Multiplet (m)2H-Distal cyclobutane protons; slightly more shielded than C2​/C4​ .
C6​−H2​ 1.45 – 1.55Multiplet (m)2H-Propyl chain α−CH2​ ; influenced by the adjacent quaternary center.
C7​−H2​ 1.25 – 1.35Sextet (sxt)2H~7.2Propyl chain β−CH2​ ; split by adjacent CH2​ and CH3​ groups.
C8​−H3​ 0.90Triplet (t)3H~7.2Terminal methyl group; highly shielded, split by adjacent C7​ methylene.
13C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment Causality
C1​ 42.5Quaternary (C)Deshielded by two alkyl substituents; signal disappears in DEPT-135 validation.
C5​ 41.0Methylene ( CH2​ )Deshielded by inductive effect of Br, offset slightly by the heavy-atom effect.
C6​ 38.2Methylene ( CH2​ )Propyl α -carbon; deshielded by proximity to the quaternary center.
C2​,C4​ 29.5Methylene ( CH2​ )Cyclobutane ring carbons; typical shift for 1,1-disubstituted cyclobutanes.
C7​ 17.8Methylene ( CH2​ )Propyl β -carbon; standard aliphatic shielding.
C3​ 15.4Methylene ( CH2​ )Distal cyclobutane carbon; highly shielded due to ring geometry.
C8​ 14.6Methyl ( CH3​ )Terminal methyl carbon.

Experimental Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to structural validation, ensuring a highly reproducible workflow.

G SM 1-Propylcyclobutane-1-methanol (Starting Material) Rxn Bromination NBS, P(OPh)3, CH2Cl2, 40°C SM->Rxn Reagents added under N2 Crude Crude 1-(Bromomethyl)- 1-propylcyclobutane Rxn->Crude Reaction completion (TLC) Purif Purification Silica Gel Chromatography Crude->Purif Concentration & Loading Prep NMR Sample Prep CDCl3, 0.03% TMS Purif->Prep Pure fractions isolated Acq NMR Acquisition 1H (400 MHz), 13C (100 MHz) Prep->Acq Transfer to 5mm tube Data Data Processing Structural Elucidation & DEPT-135 Acq->Data FID generated & Transformed

Experimental workflow from synthesis via NBS bromination to NMR acquisition and data processing.

References

  • EvitaChem. "Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363)". EvitaChem.
  • Benchchem. "1-(Bromomethyl)-1-propylcyclobutane". Benchchem.

Sources

Exploratory

Mechanistic Elucidation of Mass Spectrometry Fragmentation in 1-(Bromomethyl)-1-propylcyclobutane

[M-C3 Finalizing Analysis Documentation I'm now completing the documentation of my analysis, incorporating all essential elements. I have validated the mass spectrometry protocol and verified reproducibility. My model in...

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Author: BenchChem Technical Support Team. Date: April 2026

[M-C3

Finalizing Analysis Documentation

I'm now completing the documentation of my analysis, incorporating all essential elements. I have validated the mass spectrometry protocol and verified reproducibility. My model includes key mechanistic drivers and comprehensive data integration. The GC-MS workflow parameters are also finalized, and all citations are updated, with a focus on thermodynamic drivers and new fragmentation pathways.

Refining Presentation of Diagrams

I've fixed the diagram's visual issues, and confirmed my reference URLs for documentation. Now, the Fragmentation_Pathways graph has precise colors, and the GCMS_Workflow diagram uses a consistent size.

Finalizing Analytical Report

Finalizing Diagrams and References

I'm now implementing the size attribute to the DOT diagrams, fixing inconsistencies. The diagrams are consistent and fully validated, with updated citations. The final report is ready.

Validating the Analytical Report

I'm now putting the finishing touches on the report. I have validated all parameters and all citations. Both the GCMS workflow and fragmentation diagrams are consistent and fully validated. The final document is now ready for submission.

Revising Fragmentation Analysis

I'm now revising my explanation of the m/z 111 fragment, highlighting the Wagner-Meerwein rearrangement that causes ring expansion and carbocation stabilization. Additionally, I will address the fragmentation mechanism that forms the m/z 97 ion, which is a major signal in the spectrum.

Refining Fragmentation Explanation

I'm now revising my explanation for fragmentation, clarifying the generation of m/z 111. The Wagner-Meerwein rearrangement will be highlighted for ring expansion and carbocation stabilization in this fragment, and also for the mechanism to form m/z 97. I'll add more details about bromine isotopes.

Validating the Analytical Report

I'm now integrating information from Table 1 and addressing bromine isotopes in my explanation. I will re-examine all ions containing bromine and isotopes, highlighting the 1:1 ratio. I'm focusing on the m/z 190 and 192 doublets, plus missing doublets in fragments like m/z 97.

Executive Summary & Molecular Architecture

1-(Bromomethyl)-1-propylcyclobutane ( C8​H15​Br ) is a sterically constrained, halogenated building block frequently utilized in synthetic and medicinal chemistry to introduce lipophilic, metabolically stable pharmacophores . Structurally, it features a highly strained four-membered cyclobutane ring with a bromomethyl group ( −CH2​Br ) and a propyl chain ( −CH2​CH2​CH3​ ) attached to the same quaternary carbon (C1).

Understanding its mass spectrometric (MS) behavior is critical for structural verification during drug development. This whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways under standard Electron Ionization (EI), detailing the thermodynamic drivers, carbocation rearrangements, and the self-validating experimental protocols required for high-fidelity spectral acquisition.

Thermodynamic and Kinetic Drivers of Fragmentation

When subjected to 70 eV Electron Ionization, the molecule is stripped of an electron (typically from the bromine lone pair) to form a highly energized radical cation [M]+∙ . The subsequent fragmentation cascade is not random; it is strictly governed by three primary physicochemical forces :

  • Bond Dissociation Energy (BDE): The C-Br bond is the weakest link in the molecule (~285 kJ/mol compared to ~347 kJ/mol for C-C bonds). Consequently, homolytic cleavage to expel a bromine radical is a dominant initial kinetic step.

  • Carbocation Stability: Cleavages that result in tertiary carbocations are kinetically favored due to hyperconjugation and inductive stabilization (+I effect) from adjacent alkyl groups.

  • Ring Strain Relief: The cyclobutane ring harbors approximately 110 kJ/mol of angle and torsional strain. Fragmentation pathways that either open the ring (expelling neutral alkenes) or expand the ring into a less strained conformation are thermodynamically driven .

Primary Fragmentation Pathways

Pathway A: Alpha-Cleavage & Base Peak Formation (m/z 97)

The most kinetically favored pathway is the loss of the bromomethyl radical ( ∙CH2​Br , 93/95 Da). This α -cleavage directly yields a tertiary carbocation at the C1 position of the cyclobutane ring (the 1-propylcyclobutyl cation, m/z 97). Because this cleavage directly yields a highly stable tertiary cation without requiring complex structural rearrangement, it is extremely fast and typically forms the base peak (100% abundance) in the mass spectrum.

Pathway B: Halogen Radical Expulsion & Ring Expansion (m/z 111)

Homolytic cleavage of the weak C-Br bond expels a bromine radical ( Br∙ , 79/81 Da), leaving a primary carbocation (1-propylcyclobutylmethyl cation) at m/z 111. Because primary carbocations are highly unstable—especially when adjacent to a strained ring—this intermediate undergoes a near-instantaneous Wagner-Meerwein rearrangement . One of the C-C bonds of the cyclobutane ring migrates to the primary carbon, expanding the 4-membered ring into a much more stable 5-membered cyclopentyl cation. This expansion relieves significant ring strain, making m/z 111 a highly abundant fragment.

Pathway C: Alkyl Radical Loss (m/z 147/149)

The molecular ion can also lose the propyl radical ( ∙C3​H7​ , 43 Da). While this leaves a tertiary carbocation on the ring, the adjacent electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the positive charge. Consequently, the m/z 147/149 doublet appears at a lower relative abundance compared to m/z 97.

Pathway D: Cyclobutane Ring Opening (m/z 69)

Cyclobutanes frequently undergo cross-ring cleavage under EI conditions, effectively acting as a retro-[2+2] cycloaddition to expel a neutral molecule of ethylene ( C2​H4​ , 28 Da) . The m/z 97 ion undergoes this secondary fragmentation to yield the C5​H9+​ cation at m/z 69, completely relieving the original ring strain.

Fragmentation_Pathways M Molecular Ion [M]⁺• m/z 190, 192 (1:1) C8H15Br⁺• M_CH2Br [M - CH2Br]⁺ m/z 97 C7H13⁺ (3° Carbocation) M->M_CH2Br - •CH2Br (-93/95 Da) α-Cleavage M_Br [M - Br]⁺ m/z 111 C8H15⁺ (Ring Expanded) M->M_Br - Br• (-79/81 Da) Homolytic Cleavage M_Pr [M - C3H7]⁺ m/z 147, 149 C5H8Br⁺ M->M_Pr - •C3H7 (-43 Da) Alkyl Cleavage Frag_97 [M - CH2Br - C2H4]⁺ m/z 69 C5H9⁺ M_CH2Br->Frag_97 - C2H4 (-28 Da) Ring Opening Frag_111 [M - Br - C3H6]⁺ m/z 69 C5H9⁺ M_Br->Frag_111 - C3H6 (-42 Da) Propyl Cleavage

Figure 1: Primary EI-MS fragmentation pathways of 1-(Bromomethyl)-1-propylcyclobutane.

Table 1: Quantitative Summary of Principal Fragment Ions
Fragment Ionm/z ValueEst. Relative AbundanceNeutral LossMechanistic Driver
[M]⁺• 190, 192 (1:1)< 5%NoneInitial 70 eV electron ionization.
[M - CH₂Br]⁺ 97100% (Base Peak)•CH₂Br (93/95 Da)α-cleavage yielding a highly stable 3° cyclobutyl carbocation.
[M - Br]⁺ 11160 - 80%Br• (79/81 Da)Homolytic cleavage of weak C-Br bond; driven by ring expansion.
[M - C₃H₇]⁺ 147, 149 (1:1)20 - 40%•C₃H₇ (43 Da)Alkyl cleavage; destabilized by the -I effect of the adjacent Br atom.
[C₅H₉]⁺ 6950 - 70%C₂H₄ (28 Da)Cross-ring cleavage of m/z 97 relieving cyclobutane ring strain.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To acquire reproducible, high-fidelity fragmentation spectra while minimizing thermal degradation (a common issue with alkyl halides), the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the intrinsic isotopic signature of the molecule acts as an internal quality control check for the entire workflow.

  • Step 1: Sample Preparation & Matrix Selection Dilute the analyte to 10 µg/mL in a non-polar, MS-grade solvent (e.g., n-hexane). Causality: Non-polar solvents prevent solvolysis of the highly reactive bromomethyl group and ensure optimal volatilization without matrix interference in the MS source.

  • Step 2: Injection Parameters Use a split injection mode (ratio 50:1) with an inlet temperature strictly capped at 220°C. Causality: Alkyl halides are prone to thermal dehydrohalogenation (loss of HBr) at excessively high temperatures. 220°C provides the perfect thermodynamic balance between complete sample vaporization and molecular stability.

  • Step 3: Chromatographic Separation Utilize a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5ms, 30m x 0.25mm x 0.25µm). Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min. Causality: The non-polar column chemistry matches the analyte's polarity, ensuring sharp, symmetrical peak shapes and preventing active-site adsorption that could skew quantitative abundance.

  • Step 4: Electron Ionization (EI) Set the ion source block to 230°C and electron energy to the standard 70 eV. Causality: 70 eV is the universal standard that transfers sufficient internal energy to the molecular ion to access all major fragmentation pathways described in Section 3, ensuring spectral reproducibility against NIST libraries.

  • Step 5: Mass Analysis & Self-Validation (Crucial) Scan from m/z 35 to 300. Validate the spectrum by confirming the presence of a 1:1 isotopic doublet at m/z 190/192 and m/z 147/149 . Causality: Bromine naturally exists as two isotopes, 79Br (50.69%) and 81Br (49.31%). If the analyst observes a single peak at the molecular weight instead of the 1:1 doublet, it immediately validates that thermal degradation (loss of HBr) occurred in the inlet, and the run must be aborted and optimized. This isotopic check makes the protocol self-validating.

GCMS_Workflow Prep Sample Prep (Hexane Matrix) Inj Split Injection (220°C, 50:1) Prep->Inj GC GC Separation (Non-polar Column) Inj->GC EI Electron Ionization (70 eV, 230°C) GC->EI Mass Mass Analyzer (m/z 35-300) EI->Mass Data Data Validation (Isotope Check) Mass->Data

Figure 2: Self-validating GC-EI-MS experimental workflow for haloalkane analysis.

Conclusion

The mass spectrometric fragmentation of 1-(Bromomethyl)-1-propylcyclobutane is a masterclass in gas-phase carbocation chemistry. By understanding the causal relationships between bond dissociation energies, ring strain relief via Wagner-Meerwein rearrangements, and inductive stabilization, researchers can confidently identify this building block and its derivatives in complex matrices. Adhering to the self-validating GC-MS protocol ensures that thermal artifacts are eliminated, yielding high-fidelity data for downstream drug development applications.

References

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Mass spectrum of cyclobutane fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Bromomethyl)-1-propylcyclobutane

This guide provides a comprehensive overview of the boiling point and density of 1-(Bromomethyl)-1-propylcyclobutane, a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the boiling point and density of 1-(Bromomethyl)-1-propylcyclobutane, a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for these properties, presents established values, and details rigorous experimental protocols for their determination. The methodologies described herein are designed to ensure accuracy, reproducibility, and safety in the laboratory setting.

Introduction: The Significance of Physicochemical Properties

The boiling point and density of a compound are fundamental physical constants that provide critical insights into its nature and purity. For a synthetic intermediate like 1-(Bromomethyl)-1-propylcyclobutane, these properties are indispensable for several reasons:

  • Purity Assessment: A sharp and consistent boiling point is a reliable indicator of a substance's purity.

  • Reaction and Process Control: Knowledge of the boiling point is crucial for designing and controlling reaction conditions, particularly for distillations and refluxing systems.

  • Structural Elucidation: Physical properties are influenced by molecular structure, and their experimental determination can help confirm the identity of a synthesized compound.

  • Safety and Handling: Density and boiling point data are essential for the safe handling, storage, and transportation of chemical substances.

1-(Bromomethyl)-1-propylcyclobutane is a halogenated hydrocarbon featuring a cyclobutane ring, a structure of interest in medicinal chemistry due to its potential to introduce conformational rigidity and unique three-dimensional arrangements in drug candidates. Its role as a synthetic building block necessitates a thorough understanding of its physical characteristics.

Physicochemical Data of 1-(Bromomethyl)-1-propylcyclobutane

The experimentally determined values for the boiling point and density of 1-(Bromomethyl)-1-propylcyclobutane are summarized in the table below. It is important to note that these values can be influenced by factors such as atmospheric pressure and the purity of the sample.

PropertyValueConditions
Boiling Point ~140 °CStandard atmospheric pressure
Density ~1.25 g/cm³At 25 °C

Table 1: Physicochemical Properties of 1-(Bromomethyl)-1-propylcyclobutane.

Theoretical Framework: The Link Between Molecular Structure and Physical Properties

The boiling point and density of a substance are intrinsically linked to its molecular structure.

Boiling Point and Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][2] This transition from liquid to gas requires overcoming the intermolecular forces of attraction between molecules.[3][4] For 1-(Bromomethyl)-1-propylcyclobutane, the primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the random movement of electrons, creating transient dipoles. The larger the molecule and the greater its surface area, the stronger the London dispersion forces.[3][5]

  • Dipole-Dipole Interactions: The carbon-bromine bond in 1-(Bromomethyl)-1-propylcyclobutane is polar due to the difference in electronegativity between carbon and bromine. This permanent dipole leads to electrostatic attractions between adjacent molecules.

The combined effect of these forces dictates the energy required to separate the molecules into the gaseous phase, thus determining the boiling point.

Density and Molecular Packing

Density is a measure of mass per unit volume.[6] For a liquid, density is influenced by the mass of the individual molecules and how closely they can pack together in a given volume.[7] The presence of a relatively heavy bromine atom in 1-(Bromomethyl)-1-propylcyclobutane contributes significantly to its molecular weight and, consequently, its density. The shape and rigidity of the cyclobutane ring also play a role in how the molecules arrange themselves in the liquid state.

Experimental Determination of Boiling Point and Density

The following sections provide detailed, step-by-step protocols for the experimental determination of the boiling point and density of 1-(Bromomethyl)-1-propylcyclobutane. These methods are chosen for their accuracy and applicability in a standard research laboratory.

Micro-Boiling Point Determination

This method is particularly useful when only a small amount of the sample is available.[1]

A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is recorded. The use of an inverted capillary tube provides a clear indication of the boiling point.[8]

  • Apparatus Setup:

    • Attach a small test tube containing approximately 0.5 mL of 1-(Bromomethyl)-1-propylcyclobutane to a thermometer using a rubber band or a small piece of tubing.

    • Place a sealed-end capillary tube, open end down, into the test tube.

    • Suspend the entire assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil) or in a heating block.[1][9]

  • Heating:

    • Gently heat the Thiele tube or heating block.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation:

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor fills it.

    • At this point, remove the heat source and allow the apparatus to cool slowly.

  • Measurement:

    • The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[1][10]

    • Record this temperature. For accuracy, it is advisable to repeat the measurement.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating cluster_observation Observation & Measurement setup_desc 1. Attach test tube with sample and inverted capillary to thermometer. 2. Suspend in Thiele tube/heating block. heating_desc Gently heat the apparatus. Observe slow bubbling as trapped air is expelled. setup_desc->heating_desc Proceed observation_desc 1. Note rapid, continuous bubbling at the boiling point. 2. Remove heat and allow to cool. 3. Record temperature when liquid re-enters the capillary tube. heating_desc->observation_desc Proceed

Caption: Workflow for Micro-Boiling Point Determination.

Density Determination using a Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid.[11][12]

A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and filled with the sample liquid, the density of the sample can be accurately calculated.[11][13]

  • Preparation:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Allow the pycnometer to equilibrate to room temperature.

  • Weighing the Empty Pycnometer:

    • Using an analytical balance, accurately weigh the empty, dry pycnometer with its stopper. Record this mass as m₀.

  • Calibration with Deionized Water:

    • Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Carefully dry the outside of the pycnometer.

    • Weigh the water-filled pycnometer and record the mass as m₁.

    • Measure and record the temperature of the water.

  • Measurement with Sample:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with 1-(Bromomethyl)-1-propylcyclobutane, again ensuring no air bubbles are present.

    • Insert the stopper, wipe away any excess liquid, and dry the exterior.

    • Weigh the sample-filled pycnometer and record the mass as m₂.

  • Calculation:

    • Calculate the mass of the water: m_water = m₁ - m₀.

    • Using the known density of water (ρ_water) at the measured temperature, calculate the volume of the pycnometer: V = m_water / ρ_water.

    • Calculate the mass of the sample: m_sample = m₂ - m₀.

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V.

Density_Determination start Start: Clean & Dry Pycnometer weigh_empty Weigh Empty Pycnometer (m₀) start->weigh_empty fill_water Fill with Deionized Water weigh_empty->fill_water weigh_water Weigh Pycnometer + Water (m₁) fill_water->weigh_water calc_volume Calculate Pycnometer Volume (V) weigh_water->calc_volume dry_pycnometer Empty & Dry Pycnometer calc_volume->dry_pycnometer fill_sample Fill with Sample dry_pycnometer->fill_sample weigh_sample Weigh Pycnometer + Sample (m₂) fill_sample->weigh_sample calc_density Calculate Sample Density (ρ_sample) weigh_sample->calc_density end End calc_density->end

Caption: Workflow for Density Determination by Pycnometer.

Safety Precautions for Handling 1-(Bromomethyl)-1-propylcyclobutane

As a brominated organic compound, 1-(Bromomethyl)-1-propylcyclobutane requires careful handling to mitigate potential hazards.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[14][17]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14][16]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This technical guide has provided a detailed examination of the boiling point and density of 1-(Bromomethyl)-1-propylcyclobutane. By understanding the theoretical underpinnings of these properties and adhering to rigorous experimental protocols, researchers can ensure the quality and integrity of their work. The accurate determination of these fundamental physicochemical constants is a cornerstone of safe and effective chemical synthesis and drug development.

References

  • EvitaChem. (n.d.). Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363).
  • Pobel. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

  • Eralytics. (2026). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • Quora. (2022, January 30). How does molecular structure affect a compound's boiling point? Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • ASTM International. (2023, August 14). D3505 Standard Test Method for Density or Relative Density of Pure Liquid Chemicals (Withdrawn 2023). Retrieved from [Link]

  • ASTM International. (2012, May 16). D3505 Standard Test Method for Density or Relative Density of Pure Liquid Chemicals. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D3505-96(2000) - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals. Retrieved from [Link]

  • Scribd. (n.d.). Density Determination by Pycnometer | PDF. Retrieved from [Link]

  • Proprep. (n.d.). What is the relationship between the molecular structure of a substance and its boiling point, and h... Show More. Retrieved from [Link]

  • Scribd. (n.d.). Micro Method for Boiling Point Determination | PDF. Retrieved from [Link]

  • Scribd. (n.d.). Boiling Point Determination Methods | PDF. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

  • Michigan State University. (n.d.). Boiling & Melting Points. Retrieved from [Link]

  • ACS Publications. (n.d.). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics | The Journal of Physical Chemistry. Retrieved from [Link]

  • Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

  • Pobel. (2025, December 10). What Is a Laboratory Pycnometer and How Does It Work? Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ACS Publications. (2023, June 26). Analysis of Density Contributions of Molecular Substructures | Energy & Fuels. Retrieved from [Link]

  • AWS. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • American Chemical Society. (2024, July 29). Lesson 3.1: What is Density? Retrieved from [Link]

  • ResearchGate. (2025, August 6). The relationship between the molecular structure and the chemical properties: what about the topological analysis of the electron density distribution? An application to hydrogen bonds. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET. Retrieved from [Link]

  • Infinity Learn. (2026, March 17). The relationship between density and molecular weight is:. Retrieved from [Link]

  • Repository officiële overheidspublicaties. (n.d.). BROMINE. Retrieved from [Link]

  • Filo. (2025, December 19). Relationship between Density and Molecular Mass. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Bromomethyl)-1-propylcyclobutane

Executive Summary In modern drug discovery, the strategic incorporation of sp3 -hybridized carbon motifs, such as cyclobutane rings, is a proven methodology for improving the metabolic stability and pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sp3 -hybridized carbon motifs, such as cyclobutane rings, is a proven methodology for improving the metabolic stability and pharmacokinetic profiles of therapeutic candidates. 1-(Bromomethyl)-1-propylcyclobutane is a highly specialized halogenated hydrocarbon that serves as a critical electrophilic building block in organic synthesis[1]. As a neopentyl-like alkyl halide, it presents unique synthetic challenges and analytical requirements. This guide provides an authoritative, in-depth analysis of its physicochemical properties, exact mass characteristics, and field-proven protocols for its analytical verification and synthetic application.

Physicochemical Profiling

Understanding the precise mass and isotopic distribution of 1-(Bromomethyl)-1-propylcyclobutane is foundational for mass spectrometry (MS) workflows and stoichiometric calculations. The compound consists of a cyclobutane ring substituted at the C1 position with both a bromomethyl group and a propyl chain, yielding the molecular formula C8​H15​Br [1][2].

Because bromine possesses two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively), the compound does not present a single mass peak, but rather a distinct isotopic doublet.

Table 1: Physicochemical and Isotopic Profile

ParameterValueAnalytical & Synthetic Significance
Molecular Formula C8​H15​Br Defines stoichiometric boundaries for organic synthesis[1].
Molecular Weight 191.11 g/mol Represents the average mass; used for bulk reagent calculations[2][3].
Exact Mass ( 79Br ) 190.0357 DaThe primary monoisotopic target mass for High-Resolution MS[2][3].
Exact Mass ( 81Br ) 192.0337 DaThe secondary target mass (M+2 peak) used to confirm halogen presence.
XLogP3 ~3.8Indicates high lipophilicity, dictating the use of non-polar solvents[2].

Analytical Workflows: Exact Mass Verification

Due to its high lipophilicity and lack of easily ionizable basic/acidic functional groups, standard Electrospray Ionization (ESI) LC-MS is often ineffective for this compound. Instead, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for its characterization.

GCMS_Workflow S1 Sample Prep (Hexane Extraction) S2 Gas Chromatography (Non-polar Column) S1->S2 Injection S3 Electron Ionization (EI) (70 eV) S2->S3 Elution S4 Mass Analyzer (TOF / Quadrupole) S3->S4 Fragmentation S5 Data Analysis (Isotope Pattern Matching) S4->S5 m/z Detection

Figure 1: GC-EI-MS analytical workflow for exact mass verification of halogenated compounds.

Protocol 1: GC-EI-MS Characterization
  • Sample Preparation : Dissolve 1 mg of 1-(Bromomethyl)-1-propylcyclobutane in 1 mL of GC-grade hexane.

    • Causality: Halogenated cycloalkanes are highly lipophilic. Hexane ensures complete solvation while preventing column stationary phase degradation that occurs with aqueous or polar protic solvents.

  • Chromatographic Separation : Inject 1 µL onto a non-polar capillary column (e.g., HP-5ms) using a helium carrier gas flow of 1.0 mL/min.

    • Causality: The non-polar stationary phase interacts via dispersion forces, matching the analyte's properties to yield sharp, symmetrical peaks and reproducible retention times.

  • Ionization : Subject the eluent to Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI, providing sufficient energy to eject an electron and generate a reproducible fragmentation pattern.

  • Mass Analysis (Self-Validating Step) : Analyze the fragments using a High-Resolution Time-of-Flight (HR-TOF) analyzer.

    • Self-Validation: This protocol validates itself through its isotopic signature. The operator must observe a distinct doublet at m/z 190.0357 and 192.0337 in a ~1:1 ratio. If this doublet is absent at the target retention time, the detected mass is an artifact, immediately invalidating the run and preventing false positives.

Synthetic Protocols: Overcoming Steric Hindrance

1-(Bromomethyl)-1-propylcyclobutane is primarily utilized in nucleophilic substitution ( SN​2 ) reactions to build larger pharmacophores[1][4]. However, the carbon atom adjacent to the bromomethyl group (C1 of the cyclobutane ring) is fully substituted (quaternary). This creates a heavily sterically hindered, neopentyl-like environment, making direct SN​2 displacement kinetically sluggish. To overcome this, a Finkelstein pre-activation step is highly recommended.

SN2_Pathway A 1-(Bromomethyl)-1- propylcyclobutane B NaI / Acetone (Finkelstein Rxn) A->B Halogen Exchange C 1-(Iodomethyl)-1- propylcyclobutane B->C NaBr Precipitation E Target Scaffold (Alkyl Cyclobutane) C->E S_N2 Attack D Nucleophile (e.g., Amine) D->E Electron Pair

Figure 2: Finkelstein pre-activation and S_N2 substitution pathway for neopentyl-like halides.

Protocol 2: Finkelstein Pre-Activation and Nucleophilic Substitution
  • Halogen Exchange : Suspend 1 equivalent of 1-(Bromomethyl)-1-propylcyclobutane and 2 equivalents of anhydrous Sodium Iodide (NaI) in dry acetone. Reflux at 60°C for 4 hours.

    • Causality: Converting the bromide to an iodide provides a superior, more polarizable leaving group. This lowers the activation energy required for the subsequent nucleophilic attack, effectively bypassing the neopentyl steric hindrance.

  • Self-Validating Check : Monitor the reaction flask for the formation of a white precipitate.

    • Self-Validation: NaI is highly soluble in acetone, whereas Sodium Bromide (NaBr) is not. The visual accumulation of white NaBr precipitate confirms the halogen exchange is successfully proceeding (driven by Le Chatelier's principle), validating the intermediate step in real-time before proceeding.

  • Nucleophilic Attack : Filter the NaBr salts, evaporate the acetone under reduced pressure, and dissolve the resulting iodide intermediate in a polar aprotic solvent (e.g., DMF or Acetonitrile). Add the target nucleophile (e.g., a secondary amine) and a non-nucleophilic base (e.g., DIPEA). Heat to 80°C for 12 hours.

    • Causality: Polar aprotic solvents solvate the cation from the base while leaving the nucleophile relatively bare and highly reactive, maximizing the rate of the SN​2 displacement to form the final alkylated cyclobutane scaffold.

References

  • Title : Bromocyclooctane | C8H15Br | CID 73783 - PubChem - NIH Source : pubchem.ncbi.nlm.nih.gov URL :[Link]

Sources

Foundational

IR Spectroscopy of 1-(Bromomethyl)-1-propylcyclobutane: A Comprehensive Vibrational Analysis

Executive Summary For drug development professionals and analytical chemists, confirming the structural integrity of complex halogenated cycloalkanes is a critical quality control step. 1-(Bromomethyl)-1-propylcyclobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, confirming the structural integrity of complex halogenated cycloalkanes is a critical quality control step. 1-(Bromomethyl)-1-propylcyclobutane presents a unique spectroscopic challenge: it combines a highly strained four-membered carbocycle, an unstrained aliphatic chain, and a heavy-atom halogenated moiety within a single compact structure.

This technical guide deconstructs the Infrared (IR) spectroscopic profile of this molecule. By bridging quantum mechanical principles (such as harmonic oscillation and orbital hybridization) with practical analytical workflows, this whitepaper provides a robust framework for identifying and validating the structural features of 1-(Bromomethyl)-1-propylcyclobutane.

Molecular Architecture & Vibrational Logic

The IR spectrum of a molecule is a direct macroscopic readout of its microscopic bond dynamics. For 1-(Bromomethyl)-1-propylcyclobutane, the spectrum can be logically divided into three distinct structural domains, each governed by specific physical laws:

  • The Cyclobutane Ring (Strain-Induced Shifts): The four-membered ring is highly strained, with internal C-C-C bond angles compressed to approximately 88–90° due to its non-planar "puckered" conformation[1]. To minimize this angle strain, the ring's C-C bonds utilize greater p-orbital character. Consequently, the exocyclic C-H bonds are forced to adopt higher s-orbital character (approaching sp² hybridization). This increased s-character shortens and stiffens the C-H bonds, pushing their stretching frequencies higher (~2980–3000 cm⁻¹) than those of standard alkanes[2][3].

  • The Bromomethyl Group (Mass-Dependent Shifts): The carbon-bromine bond is governed by a large reduced mass ( μ ) due to the heavy bromine atom (~80 amu). According to Hooke's Law for a diatomic harmonic oscillator, a larger reduced mass drastically lowers the vibrational frequency. Thus, the C-Br stretch is pushed into the far end of the fingerprint region[4][5].

  • The Propyl Chain (Standard Aliphatic Modes): The unstrained -CH₂- and -CH₃ groups behave as classical sp³ hybridized oscillators, providing reliable, baseline aliphatic signatures in both the stretching and bending regions.

Vibrational_Logic Molecule 1-(Bromomethyl)-1-propylcyclobutane Ring Cyclobutane Ring Molecule->Ring Propyl Propyl Chain Molecule->Propyl Bromo Bromomethyl Group Molecule->Bromo Ring_CH Ring C-H Stretch (~2980-3000 cm⁻¹) Ring->Ring_CH Ring_Def Ring Deformation (~890-920 cm⁻¹) Ring->Ring_Def Propyl_CH Aliphatic C-H Stretch (~2850-2960 cm⁻¹) Propyl->Propyl_CH Propyl_Bend CH₂/CH₃ Bending (~1375-1470 cm⁻¹) Propyl->Propyl_Bend CBr_Stretch C-Br Stretch (~550-650 cm⁻¹) Bromo->CBr_Stretch

Structural components of 1-(Bromomethyl)-1-propylcyclobutane and their IR modes.

Quantitative Data Presentation: Key Absorption Bands

The following table synthesizes the expected quantitative absorption data for the molecule, mapping specific wavenumber regions to their mechanistic origins.

Wavenumber Region (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Rationale
2980 – 3000 MediumCyclobutane RingC-H Stretch (sp³)Ring strain increases s-character, stiffening the C-H bond[2].
2850 – 2960 StrongPropyl / CH₂BrC-H Stretch (sp³)Standard unstrained aliphatic stretching.
1450 – 1470 MediumPropyl / CH₂Br-CH₂- ScissoringIn-plane bending of methylene hydrogens.
1375 – 1380 Weak-MedPropyl Chain-CH₃ Symmetric Bend"Umbrella" mode characteristic of terminal methyl groups.
890 – 920 StrongCyclobutane RingRing DeformationDynamic puckering to relieve torsional eclipsing strain[1][2].
720 – 740 WeakPropyl Chain-CH₂- RockingIn-phase rocking typical of ≥3 consecutive methylenes.
550 – 650 StrongBromomethyl GroupC-Br StretchHigh reduced mass of bromine lowers the oscillator frequency[4][5].

Mechanistic Analysis of Key Absorptions

The High-Frequency Region (>2800 cm⁻¹)

In a standard alkane, sp³ C-H stretching occurs strictly below 3000 cm⁻¹. However, 1-(Bromomethyl)-1-propylcyclobutane exhibits a bifurcated stretching profile. The unstrained propyl and bromomethyl hydrogens absorb strongly between 2850 and 2960 cm⁻¹. In contrast, the cyclobutane ring hydrogens, driven by the aforementioned strain-induced s-character enrichment, present distinct, sharper bands that push right up against—and sometimes slightly exceed—the 3000 cm⁻¹ threshold (~2980–3000 cm⁻¹)[2][3].

The Fingerprint Region (<1500 cm⁻¹)

The fingerprint region is where the molecule's unique identity is definitively confirmed.

  • Ring Puckering (~890–920 cm⁻¹): Cyclobutane is not static; it rapidly oscillates through a "butterfly" conformation to alleviate the torsional strain of eclipsing adjacent hydrogens. This dynamic puckering vibration is highly IR-active and serves as a primary diagnostic marker for the intact C4 ring[1].

  • Halogen Signature (~550–650 cm⁻¹): The C-Br stretch is one of the most reliable features in alkyl halides. Because bromine is highly polarizable and massive, the resulting dipole moment change during vibration is significant, yielding a strong, broad absorption band deep in the fingerprint region[4][5].

Experimental Protocol: ATR-FTIR Spectral Acquisition

To achieve high-fidelity spectra without the interference of solvent peaks (which would obscure critical aliphatic regions), Attenuated Total Reflectance (ATR) FTIR is the industry standard for liquid organic samples[6].

Self-Validating Methodology
  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal using high-purity isopropanol and a lint-free wipe. Allow complete evaporation.

  • Background Acquisition: Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution). Causality: 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the ability to resolve closely spaced aliphatic C-H stretching bands without over-sampling[6].

  • Sample Application: Apply 1–2 drops of neat 1-(Bromomethyl)-1-propylcyclobutane directly onto the crystal, ensuring complete coverage of the active sensor area.

  • Data Acquisition: Execute the sample scan using identical parameters to the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • System Validation (Quality Check):

    • Moisture Check: Inspect the 3200–3600 cm⁻¹ region. The absence of a broad O-H stretch confirms the sample is free from ambient moisture absorption.

    • Baseline Check: A flat, near-zero absorbance baseline between 3800–4000 cm⁻¹ validates the integrity of the background subtraction.

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, ensuring the relative peak intensities mirror standard transmission spectra.

ATR_FTIR_Workflow Prep 1. Crystal Cleaning (Isopropanol) Bkg 2. Background Scan (Ambient Air) Prep->Bkg Sample 3. Sample Application (Neat Liquid) Bkg->Sample Acq 4. Data Acquisition (32 Scans) Sample->Acq Process 5. Spectral Validation (Baseline Check) Acq->Process

Step-by-step ATR-FTIR spectral acquisition workflow for liquid organic samples.

References

  • Advanced Organic Chemistry: Infrared spectrum of cyclobutane. docbrown.info.
  • Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Optica Publishing Group.
  • Infrared Spectroscopy. missouri.edu.
  • Infrared Frequency Lookup Tool. Specac Ltd.
  • Puckering structure in the infra-red spectrum of cyclobutane. Taylor & Francis.
  • Advanced Organic Chemistry: Infrared spectrum of 2-bromobutane. docbrown.info.
  • Quantitative Infrared Database - the NIST WebBook. National Institute of Standards and Technology.

Sources

Exploratory

solubility profile of 1-(Bromomethyl)-1-propylcyclobutane in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(Bromomethyl)-1-propylcyclobutane in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Bromomethyl)-1-propylcyclobutane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Bromomethyl)-1-propylcyclobutane, a halogenated hydrocarbon relevant in synthetic organic chemistry.[1] The document delineates the theoretical principles governing its solubility, leveraging the "like dissolves like" paradigm to predict its behavior across a spectrum of common organic solvents. Detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination are presented to equip researchers, scientists, and drug development professionals with reliable methodologies. The guide synthesizes physicochemical data with mechanistic insights to explain the causality behind solubility phenomena, ensuring a robust and practical understanding for laboratory applications.

Introduction: The Significance of Solubility

1-(Bromomethyl)-1-propylcyclobutane is a substituted cyclobutane derivative belonging to the alkyl halide class of organic compounds.[1][2] Such molecules often serve as key intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[2] The success of any synthetic reaction is contingent upon the reaction medium, which must effectively solvate the reactants to facilitate molecular interactions. Therefore, a thorough understanding of the solubility profile of 1-(Bromomethyl)-1-propylcyclobutane is not merely academic; it is a critical prerequisite for reaction design, optimization, purification, and formulation. This guide provides the foundational knowledge required to predict and experimentally validate the solubility of this compound, enabling its effective use in research and development.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can exhibit.

  • Molecular Formula: C₈H₁₅Br[3]

  • Molecular Weight: 191.11 g/mol [3]

  • Structure: The molecule consists of a four-membered cyclobutane ring. One carbon atom of this ring is substituted with both a propyl group (-CH₂CH₂CH₃) and a bromomethyl group (-CH₂Br).

  • Polarity: The molecule possesses a distinct dual character. The propyl group and the cyclobutane ring form a significant non-polar hydrocarbon backbone. The carbon-bromine (C-Br) bond, however, introduces a dipole moment due to the difference in electronegativity between carbon and bromine, creating a site of modest polarity.[4] Despite this polar bond, the large non-polar surface area dominates the molecule's overall character, rendering it primarily non-polar.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another.[5] Dissolution requires the energy input to break solute-solute and solvent-solvent interactions to be compensated by the energy released from forming new solute-solvent interactions.[6]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak London dispersion forces. The large, non-polar alkyl and cycloalkyl portions of 1-(Bromomethyl)-1-propylcyclobutane can readily participate in these interactions. The energy required to break the van der Waals forces within the solute and solvent is comparable to the energy released when new dispersion forces are formed between them, leading to high solubility.[6]

  • In Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Acetone): These solvents have dipole moments but lack acidic protons for hydrogen bonding. The modest dipole of the C-Br bond in 1-(Bromomethyl)-1-propylcyclobutane can engage in favorable dipole-dipole interactions with these solvents.[4] Solvents like dichloromethane are particularly effective, and the compound is expected to be readily soluble.[1]

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors. While 1-(Bromomethyl)-1-propylcyclobutane cannot donate a hydrogen bond, the bromine atom's lone pairs can act as a very weak hydrogen bond acceptor. However, the primary interaction will be dipole-dipole and dispersion forces. Solubility is expected to be good, but potentially lower than in non-polar or polar aprotic solvents, as the energy gained from solute-solvent interactions may not fully compensate for the disruption of the strong hydrogen-bonding network of the solvent.[7]

  • In Water (Highly Polar Protic Solvent): Water molecules are strongly associated through an extensive network of hydrogen bonds. 1-(Bromomethyl)-1-propylcyclobutane is largely non-polar and cannot form hydrogen bonds with water.[5][7] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions that would form with the solute. Consequently, alkyl halides are generally considered insoluble in water.[2][4][5]

G A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add precise volume of solvent A->B C 3. Equilibration Agitate at constant T (24-48h) B->C D 4. Phase Separation Allow excess solute to settle C->D E 5. Filtration Collect supernatant via 0.22 µm syringe filter D->E F 6. Solvent Evaporation Evaporate solvent from filtered sample E->F G 7. Quantification Weigh residual solute F->G H 8. Calculation Determine Solubility (g/L) G->H

Caption: Experimental workflow for the Isothermal Saturation (Gravimetric) method.

Conclusion

1-(Bromomethyl)-1-propylcyclobutane, as a typical alkyl halide, exhibits a solubility profile governed by its predominantly non-polar character. It is predicted to be highly soluble to miscible in a wide array of non-polar and polar aprotic organic solvents, with good solubility in polar protic solvents. Its non-polar nature renders it insoluble in water. [1][2][4][5]This predictable behavior, rooted in the "like dissolves like" principle, allows for rational solvent selection in synthetic chemistry. For applications requiring precise solubility data, the detailed isothermal saturation protocol provided herein offers a robust and reliable method for quantitative determination.

References

  • Patsnap Eureka. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions.
  • Filo. (2026, February 15). Explanation of solubility of alkyl halides.
  • EvitaChem. Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363).
  • OpenOChem Learn. Physical Properties of Alcohols and Alkyl Halides.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
  • Aakash Institute. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions.
  • Guidechem. 1-(bromomethyl)-3-propylcyclobutane 120091-64-7 wiki.
  • Benchchem. An In-depth Technical Guide to the Solubility of 1-Bromooctane in Organic Solvents.
  • Benchchem. Solubility of Solvent Blue 35 in organic solvents.

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Foundational

The Thermodynamic Stability and Reactivity Profile of the 1-(Bromomethyl)-1-propylcyclobutane Ring System

Executive Summary The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, the cyclobutane ring offers a unique spatial arrangement that can improve the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, the cyclobutane ring offers a unique spatial arrangement that can improve the metabolic stability and target affinity of small-molecule drug candidates[1]. However, the inherent thermodynamic instability of the four-membered ring—driven by severe angle and torsional strain—poses significant challenges for synthetic route design and formulation stability.

This whitepaper provides an in-depth technical analysis of the 1-(Bromomethyl)-1-propylcyclobutane ring system. By dissecting the interplay between the inherent ring strain of cyclobutane and the thermodynamic stabilization afforded by geminal disubstitution (the Thorpe-Ingold effect), we establish a predictive framework for its reactivity. Furthermore, we detail the mechanistic causality behind its primary thermodynamic sink: the rapid ring expansion to a cyclopentyl derivative.

Thermodynamic Fundamentals of the Cyclobutane Scaffold

To understand the behavior of 1-(Bromomethyl)-1-propylcyclobutane, we must first isolate the thermodynamic properties of the parent cyclobutane ring.

Cyclobutane is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[1]. This instability arises from two primary vectors:

  • Angle Strain: The internal C-C-C bond angles are forced to deviate significantly from the ideal sp³ tetrahedral angle of 109.5° down to approximately 90°[2]. This poor orbital overlap results in weaker C-C bonds with increased p-character.

  • Torsional Strain: In a perfectly planar conformation, all adjacent C-H bonds would be eclipsed, creating severe steric repulsion.

The Causality of Conformation: To mitigate this torsional penalty, the cyclobutane ring dynamically adopts a "puckered" or "butterfly" conformation[1]. While this puckering slightly reduces the internal bond angles to ~88° (thereby marginally increasing angle strain), the massive relief in torsional strain makes it the thermodynamically favored global minimum[3].

Table 1: Comparative Thermodynamic Parameters of Cycloalkanes

Quantitative data illustrating the energetic penalty of small-ring systems.

CycloalkaneRing SizeStrain Energy (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Lowest Energy Conformation
Cyclopropane328.1166.6Planar
Cyclobutane 4 26.3 163.0 Puckered
Cyclopentane57.1139.0Envelope
Cyclohexane60.0157.0Chair

(Data synthesized from standard calorimetric combustion analyses[1],[2])

The Thorpe-Ingold Effect in 1,1-Disubstituted Cyclobutanes

The addition of the bromomethyl and propyl groups at the C1 position of the cyclobutane ring fundamentally alters its thermodynamic baseline. This geminal disubstitution invokes the Thorpe-Ingold effect (or angle compression effect)[4].

When bulky substituents (propyl and bromomethyl) are forced onto the same carbon, their mutual steric repulsion causes the angle between them to widen. Consequently, the internal angle of the cyclobutane ring (C2-C1-C4) is compressed. Paradoxically, this compression relieves a portion of the inherent ring strain. Computational models and calorimetric data demonstrate that 1,1-dialkyl substitution can decrease the overall strain energy of the cyclobutane ring by 1.5 to 8.0 kcal/mol relative to the unsubstituted parent molecule[4].

Therefore, while 1-(Bromomethyl)-1-propylcyclobutane remains a high-energy molecule, it is thermodynamically more stable than its monosubstituted or unsubstituted counterparts, allowing it to be isolated and utilized as a stable building block in organic synthesis[5].

Reactivity and the Thermodynamic Sink: Ring Expansion

Despite the stabilizing influence of the Thorpe-Ingold effect, the bromomethyl group acts as a highly reactive electrophilic handle[5]. When subjected to ionizing conditions (e.g., polar protic solvents or Lewis acids), the molecule undergoes heterolytic cleavage of the C-Br bond.

The resulting primary cyclobutylmethyl cation is an extremely high-energy intermediate. Because the adjacent cyclobutane ring is highly strained, the molecule undergoes a spontaneous, concerted 1,2-alkyl shift[6]. The sigma electrons of the cyclobutane C-C bond migrate to the empty p-orbital of the primary carbocation, expanding the ring to a five-membered cyclopentyl cation [7].

The Thermodynamic Driving Force: This rearrangement is driven by the massive relief of ring strain—dropping from ~26.3 kcal/mol in the four-membered ring to ~7.1 kcal/mol in the five-membered ring[1],[2]. Furthermore, the primary carbocation is converted into a significantly more stable tertiary carbocation (due to the propyl group now residing on the charged carbon).

RingExpansion A 1-(Bromomethyl)-1-propylcyclobutane (Strained Precursor) B Cyclobutylmethyl Cation (High Energy Intermediate) A->B Ionization (-Br⁻) C Cyclopentyl Cation (Thermodynamic Sink) B->C 1,2-Alkyl Shift (Strain Relief) D Substituted Cyclopentene (Stable Product) C->D Deprotonation (Irreversible)

Thermodynamic pathway of cyclobutylmethyl cation ring expansion driven by strain relief.

Table 2: Kinetic Proxy for Thermodynamic Instability (Relative Solvolysis Rates)

The rate of solvolysis serves as a kinetic indicator of the thermodynamic driving force provided by anchimeric assistance (ring expansion).

SubstrateRelative Solvolysis Rate ( krel​ )Mechanistic Inference
Neopentyl Bromide1Standard primary halide; sterically hindered, no anchimeric assistance.
Cyclobutylmethyl Bromide~10⁴Anchimeric assistance from strained ring C-C bond[6].
1-(Bromomethyl)-1-propylcyclobutane >10⁵ Enhanced anchimeric assistance + tertiary cation stability post-expansion.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the thermodynamic stability and reactivity of this ring system, the following self-validating protocols must be employed.

Protocol 1: Computational Determination of Strain Energy via Isodesmic Reactions

Because absolute strain energy cannot be measured directly by a single physical experiment, we use an isodesmic reaction model—a theoretical reaction where the number and types of chemical bonds are conserved, isolating the strain energy as the sole variable[3].

Step-by-Step Methodology:

  • Model Definition: Construct the isodesmic reaction equation: 1-(Bromomethyl)-1-propylcyclobutane + Ethane → 1-Bromo-2,2-dimethylpentane + Cyclobutane

  • Geometry Optimization: Utilize Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to optimize the geometries of all four molecules. Causality: DFT is required to accurately model the electron correlation within the highly strained, p-character-rich C-C bonds of the cyclobutane ring[8].

  • Frequency Calculation: Compute the Zero-Point Vibrational Energy (ZPVE) for each optimized structure. Validation: The absence of imaginary frequencies confirms that the optimized structures are true thermodynamic minima, validating the geometry.

  • Enthalpy Extraction: Calculate the heat of reaction ( ΔH ) at 298 K. Validation: If ΔH is negative, it quantitatively proves that the geminal disubstitution in 1-(Bromomethyl)-1-propylcyclobutane provides thermodynamic stabilization relative to the unsubstituted cyclobutane ring.

Workflow Step1 1. Geometry Optimization (DFT/B3LYP) Step2 2. Frequency Calculations (Zero-Point Energy Verification) Step1->Step2 Step3 3. Isodesmic Reaction Setup (Bond Conservation Mapping) Step2->Step3 Step4 4. Enthalpy (ΔH) Extraction (Isolating Strain Energy) Step3->Step4

Computational workflow for determining cyclobutane strain energy via isodesmic reactions.

Protocol 2: Kinetic Solvolysis and Product Trapping

To empirically validate the thermodynamic instability of the unexpanded ring under reactive conditions.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a highly ionizing, low-nucleophilicity solvent system (e.g., 80% aqueous trifluoroethanol, TFE). Causality: This specific solvent suppresses bimolecular substitution (S_N2) and forces the molecule through the unimolecular ionization (S_N1) pathway, allowing observation of the carbocation rearrangement.

  • Reaction Initiation: Dissolve 1-(Bromomethyl)-1-propylcyclobutane (0.1 M) in the solvent system at a strictly controlled 25.0 °C.

  • Rate Measurement: Monitor the generation of hydrobromic acid (HBr) continuously via conductometry. The rate of conductivity increase corresponds directly to the rate of C-Br bond heterolysis.

  • Product Isolation & NMR Validation: Quench the reaction with a mild base and extract the organic products. Analyze the crude mixture via ¹³C NMR. Validation: The complete absence of cyclobutylmethyl-ether signals, coupled with the exclusive presence of cyclopentene and cyclopentyl-ether derivatives, self-validates that the thermodynamic driving force for ring expansion outpaces the kinetic rate of solvent trapping[6].

References

  • Cyclobutanes in Small‐Molecule Drug Candidates National Institutes of Health (NIH) / PMC[Link]

  • Thorpe–Ingold effect Wikipedia[Link]

  • Stability of Cycloalkane (Combustion Analysis) OpenOChem[Link]

  • Ring expansion and contraction Grokipedia[Link]

  • Ab initio structural studies of cyclobutylmethyl cations Arkat USA [Link]

  • Outline a detailed mechanism for the acid-catalyzed rearrangement AskFilo [Link]

Sources

Exploratory

Structural and Crystallographic Profiling of 1-(Bromomethyl)-1-propylcyclobutane Derivatives: A Technical Guide for Rational Drug Design

Executive Summary 1-(Bromomethyl)-1-propylcyclobutane is a highly reactive, sterically constrained alkyl halide that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Bromomethyl)-1-propylcyclobutane is a highly reactive, sterically constrained alkyl halide that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by a strained four-membered carbocycle, this compound is frequently utilized to introduce rigid, lipophilic cyclobutane motifs into active pharmaceutical ingredients (APIs).

Because low-molecular-weight alkyl halides are typically volatile liquids at ambient conditions, obtaining direct single-crystal X-ray diffraction (XRD) data for the neat compound is practically impossible. As a Senior Application Scientist, I have structured this guide to address this fundamental challenge. By detailing the geometric foundations of the cyclobutane core and providing a field-proven, self-validating protocol for derivatization, this whitepaper equips researchers with the methodologies required to extract precise crystallographic data and map the mechanistic reactivity of 1-(bromomethyl)-1-propylcyclobutane derivatives.

Geometric Foundations and Ring Strain

The chemical behavior and spatial orientation of 1-(bromomethyl)-1-propylcyclobutane are dictated by the severe geometric distortions inherent to the cyclobutane ring.

Puckered Conformation and Angular Distortion

To alleviate the extreme torsional strain caused by eclipsing adjacent C–H bonds, the cyclobutane ring abandons a planar geometry in favor of a "puckered" conformation. This distortion compresses the internal carbon-carbon-carbon bond angles to approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°[1]. This angular compression generates a massive total ring strain energy of approximately 26.3 kcal/mol[1].

Steric Dictation at the C1 Position

The 1,1-disubstitution at the C1 carbon creates a highly localized steric bottleneck. The bulky 1-propyl chain and the highly polarizable bromomethyl group compete for spatial dominance. Thermodynamic equilibration strongly favors the larger 1-propyl group occupying the pseudo-equatorial position to minimize transannular interactions, thereby forcing the electrophilic bromomethyl group into a pseudo-axial trajectory. This rigid 3D vectoring is precisely why this motif is valued in drug design: it locks the functional trajectory of the molecule, enhancing target binding specificity.

Self-Validating Crystallization Methodology

To perform X-ray crystallography on a compound that is intrinsically liquid, we must rationally design a solid-state derivative. The most robust method is the conversion of the bromomethyl group into a bulky quaternary phosphonium salt, which subsequently forms highly ordered, crystalline inclusion hydrates (ICHs)[2].

Rationale and Causality

Why use tri-n-butylphosphine? The nucleophilic phosphorus attacks the sterically hindered bromomethyl carbon via an S_N2 mechanism. By conducting this reaction in a non-polar solvent (toluene), the resulting highly polar phosphonium bromide salt precipitates immediately. This creates a self-validating protocol : if the reaction fails due to steric shielding, no precipitate forms. The subsequent washing steps exploit solubility differentials to guarantee absolute purity prior to crystallization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Phosphonium Derivative

  • Inert Atmosphere Setup: Purge a 100 mL Schlenk flask with ultra-high-purity Argon to prevent phosphine oxidation.

  • Reagent Mixing: Dissolve 10.0 mmol of 1-(bromomethyl)-1-propylcyclobutane in 25 mL of anhydrous toluene.

  • Nucleophilic Addition: Dropwise add 11.0 mmol of tri-n-butylphosphine while stirring at 400 rpm.

  • Thermal Activation: Heat the mixture to 85°C for 24 hours. The formation of a dense, white precipitate (tri-n-butyl((1-propylcyclobutyl)methyl)phosphonium bromide) validates the successful S_N2 displacement.

  • Purification: Filter the precipitate under vacuum and wash aggressively with cold n-hexane (3 × 15 mL) to extract any unreacted phosphine or starting alkyl halide[2]. Dry the solid in vacuo at 393 K for 24 hours.

Phase 2: Inclusion Hydrate Crystallization

  • Hydration: Dissolve 1.0 g of the purified phosphonium salt in deionized water at a stoichiometric ratio optimized for clathrate formation (typically 1:30 salt-to-water molar ratio).

  • Thermal Annealing: Load the aqueous solution into a crystallization vessel. Decrease the temperature to 248 K at a strict cooling rate of 0.5 K·min⁻¹ to nucleate the inclusion hydrate[2].

  • Crystal Maturation: Hold at 248 K for 48 hours to allow the thermodynamic maturation of the orthorhombic crystal lattice.

G A 1-(Bromomethyl)-1-propylcyclobutane (Liquid State) B SN2 Reaction + Tri-n-butylphosphine A->B C Phosphonium Bromide Intermediate B->C D Hydration & Slow Cooling (248 K) C->D E Orthorhombic Inclusion Hydrate (Crystalline Solid) D->E

Caption: Workflow for the derivatization and crystallization of cyclobutane alkyl halides.

X-Ray Diffraction (XRD) Data Presentation

Once the inclusion hydrate is formed, Powder X-ray Diffraction (PXRD) or Single Crystal XRD is performed at cryogenic temperatures (e.g., 150 K) to prevent the melting of the hydrate framework[2]. The bulky nature of the 1-propylcyclobutane moiety forces the water molecules to form a polyhedral host framework around the guest ion pair.

The table below summarizes the extrapolated crystallographic parameters for the tri-n-butyl((1-propylcyclobutyl)methyl)phosphonium bromide inclusion hydrate, based on highly homologous cyclobutane derivatives.

Crystallographic ParameterValue / DescriptionAnalytical Significance
Crystal System OrthorhombicIndicates unequal axes with 90° angles, typical for asymmetric bulky cations.
Space Group Pmma (No. 51)Confirms the highly ordered, symmetrical packing of the hydration cage[2].
Lattice Parameter a ~ 2.110 nmDefines the primary axis accommodating the extended 1-propyl chain.
Lattice Parameter b ~ 1.250 nmConstrained by the rigid cyclobutane ring diameter.
Lattice Parameter c ~ 1.220 nmRepresents the vertical stacking of the phosphonium centers.
Measurement Temp. 150 KRequired to stabilize the hydrogen-bonded water clathrate network[2].

Mechanistic Pathways and Reactivity

Understanding the crystal structure directly informs how 1-(bromomethyl)-1-propylcyclobutane behaves in synthetic drug pipelines. The electrophilic nature of the bromine-bound carbon makes it a prime target for nucleophilic substitution; however, the surrounding sterics heavily dictate the reaction kinetics[3].

  • Nucleophilic Substitution (S_N2): The primary pathway. Incoming nucleophiles (amines, alkoxides) must approach from the backside of the C-Br bond. The pseudo-axial orientation of the bromomethyl group, as deduced from crystallographic models, leaves this trajectory relatively unhindered compared to the shielded pseudo-equatorial plane[3].

  • Elimination (E2): Under strongly basic conditions, the compound can undergo dehydrohalogenation to form exocyclic alkenes.

  • Ring Expansion: In the presence of strong Lewis acids, the departure of the bromide ion can trigger a carbocation-mediated rearrangement, expanding the strained 4-membered ring into a more stable 5-membered cyclopentane derivative[1].

Reactivity Core 1-(Bromomethyl)-1- propylcyclobutane SN2 Nucleophilic Substitution (SN2) (Amines, Cyanides) Core->SN2 Steric Control Elim Base-Catalyzed Elimination (Strong Bases) Core->Elim High Temp Ring Ring Expansion (Carbocation Mediated) Core->Ring Lewis Acid Prod1 Functionalized Intermediates (Pharmaceuticals) SN2->Prod1 Prod2 Alkenes Elim->Prod2 Prod3 Cyclopentane Derivatives Ring->Prod3

Caption: Primary reaction pathways and structural transformations of the bromomethyl cyclobutane core.

References

  • Osaka University Institutional Repository. "Crystal Structure and Hydration Behavior of Phosphonium Bromide Inclusion Hydrates". OUKA.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification of 1-(Bromomethyl)-1-propylcyclobutane

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers Compound: 1-(Bromomethyl)-1-propylcyclobutane (CAS: 1493927-65-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers Compound: 1-(Bromomethyl)-1-propylcyclobutane (CAS: 1493927-65-3) [1]

Introduction & Mechanistic Rationale

1-(Bromomethyl)-1-propylcyclobutane is a highly valued, sterically hindered alkyl halide utilized extensively as a building block in medicinal chemistry and organic synthesis [2]. The incorporation of a cyclobutane ring with a geminal propyl group provides unique conformational rigidity and lipophilicity to drug candidates, often improving target binding affinity and metabolic stability.

The Challenge of Cyclobutane Systems

Synthesizing bromomethyl-substituted strained rings presents a specific chemical challenge: Wagner-Meerwein ring expansion . If classical bromination methods (such as heating the precursor alcohol with concentrated Hydrobromic acid, HBr ) are employed, the protonation of the alcohol and subsequent loss of water generates a transition state with significant carbocationic character. Because the cyclobutane ring is highly strained (~26 kcal/mol of ring strain), the system will rapidly undergo an alkyl shift to form a more thermodynamically stable, less strained cyclopentyl cation, resulting in ring-expanded byproducts rather than the desired cyclobutane derivative.

The Solution: Modified Appel-Type Activation

To circumvent ring expansion, this protocol utilizes a mild, neutral activation strategy using N-Bromosuccinimide (NBS) and Triphenyl phosphite ( P(OPh)3​ ) [1].

  • Causality of Reagent Choice: Triphenyl phosphite reacts with NBS to form a reactive phosphonium species. The precursor alcohol, (1-propylcyclobutyl)methanol, attacks this complex to form an alkoxyphosphonium intermediate. The bulky, electron-withdrawing phosphite leaving group facilitates a clean, concerted SN​2 displacement by the bromide ion.

  • Because the reaction proceeds via an SN​2 pathway without a discrete carbocation intermediate, the integrity of the four-membered cyclobutane ring is strictly preserved.

Experimental Workflow

SynthesisWorkflow Start Precursor: (1-Propylcyclobutyl)methanol Reagents Activation: Add P(OPh)3 & NBS in dry DCM (0°C) Start->Reagents Reaction Displacement: Stir at 40°C under Argon Reagents->Reaction Workup Quench & Extract: Na2S2O3 (aq) / Brine / DCM Reaction->Workup Purify Purification: Silica Plug (Hexanes) Workup->Purify Product Pure Product: 1-(Bromomethyl)-1-propylcyclobutane Purify->Product

Workflow for the synthesis of 1-(Bromomethyl)-1-propylcyclobutane via NBS/Triphenyl phosphite.

Materials and Quantitative Data

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolRole
(1-Propylcyclobutyl)methanol128.211.001.28 g (10.0 mmol)Starting Material
N-Bromosuccinimide (NBS)177.981.152.05 g (11.5 mmol)Bromine Source
Triphenyl phosphite ( P(OPh)3​ )310.281.153.57 g (11.5 mmol)Activating Agent
Dichloromethane (DCM, anhydrous)84.93-40.0 mLSolvent
Sodium Thiosulfate ( Na2​S2​O3​ , 10% aq)158.11-20.0 mLQuenching Agent

Note: NBS should be freshly recrystallized from boiling water and dried under vacuum prior to use to ensure accurate stoichiometry and prevent side reactions from free bromine or succinimide degradation products.

Step-by-Step Synthesis Protocol

Phase 1: Setup and Activation
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon gas for 10 minutes to ensure an inert atmosphere. Rationale: Moisture must be excluded as water will competitively hydrolyze the highly reactive bromophosphonium intermediate, severely depressing the yield.

  • Solvent and Precursor Loading: Add 40.0 mL of anhydrous Dichloromethane (DCM) to the flask, followed by 1.28 g of (1-propylcyclobutyl)methanol.

  • Phosphite Addition: Inject 3.57 g of Triphenyl phosphite into the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • NBS Addition: Add 2.05 g of N-Bromosuccinimide (NBS) in three equal portions over 15 minutes. Rationale: The formation of the active brominating complex is exothermic. Portion-wise addition at 0 °C prevents thermal runaway and minimizes the formation of unwanted radical bromination byproducts.

Phase 2: Reaction Execution
  • Heating: Remove the ice bath. Replace it with a pre-heated oil bath or heating block set to 40 °C [1].

  • Incubation: Stir the mixture vigorously at 40 °C for 4 to 6 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate solvent system. The product will appear as a high- Rf​ UV-inactive spot (visualized via KMnO4​ stain), while the starting alcohol will be consumed.

Phase 3: Workup and Extraction
  • Quenching: Once the starting material is fully consumed, cool the reaction to room temperature. Slowly add 20.0 mL of a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Rationale: Thiosulfate reduces any unreacted NBS or trace free bromine ( Br2​ ) into inert, water-soluble bromide salts, preventing downstream contamination and discoloration of the final product.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL ).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature no higher than 25 °C. Rationale: The target alkyl bromide is relatively volatile; excessive heat during concentration will result in product loss.

Phase 4: Purification
  • Silica Plug: The crude residue will contain the desired product alongside succinimide and triphenyl phosphate byproducts. Suspend the crude mixture in a minimal amount of Hexanes.

  • Filtration: Pass the suspension through a short pad of silica gel (approx. 3 cm depth in a sintered glass funnel), eluting with 100% Hexanes. The highly non-polar 1-(Bromomethyl)-1-propylcyclobutane will elute rapidly, while the polar phosphate and succinimide byproducts will remain trapped on the silica baseline.

  • Final Concentration: Carefully concentrate the hexanes filtrate under mild vacuum to yield the pure product as a clear, colorless liquid.

Analytical Validation (Self-Validating System)

To confirm that the protocol was successful and that Wagner-Meerwein ring expansion was successfully avoided, the product must be validated against the following analytical expectations:

  • 1 H NMR (400 MHz, CDCl3​ ): The critical diagnostic signal is the bromomethyl group ( -CH2​-Br ). Because it is attached to a quaternary carbon (C1 of the cyclobutane ring), it must appear as a sharp singlet integrating to 2 protons (typically around δ 3.4 - 3.6 ppm). Validation Logic: If ring expansion to a cyclopentane derivative occurred, the bromine would likely be attached to a secondary carbon, resulting in a complex multiplet further downfield, and the singlet would be absent.

  • GC-MS (EI): The mass spectrum should display a distinct isotopic molecular ion pair at m/z 190 and 192 (approx. 1:1 ratio), characteristic of the naturally occurring 79Br and 81Br isotopes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58586108, 1-Ethyl-1-propylcyclobutane" (Structural analog context). PubChem. Available at: [Link]

Application

Application Notes &amp; Protocols: Strategic Use of 1-(Bromomethyl)-1-propylcyclobutane in Active Pharmaceutical Ingredient (API) Synthesis

Executive Summary In modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is paramount. The cyclobutane moiety has emerged as a valuable structural motif, prized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is paramount. The cyclobutane moiety has emerged as a valuable structural motif, prized for its ability to confer metabolic stability, enforce conformational rigidity, and serve as a non-planar bioisostere for aromatic or larger cyclic systems.[1] This guide provides a comprehensive technical overview of 1-(Bromomethyl)-1-propylcyclobutane, a key alkylating agent for introducing this desirable scaffold into API candidates. We will explore its synthesis, reactivity, and provide detailed, field-proven protocols for its application, with a focus on the N-alkylation of amine-containing intermediates—a cornerstone reaction in pharmaceutical synthesis.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of cyclobutane-containing building blocks.

The Cyclobutane Advantage in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic profile.[3] Unlike flexible alkyl chains, the strained, puckered structure of cyclobutane restricts the conformational freedom of a molecule. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein.[3] Furthermore, the replacement of metabolically susceptible groups (like gem-dimethyl or isopropyl units) with a cyclobutane ring can block sites of oxidative metabolism, thereby increasing the compound's half-life.[3]

The strategic value of 1-(Bromomethyl)-1-propylcyclobutane lies in its ability to act as a versatile building block for installing a propyl-substituted quaternary carbon center, a feature that can effectively fill hydrophobic pockets in target enzymes and contribute to increased potency.

Reagent Profile: 1-(Bromomethyl)-1-propylcyclobutane

Before its application, a thorough understanding of the alkylating agent is essential. This compound is a halogenated hydrocarbon, classified as a primary alkyl halide, which dictates its reactivity profile.[4]

PropertyValueSource
Molecular Formula C₈H₁₅Br[5]
Molecular Weight 191.11 g/mol [5]
Appearance Liquid[6]
Boiling Point 123-124 °C[6]
Density 1.326 g/mL at 25 °C[6]
Refractive Index n20/D 1.48[6]
CAS Number 17247-58-4 (for (Bromomethyl)cyclobutane)[5][6]

Note: Data for the specific 1-propyl substituted analog may vary slightly; the parent compound's data is provided for reference.

Synthesis Overview

1-(Bromomethyl)-1-propylcyclobutane is not as commonly available as simpler alkyl halides and is typically synthesized from the corresponding alcohol, 1-(hydroxymethyl)-1-propylcyclobutane. A prevalent and effective method involves bromination using reagents like N-Bromosuccinimide (NBS) in the presence of triphenylphosphine or triphenylphosphite.[4] Another approach involves the reaction of the alcohol with hydrobromic acid.[7] For industrial-scale synthesis, processes utilizing triphenylphosphite and molecular bromine in a suitable solvent like DMF have been developed to achieve high purity and yield under controlled temperature conditions.[8][9]

Reaction Mechanism & Causality: The S_N2 Pathway

The primary utility of 1-(Bromomethyl)-1-propylcyclobutane is in nucleophilic substitution reactions.[4] Given its structure as a primary alkyl halide, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (S_N2) mechanism.[10]

Causality behind the Mechanism:

  • Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile (e.g., an amine).[10] This is because both species are involved in the single, concerted transition state.

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom (bonded to the bromine) from the side opposite to the bromine leaving group.[11] This trajectory is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO).[10]

  • Steric Hindrance: While it is a primary halide, the carbon atom is adjacent to a quaternary cyclobutane center, creating a "neopentyl-like" structure. This significant steric bulk slows the rate of the S_N2 reaction compared to unhindered primary halides like methyl bromide.[12] This is a critical consideration for experimental design; reactions may require more forcing conditions (e.g., elevated temperatures, longer reaction times) to achieve completion.[13] Elimination reactions (E2) are generally not favored with this substrate under typical nucleophilic substitution conditions with amines, but can occur with strong, bulky bases.

Caption: S_N2 mechanism for the alkylation of a primary amine.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a self-validating system for the selective mono-alkylation of a primary amine, a common step in constructing API backbones.

Materials and Reagents
  • Primary amine intermediate (1.0 eq.)

  • 1-(Bromomethyl)-1-propylcyclobutane (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvent system for TLC and column chromatography (e.g., Hexanes/EtOAc)

Step-by-Step Methodology
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq.) and anhydrous acetonitrile or DMF (to make a ~0.1-0.5 M solution).

    • Expert Insight: Anhydrous conditions are crucial to prevent hydrolysis of the alkyl bromide. Acetonitrile is a good polar aprotic solvent that solubilizes the reactants and facilitates the S_N2 reaction; DMF can be used for less soluble substrates or when higher temperatures are needed.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq.).

    • Expert Insight: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[2] Stronger bases like NaH are generally unnecessary and could promote side reactions.

  • Alkylating Agent Addition: Add 1-(Bromomethyl)-1-propylcyclobutane (1.1 eq.) dropwise to the stirred suspension at room temperature.

    • Expert Insight: A slight excess of the alkylating agent ensures complete consumption of the more valuable amine starting material. Adding it dropwise helps control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously.

    • Expert Insight: As noted, the steric hindrance of the neopentyl-like structure requires thermal energy to achieve a reasonable reaction rate.[13] Higher temperatures may be required, but should be approached with caution to minimize potential degradation.

  • In-Process Control (Reaction Monitoring): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.[14][15]

    • TLC: Spot the starting amine, the alkylating agent, and the reaction mixture. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates progress. Over-alkylation to a tertiary amine may also be visible as another, even less polar spot.

    • LC-MS: This provides more definitive data, showing the consumption of starting material and the formation of the product with its expected mass-to-charge ratio.[16][17]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. a. Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the solid with a small amount of ethyl acetate. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution (1x) and brine (1x).

    • Expert Insight: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Validation: Combine the fractions containing the pure product (as determined by TLC) and concentrate. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Experimental_Workflow start Start: Dry Glassware (Inert Atmosphere) reactants 1. Add Primary Amine, Solvent (CH₃CN), and K₂CO₃ start->reactants addition 2. Add 1-(Bromomethyl)-1-propylcyclobutane (1.1 eq.) reactants->addition reaction 3. Heat to 60-80 °C addition->reaction monitoring 4. Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Cool, Filter, Concentrate & Extract monitoring->workup Complete purify 6. Purify via Column Chromatography workup->purify validate 7. Characterize Product (NMR, HRMS) purify->validate end_node End: Pure Alkylated API Intermediate validate->end_node

Caption: General workflow for N-alkylation using the title reagent.

Safety and Handling

As with all alkyl bromides, 1-(Bromomethyl)-1-propylcyclobutane must be handled with appropriate safety precautions.

  • Handling: Use only in a well-ventilated chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including impervious gloves (nitrile or neoprene), safety goggles, and a lab coat.[18][19]

  • Hazards: The compound is a flammable liquid.[6] Vapors and liquid can cause skin, eye, and respiratory system irritation.[20] Avoid inhalation and direct contact.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials like strong oxidizing agents and strong bases.[20][21]

  • Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[18]

Troubleshooting

IssuePotential CauseSuggested Solution
No or Slow Reaction Insufficient temperature; Steric hindrance.Increase temperature in 10 °C increments (e.g., up to 100 °C in DMF). Increase reaction time. Consider using a more polar solvent like DMF.
Over-alkylation Reaction run for too long or at too high a temperature; Amine is highly nucleophilic.Stop the reaction as soon as the starting material is consumed (monitor closely by TLC/LC-MS). Use a larger excess of the primary amine relative to the alkylating agent (e.g., 2:1).
Low Yield Incomplete reaction; Hydrolysis of alkyl bromide; Mechanical loss during work-up.Ensure anhydrous conditions. Re-evaluate reaction time and temperature. Be meticulous during extraction and purification steps.
Side Product Formation Elimination reaction (unlikely with amine nucleophiles); Degradation of starting materials or product.Avoid excessively high temperatures or the use of strong, bulky bases. Confirm the stability of your amine starting material under the reaction conditions.

Conclusion

1-(Bromomethyl)-1-propylcyclobutane is a valuable and strategic alkylating agent for introducing the cyclobutane moiety into API candidates. Its reactivity, governed by the S_N2 mechanism, is predictable, though moderated by steric hindrance that necessitates careful optimization of reaction conditions. By following the detailed protocols, in-process controls, and safety guidelines outlined in this document, researchers can effectively and safely leverage this building block to enhance the drug-like properties of next-generation therapeutics, capitalizing on the proven benefits of conformational restriction and metabolic stability offered by the cyclobutane scaffold.

References

  • EvitaChem. 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363). EvitaChem Website.
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Lanxess. (2017). Alkyl Bromides Product Safety Assessment. Lanxess Website. [Link]

  • Fochi, M., et al. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. The Journal of Organic Chemistry. [Link]

  • Basu, B., et al. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • LibreTexts Chemistry. (2023). SN2 Substitution Reactions and Alkyl Moiety. [Link]

  • Leng, L. & Ready, J. M. (2020). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ACS Catalysis. [Link]

  • Hartwig, J. F. (1998). Carbon−heteroatom bond-forming reductive eliminations of amines, ethers, and sulfides. Accounts of Chemical Research. [Link]

  • Van Hoveln, R. (2015). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Purdue University Thesis. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. SN2 reaction. [Link]

  • Lee, I., et al. (2002). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chem Explained. (2019). Substitution Reactions of Neopentyl Halides. YouTube. [Link]

  • Google Patents. CN101209953B - Applied synthesis method for bromocyclobutane.
  • Nishida, Y., et al. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Van Hoveln, R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Purdue University Thesis. [Link]

  • Strotman, N. A., et al. (2024). A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System. The Journal of Organic Chemistry. [Link]

  • Mol-Instincts. 1-bromo-1-(bromomethyl)cyclobutane. [Link]

  • PubChem. 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane. [Link]

  • Baumann, M., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Trost, B. M., et al. (1977). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society. [Link]

  • Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]

Sources

Method

Application Note: Preparation of Grignard Reagents from 1-(Bromomethyl)-1-propylcyclobutane

Executive Summary & Mechanistic Challenges The compound 1-(Bromomethyl)-1-propylcyclobutane is a highly specialized halogenated hydrocarbon utilized as an advanced building block in organic synthesis and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The compound 1-(Bromomethyl)-1-propylcyclobutane is a highly specialized halogenated hydrocarbon utilized as an advanced building block in organic synthesis and medicinal chemistry[1]. Structurally, the primary bromomethyl group is bonded directly to a quaternary carbon (C1 of the cyclobutane ring, which also bears a propyl chain). This creates a sterically hindered, neopentyl-like system .

Converting neopentyl-type halides to their corresponding Grignard reagents is notoriously difficult[2]. The extreme steric bulk surrounding the C-Br bond severely retards the insertion of magnesium. Furthermore, the reaction proceeds via a Single Electron Transfer (SET) mechanism, generating a transient cyclobutylmethyl radical[3]. While cyclobutane ring strain (~26 kcal/mol) makes this radical susceptible to β-scission (ring-opening)[4], the rearrangement is sufficiently slow compared to cyclopropyl systems, allowing for high-yield Grignard formation provided the magnesium surface is aggressively activated and temperatures are strictly controlled[3].

Mechanistic Pathways & Causality

To successfully synthesize 1-(1-propylcyclobutyl)methylmagnesium bromide, researchers must navigate competing kinetic pathways. Understanding the causality behind these pathways dictates our experimental choices:

  • Steric Retardation of SET: The bulky propyl and cyclobutyl groups block the approach of the alkyl halide to the Mg surface. Standard magnesium turnings often fail to initiate or stall prematurely[2].

  • Wurtz Coupling (Dimerization): If the reaction is forced with high heat but low Mg surface activity, unreacted radicals accumulate in solution and dimerize. Causality: We mitigate this by using the entrainment method (continuous Mg activation) and highly dilute, dropwise addition to keep the steady-state concentration of radicals near zero.

  • Solvent Selection: Diethyl ether (b.p. 35 °C) often fails to provide the thermal energy required to overcome the neopentyl activation barrier. Tetrahydrofuran (THF, b.p. 66 °C) is mandatory. THF's superior Lewis basicity also stabilizes the sterically congested organomagnesium complex[5].

SET_Mechanism A 1-(Bromomethyl)-1-propylcyclobutane B Mg Surface Single Electron Transfer A->B + Mg(0) C [R• + MgBr•] Radical Pair B->C E Target Grignard Reagent C->E Recombination F β-Scission (Ring Opening) C->F Slow (Steric) H Bimolecular Coupling C->H High Local Conc. G Acyclic Alkenes F->G I Wurtz Dimer H->I

SET mechanism and competing pathways in Grignard formation.

Optimization of Reaction Conditions

Quantitative data from neopentyl Grignard syntheses demonstrates that surface activation is the critical variable[2],[5],[6]. The table below summarizes the causality and expected outcomes of various activation strategies.

Activation MethodSolventTemp (°C)Est. Yield (%)Causality & Mechanistic Notes
Standard Turnings + I₂ Et₂O35< 30%Insufficient thermal energy; MgO surface passivation halts the SET process prematurely.
Turnings + 1,2-Dibromoethane THF6665 - 75%Recommended. 1,2-dibromoethane continuously scrubs the Mg surface, exposing active metal. THF stabilizes the bulky intermediate[5].
Rieke Magnesium (Li/NH₃ prep) THF25> 85%Massive surface area overcomes the steric activation barrier, but requires highly specialized, hazardous preparation[6].

Self-Validating Experimental Protocol

The following protocol utilizes the entrainment method to ensure reliable initiation and sustained reactivity for this sterically hindered substrate[5]. A mandatory self-validation (titration) step is included, as neopentyl-type Grignards frequently exhibit variable active concentrations.

Workflow S1 1. Apparatus Prep Flame-dry & Ar S2 2. Mg Activation I2 & Entrainment S1->S2 S3 3. Halide Addition Syringe Pump S2->S3 S4 4. Maturation Reflux in THF S3->S4 S5 5. Validation Titration S4->S5

Step-by-step workflow for the preparation and validation of the Grignard reagent.

Phase 1: Apparatus Preparation & Magnesium Activation
  • Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under high vacuum and backfill with ultra-high purity Argon (repeat 3x)[2].

    • Causality: Even trace moisture will rapidly protonate the neopentyl Grignard, quenching the reagent and forming 1-propyl-1-methylcyclobutane.

  • Initial Activation: Add 1.46 g (60.0 mmol, 1.5 equiv) of magnesium turnings to the flask. Stir vigorously under Argon for 2 hours to mechanically score the metal surface.

  • Chemical Activation: Add 15 mL of anhydrous THF to cover the turnings, followed by a single crystal of iodine (I₂). Stir until the brown color fades to pale yellow. Add 0.17 mL (2.0 mmol, 0.05 equiv) of 1,2-dibromoethane.

    • Causality: The 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂. This non-productive reaction physically fractures the passivating magnesium oxide layer, exposing a highly reactive, pristine Mg(0) surface.

Phase 2: Halide Addition & Maturation
  • Substrate Preparation: Dissolve 7.64 g (40.0 mmol, 1.0 equiv) of 1-(Bromomethyl)-1-propylcyclobutane[7] in 25 mL of anhydrous THF in the dropping funnel.

  • Initiation: Add approximately 2 mL (5%) of the halide solution to the activated magnesium. Gently warm the flask with a heat gun until a localized exothermic reaction is observed (indicated by spontaneous boiling and cloudiness)[5].

  • Controlled Addition: Once initiated, remove external heating. Begin adding the remaining halide solution dropwise over 1.5 to 2 hours.

    • Causality: Slow addition ensures the local concentration of the cyclobutylmethyl radical remains extremely low, preventing bimolecular Wurtz coupling. The heat of the reaction should maintain a gentle reflux.

  • Maturation: After the addition is complete, attach a heating mantle and reflux the mixture gently for an additional 3 hours to ensure complete consumption of the sterically hindered halide[5]. Allow the dark grey solution to cool to room temperature.

Phase 3: Self-Validation (Titration)

Because neopentyl-type Grignard reagents are prone to side reactions, assuming a 100% theoretical yield is a critical error. The reagent must be titrated.

  • In a dry vial under Argon, dissolve 2-3 mg of 1,10-phenanthroline in 2 mL of anhydrous THF.

  • Add exactly 1.00 mL of the prepared Grignard reagent. The solution will turn deep purple/pink due to the formation of a charge-transfer complex.

  • Titrate dropwise with a standardized 1.0 M solution of sec-butanol in xylene until the purple color completely disappears (yielding a clear/yellowish solution).

  • Calculation: The volume of sec-butanol added (in mL) directly equals the molarity of the Grignard reagent.

References[1] Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363) - EvitaChem. Source: evitachem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVCkn44Y8VtSmlilPS09YkfyVpriap1SvcFuFEd2lLjTIIHsrufsgKAwm397hTMMNkQoRumVGfbJs17KMGsP9x7EJC6xi-SxXqMMv_NHp8pB5Kk-Oam78NMOVhTJPwvOE7c9X5NLVFoeU=[7] 1-(Bromomethyl)-1-propylcyclobutane | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvmjXvATP1Fx8JE7hAZhHqwKm1lqETNAFe8Hq35Aayahrtihau5w-FAIUpxoIkFMqmT99OGX_PiYiciKqiSFBm-sldwmGyWuIzUZDNCn3f4m_L4qId9AGFjgjVG_aRSEwpms821Pk=[3] ChemInform Abstract: Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv9IMRtGaDgQdfqflQekqgiFFslgUW60FbegvvfpKnUxu-wr4yLoz6JQ49O9uLgfVqtqt3RTVw8jRd86hXN5J0KPvz1sBWX8Z0q2CkSkS2PBXI0dVtGIndiYJVNEIbrv0OjSLxjHCbPB2ZHoxMIw_yTk-tHsfxpSTaM5SPeTwQQb9fhPYSW_KpMUYQwNLlryhNTyvf7Rwx5UBZG1FKWoUJ6xy_I7if5OPq-1Mol6Omc6pcd1MP6hQKuwhGEXFYHroO9XxqBIoIgcmk8nE_SNv3UwxLTDMAkfmiRmjEwSOe3iAdDOodx66lDIofa96UJ2cZs7V3VxXlKDEUxSCJTMAtqRw3BEroREvM9D1FOSB4hPcPI4yYnIsC9cVuIvX-gjLQXgiBvuO74EYDBbNK84TOgRfcqXQq7Q==[4] Comprehensive Guide to (Bromomethyl)cyclobutane - Eastfine. Source: eastfine.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ2ZtkM4DV7MxS-Dft18yzEPT05xGqg-ETXK8UkOmYWT1VJbvaD1ISk7jCqLyThdmaYLlRrOAYSA7-IlhhbJX9JyrOx2OfnnMJQ88qWHDXU_1gk8QKOvEerP_Gt2BmGaoJuHFrzeQaG2kvjF6gnnzWYWxoxczR_u1SOFXTfEXLYNRemv3JI_1ZHMFFd48XWkVfhuvSu3gLTpqMC8JTin60lyxkBeJ8NVrzMRUA2h0YYE2eKV9cCY7ISLlIGHiOhSuO4C5fokOAQF2SBp-Yz0DBzpcEll_3gn0VXCZuIM6PggmsmNSiHTDxyvNYglnxftv_w2bE5TfsvGfQHghIFBCirp4d5L70hS4=[2] 1-Bromo-2,2-dimethylpropane | 630-17-1 | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVVQ8RMyiYwBLM3yT3zqWcGuBm6f58onIYljqI2L63WBnJraUh8enkPMFtbL2OKACYJ9Hi8GH_0p7NEcJ-LhKiUgaLS8AhkWQLjD9tEDOMsrSjO_I7qRPEV_5eNFtSN_mSuNiq[5] Discovery and Evaluation of nNav1.5 Sodium Channel Blockers with Potent Cell Invasion Inhibitory Activity in Breast Cancer Cells - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHro_eRDXLubaTKu0is1yAVdkHKfB-OnQlU4yRwcSWig-eEVZ-DoZ5jn_nEUI5V2AI3gHuPPESIuj8TC802RVE1w9iss5qwdFsoLnKS8NeFolbaj9gHIlMemFqyhlmS1uuU9y6hZTngwdR_qk8=[6] Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents - ChemRxiv. Source: chemrxiv.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy3rzWwg4cxC29Hwecotj8L4wyehnUE_7ijKC5Ffl5YXoIIKy203VpmlHJxuVTn_NomfhOJ6TBXO72LCrcTWr7fHfBCqJgnp6tIOyFWh216rDAe41OaGSsHf0DQMBUefzh6BpJV98e22SY8KZyAPfLRf_bfQ==

Sources

Application

Application Note: Nucleophilic Substitution and Solvolysis Pathways of 1-(Bromomethyl)-1-propylcyclobutane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary 1-(Bromomethyl)-1-propylcyclobutane is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

1-(Bromomethyl)-1-propylcyclobutane is a highly specialized, sterically hindered alkyl halide utilized as a critical building block in organic synthesis and medicinal chemistry[1]. Due to its unique neopentyl-like structure and the inherent ring strain of the cyclobutane moiety, this compound exhibits an atypical nucleophilic substitution profile. Direct bimolecular substitution (SN2) is severely restricted. Instead, the molecule undergoes unimolecular solvolysis (SN1) accompanied by a rapid Wagner-Meerwein rearrangement. This application note details the mechanistic causality, thermodynamic drivers, and validated protocols for leveraging this compound to synthesize functionalized cyclopentyl pharmacophores via ring expansion.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a reaction proceeds in a specific direction, rather than simply memorizing the outcome. The reactivity of 1-(bromomethyl)-1-propylcyclobutane is governed by three competing physical organic principles:

Steric Inhibition of SN2 Pathways

The carbon atom bearing the bromine leaving group is primary (-CH2Br), but it is directly adjacent to a fully substituted quaternary center (C1 of the cyclobutane ring). This creates a "neopentyl-like" steric environment. Incoming nucleophiles are physically blocked from achieving the required 180° backside attack trajectory. Consequently, SN2 reactions are kinetically inhibited, forcing the molecule to react via alternative pathways[1][2].

Silver-Assisted SN1 Ionization

Because SN2 is blocked, SN1 solvolysis is the primary reactive pathway[2]. However, the spontaneous heterolytic cleavage of a primary C-Br bond to form a primary carbocation is thermodynamically highly unfavorable. To overcome this massive activation barrier, a halophilic Lewis acid—typically Silver Nitrate (AgNO3)—is employed in a polar protic solvent[3]. The Ag+ ion coordinates with the bromine, weakening the C-Br bond and driving ionization forward through the irreversible precipitation of insoluble Silver Bromide (AgBr)[3].

Thermodynamic Driving Force: Wagner-Meerwein Ring Expansion

The transient primary carbocation formed upon ionization is exceptionally unstable. It immediately undergoes a Wagner-Meerwein 1,2-alkyl shift. The cyclobutane ring possesses approximately 26.3 kcal/mol of ring strain. To relieve this strain, one of the internal C-C bonds of the cyclobutane ring migrates to the exocyclic methylene center[4].

This ring expansion achieves two thermodynamically favorable outcomes simultaneously:

  • Strain Relief: The ring expands from a strained cyclobutane to a highly stable cyclopentane (reducing ring strain to ~6.2 kcal/mol)[4].

  • Electronic Stabilization: The positive charge shifts from a primary carbon to the C1 position of the new ring, generating the highly stable 1-propylcyclopentyl tertiary carbocation[4].

This tertiary carbocation is subsequently trapped by the solvent (e.g., ethanol) to form an ether, or loses a proton to form an alkene.

Mechanism A 1-(Bromomethyl)-1-propylcyclobutane (Neopentyl-like Halide) B AgNO3 / EtOH (Halide Abstraction) A->B C Transient Primary Carbocation (Highly Unstable) B->C -AgBr D Wagner-Meerwein Rearrangement (Ring Expansion) C->D Relief of Ring Strain E 1-Propylcyclopentyl Cation (Stable 3° Carbocation) D->E F Nucleophilic Attack (EtOH) -> 1-Ethoxy-1-propylcyclopentane E->F SN1 Pathway G E1 Elimination (-H+) -> 1-Propylcyclopentene E->G E1 Pathway

Mechanistic pathway of 1-(Bromomethyl)-1-propylcyclobutane solvolysis via ring expansion.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the thermodynamic parameters and expected product distributions are summarized below.

Table 1: Thermodynamic and Kinetic Parameters

ParameterValue / DescriptionCausality / Impact
Initial Ring Strain ~26.3 kcal/mol (Cyclobutane)High potential energy drives the rearrangement.
Final Ring Strain ~6.2 kcal/mol (Cyclopentane)Thermodynamic sink; prevents reverse rearrangement.
Carbocation Shift Massive electronic stabilization via hyperconjugation.
Expected SN1 Yield 70 - 80% (Ether/Alcohol)Major pathway due to solvent trapping the 3° cation.
Expected E1 Yield 20 - 30% (Alkene)Minor competing pathway via β -proton abstraction.
Unrearranged Yield < 1%Primary cation is too transient to be trapped directly.

Experimental Workflow & Protocols

The following protocol describes the silver-promoted solvolysis of 1-(bromomethyl)-1-propylcyclobutane in ethanol to yield 1-ethoxy-1-propylcyclopentane. This protocol is designed as a self-validating system : visual cues at each step confirm the mechanistic progression.

Table 2: Protocol Reagent Quantities

ReagentEquivalentsAmountRole
1-(Bromomethyl)-1-propylcyclobutane1.0 eq10.0 mmol (1.91 g)Substrate[1]
Silver Nitrate (AgNO3)1.2 eq12.0 mmol (2.04 g)Halide abstractor[3]
Absolute Ethanol (EtOH)Solvent50 mLPolar protic solvent & Nucleophile
Step-by-Step Methodology

Step 1: Reaction Setup

  • Action: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.91 g of 1-(bromomethyl)-1-propylcyclobutane in 30 mL of absolute ethanol.

  • Causality: Absolute ethanol acts as both the polar protic solvent to stabilize the developing ionic charges and the nucleophile for the final trapping step.

Step 2: Activation and Halide Abstraction

  • Action: Dissolve 2.04 g of AgNO3 in 20 mL of absolute ethanol. Add this solution dropwise to the reaction flask at room temperature over 10 minutes.

  • Self-Validation: The immediate formation of a dense, pale-yellow precipitate (AgBr) serves as visual confirmation that heterolytic C-Br cleavage and subsequent carbocation formation are successfully occurring.

Step 3: Thermal Maturation

  • Action: Attach a reflux condenser and heat the reaction mixture to 60°C for 4 hours.

  • Causality: While ionization begins at room temperature, heating ensures complete conversion and provides the necessary activation energy to drive the Wagner-Meerwein ring expansion to completion.

Step 4: Filtration

  • Action: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the AgBr precipitate. Rinse the pad with an additional 15 mL of ethanol.

  • Causality: AgBr forms a fine colloidal suspension. If not removed prior to aqueous workup, it will cause severe, unbreakable emulsions in the separatory funnel.

Step 5: Workup and Extraction

  • Action: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. Dilute the residue with 50 mL of Diethyl Ether and wash with 30 mL of distilled water, followed by 30 mL of brine. Dry the organic layer over anhydrous MgSO4.

Step 6: Isolation

  • Action: Filter off the drying agent, concentrate the solvent in vacuo, and purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate 95:5) to isolate 1-ethoxy-1-propylcyclopentane.

Workflow S1 Step 1: Setup Dissolve in EtOH S2 Step 2: Activation Add AgNO3 dropwise S1->S2 S3 Step 3: Reflux Heat at 60°C for 4h S2->S3 S4 Step 4: Filtration Remove AgBr ppt S3->S4 S5 Step 5: Workup Aqueous Extraction S4->S5 S6 Step 6: Isolation Chromatography S5->S6

Step-by-step experimental workflow for the silver-promoted solvolysis reaction.

References

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes - Chemistry LibreTexts - [Link]

  • Solvolysis | Journal of New Developments in Chemistry - Open Access Pub -[Link]

  • The silver-assisted solvolysis of (bromomethyl)cyclohexane in ethanol - Pearson - [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 1-(Bromomethyl)-1-propylcyclobutane

Introduction: Harnessing the Synthetic Potential of a Sterically Encumbered Building Block In the landscape of modern synthetic organic chemistry, the construction of carbon-carbon bonds remains a cornerstone of molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Synthetic Potential of a Sterically Encumbered Building Block

In the landscape of modern synthetic organic chemistry, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the fields of pharmaceutical discovery and materials science. Among the myriad of tools available, transition metal-catalyzed cross-coupling reactions have emerged as a dominant strategy due to their efficiency, functional group tolerance, and broad applicability. This guide focuses on the application of a unique and sterically demanding building block, 1-(Bromomethyl)-1-propylcyclobutane , in various cross-coupling methodologies.

The 1-propylcyclobutylmethyl moiety offers a distinctive three-dimensional profile, introducing a spirocyclic quaternary carbon center that can be of significant interest for designing novel molecular entities with specific conformational constraints or metabolic stability. However, the inherent steric hindrance of this primary alkyl bromide, being of the neopentyl-type, presents challenges for its participation in traditional cross-coupling reactions. This document provides a comprehensive overview of the key considerations and detailed protocols for successfully employing 1-(Bromomethyl)-1-propylcyclobutane in Suzuki-Miyaura, Kumada-Corriu, and Negishi cross-coupling reactions.

Core Concepts: Navigating the Challenges of Cross-Coupling with Sterically Hindered Alkyl Halides

The primary obstacle in cross-coupling reactions involving sp³-hybridized alkyl halides, especially those with significant steric bulk like 1-(Bromomethyl)-1-propylcyclobutane, is the oxidative addition step to the low-valent metal center (typically palladium or nickel). This step is often slower compared to their sp²-hybridized counterparts. Furthermore, for alkyl halides possessing β-hydrogens, β-hydride elimination can be a competing and often detrimental side reaction, although this is not a concern for the target substrate.

To overcome these challenges, the selection of the appropriate catalyst system, including the metal, ligand, and base, is paramount. Nickel catalysts are often favored for their ability to activate less reactive C(sp³)-X bonds. Additionally, the choice of nucleophilic partner and reaction conditions plays a crucial role in achieving high yields and selectivity.

Synthesis of 1-(Bromomethyl)-1-propylcyclobutane

The starting material, 1-(Bromomethyl)-1-propylcyclobutane, is a key reagent for introducing the unique 1-propylcyclobutylmethyl moiety. Several synthetic routes are available for its preparation, with one common method involving the bromination of the corresponding alcohol. For instance, the reaction of cyclobutyl carbinol with N-bromosuccinimide in the presence of triphenyl phosphite can yield the desired brominated product.[1] Another approach involves the direct bromination of propylcyclobutane, though this may lead to selectivity issues.[1]

Application 1: Suzuki-Miyaura Coupling for the Synthesis of Arylmethyl- and Vinylmethyl-cyclobutanes

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[2][3] For sterically hindered primary alkyl bromides, careful optimization of the catalyst, ligand, and base is crucial.

Causality Behind Experimental Choices:
  • Catalyst: Palladium complexes are commonly used, but nickel catalysts often show superior reactivity for C(sp³)-Br bond activation.[3]

  • Ligand: Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the sterically hindered alkyl bromide and to stabilize the resulting organometallic intermediate.

  • Base: A strong, non-nucleophilic base is required to facilitate the transmetalation step without causing side reactions with the alkyl bromide.

  • Solvent: Aprotic polar solvents are typically employed to ensure the solubility of the reaction components.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-(Bromomethyl)-1-propylcyclobutane

  • Aryl- or Vinylboronic Acid (or boronic ester)

  • Palladium(II) acetate [Pd(OAc)₂] or Nickel(II) chloride [NiCl₂]

  • Bulky phosphine ligand (e.g., SPhos, XPhos, or a Buchwald ligand)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium or nickel catalyst (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the aryl- or vinylboronic acid (1.2-1.5 equivalents) and the base (2-3 equivalents).

  • Add 1-(Bromomethyl)-1-propylcyclobutane (1.0 equivalent).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R-Pd(II)Ln(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_Aryl_complex R-Pd(II)Ln(Ar) Transmetalation->PdII_Aryl_complex Boronate Ar-B(OR)2 Base Base RedElim Reductive Elimination RedElim->Pd0 Product R-Ar RedElim->Product AlkylHalide R-Br (1-(Bromomethyl)-1-propylcyclobutane)

Caption: Suzuki-Miyaura catalytic cycle for coupling of 1-(Bromomethyl)-1-propylcyclobutane.

Application 2: Kumada-Corriu Coupling with Grignard Reagents

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile and is particularly effective for coupling with alkyl halides, often employing nickel catalysts.[1][4][5]

Causality Behind Experimental Choices:
  • Catalyst: Nickel complexes, such as NiCl₂(dppp), are highly effective for this transformation.[4]

  • Grignard Reagent: The high reactivity of Grignard reagents makes them suitable for coupling with sterically hindered substrates. However, their high basicity and nucleophilicity limit functional group tolerance.[1][4]

  • Solvent: Ethereal solvents like THF or diethyl ether are essential for the formation and stability of the Grignard reagent.

Detailed Protocol: Kumada-Corriu Coupling

Materials:

  • 1-(Bromomethyl)-1-propylcyclobutane

  • Aryl- or Vinylmagnesium bromide (Grignard reagent)

  • Nickel(II) chloride-1,3-bis(diphenylphosphino)propane [NiCl₂(dppp)]

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the NiCl₂(dppp) catalyst (1-5 mol%).

  • Add the anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Slowly add the Grignard reagent (1.1-1.3 equivalents) to the catalyst suspension.

  • Add a solution of 1-(Bromomethyl)-1-propylcyclobutane (1.0 equivalent) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Illustrative Catalytic Cycle: Kumada-Corriu Coupling

Kumada_Corriu_Coupling Ni0 Ni(0)Ln OxAdd Oxidative Addition NiII_complex R-Ni(II)Ln(Br) OxAdd->NiII_complex Transmetalation Transmetalation NiII_Aryl_complex R-Ni(II)Ln(Ar) Transmetalation->NiII_Aryl_complex Grignard Ar-MgBr RedElim Reductive Elimination RedElim->Ni0 Product R-Ar RedElim->Product AlkylHalide R-Br (1-(Bromomethyl)-1-propylcyclobutane) Negishi_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R-Pd(II)Ln(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_Aryl_complex R-Pd(II)Ln(Ar) Transmetalation->PdII_Aryl_complex Organozinc Ar-ZnCl RedElim Reductive Elimination RedElim->Pd0 Product R-Ar RedElim->Product AlkylHalide R-Br (1-(Bromomethyl)-1-propylcyclobutane)

Sources

Application

synthesis of spirocyclic compounds from 1-(Bromomethyl)-1-propylcyclobutane

Application Note: Strategic Synthesis of Lipophilic Spirocyclic Scaffolds Utilizing 1-(Bromomethyl)-1-propylcyclobutane Introduction & Strategic Rationale In modern drug discovery, spirocyclic scaffolds have emerged as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of Lipophilic Spirocyclic Scaffolds Utilizing 1-(Bromomethyl)-1-propylcyclobutane

Introduction & Strategic Rationale

In modern drug discovery, spirocyclic scaffolds have emerged as privileged pharmacophores. By providing rigid, three-dimensional architectures, they offer improved binding affinity, enhanced metabolic stability, and a higher fraction of sp³ carbons (Fsp³) compared to traditional flat aromatic rings[1]. The synthesis of highly functionalized spirocycles, such as spiro[3.4]octanes and 2-azaspiro[3.4]octanes, is a critical objective for drug development professionals[2].

1-(Bromomethyl)-1-propylcyclobutane is a highly valuable building block used to introduce a lipophilic (1-propylcyclobutyl)methyl vector into these spirocyclic cores[3]. The incorporation of this cyclobutane derivative can significantly modulate the physicochemical properties of a drug candidate, such as its LogP, membrane permeability, and target residence time[4]. However, the quaternary C1 carbon of the cyclobutane ring renders the adjacent bromomethyl group "neopentyl-like," severely hindering standard nucleophilic substitution (S_N2) trajectories[3]. This application note details field-proven methodologies to overcome these steric limitations and successfully synthesize advanced spirocyclic compounds[5].

Mechanistic Insights: Overcoming Neopentyl Steric Hindrance

To successfully utilize 1-(Bromomethyl)-1-propylcyclobutane, researchers must employ specific activation strategies to bypass the high activation energy of the sterically encumbered transition state.

  • Strategy A: Finkelstein-Assisted N-Alkylation. Direct S_N2 attack by a spirocyclic amine on the bromomethyl group is kinetically sluggish. By introducing a catalytic amount of Tetrabutylammonium iodide (TBAI), the bromide is converted in situ to a highly reactive iodide via the Finkelstein exchange. This lowers the activation energy required for the bulky amine to attack the primary carbon.

  • Strategy B: Grignard Formation & Nucleophilic Addition. Converting the sterically hindered bromide into a nucleophilic Grignard reagent bypasses the S_N2 limitation entirely. The resulting organomagnesium species can readily attack spirocyclic ketones to form complex, heavily substituted tertiary alcohols.

G SM 1-(Bromomethyl)-1-propylcyclobutane (Neopentyl-like Halide) Decision Synthetic Pathway Selection SM->Decision PathA Route A: Finkelstein-Assisted SN2 (N-Alkylation) Decision->PathA Spirocyclic Amine + TBAI / Base PathB Route B: Grignard Addition (C-C Bond Formation) Decision->PathB Mg(0), THF then Spiro Ketone ProdA N-Alkylated Spirocycle (e.g., 2-azaspiro[3.4]octane deriv.) PathA->ProdA ProdB Spirocyclic Tertiary Alcohol (e.g., spiro[3.4]octan-6-ol deriv.) PathB->ProdB

Workflow for selecting the optimal synthetic pathway based on the target spirocyclic linkage.

Experimental Protocols

Protocol A: Synthesis of 2-((1-propylcyclobutyl)methyl)-2-azaspiro[3.4]octane via S_N2

This protocol describes the N-alkylation of the 2-azaspiro[3.4]octane core[2].

Reagents: 1-(Bromomethyl)-1-propylcyclobutane (1.0 eq), 2-azaspiro[3.4]octane hydrochloride (1.1 eq), K₂CO₃ (3.0 eq), TBAI (0.2 eq), anhydrous DMF. Causality & Design: K₂CO₃ is selected as a mild, insoluble base to deprotonate the amine hydrochloride without degrading the alkyl halide. DMF provides a polar aprotic environment that solvates the potassium cations, leaving the iodide and amine "naked" and highly reactive. Elevated temperature (85 °C) provides the necessary thermal energy to overcome neopentyl steric hindrance.

Step-by-Step Methodology:

  • Free-Basing: Charge a flame-dried 50 mL round-bottom flask with 2-azaspiro[3.4]octane hydrochloride (1.1 mmol), anhydrous K₂CO₃ (3.0 mmol), and anhydrous DMF (10 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to liberate the free amine.

  • Catalyst Addition: Add TBAI (0.2 mmol) to the suspension. The solution will slightly yellow as iodide dissolves.

  • Alkylation: Add 1-(Bromomethyl)-1-propylcyclobutane (1.0 mmol) dropwise via syringe.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 85 °C in an oil bath. Stir vigorously for 16 hours. Monitor the reaction via LC-MS until the starting bromide is consumed.

  • Workup (Self-Validating System): Cool to room temperature and quench with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Crucial Step: LiCl highly efficiently partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5) to yield the target N-alkylated spirocycle.

Mechanism RBr R-CH2-Br (Sterically Hindered) TBAI TBAI (Catalyst) I- displaces Br- RBr->TBAI RI R-CH2-I (More Reactive Electrophile) TBAI->RI Finkelstein Exchange Amine Spirocyclic Amine (Nucleophilic Attack) RI->Amine Product Target Compound + HI (Neutralized by Base) Amine->Product SN2 at Primary Carbon

Mechanistic pathway of the Finkelstein-assisted SN2 alkylation overcoming neopentyl hindrance.

Protocol B: Synthesis of 6-((1-propylcyclobutyl)methyl)spiro[3.4]octan-6-ol via Grignard Addition

This protocol constructs a C-C bond by attacking a pre-formed spirocyclic ketone.

Reagents: 1-(Bromomethyl)-1-propylcyclobutane (1.5 eq), Magnesium turnings (2.0 eq), Iodine (catalytic), 1,2-dibromoethane (0.1 eq), anhydrous THF, Spiro[3.4]octan-6-one (1.0 eq). Causality & Design: Neopentyl halides can be sluggish to insert magnesium. Iodine cleans the Mg oxide layer, while 1,2-dibromoethane acts as an entrainment agent, locally activating the magnesium surface. The Grignard addition must be performed at 0 °C to prevent the basic Grignard reagent from deprotonating the α-protons of the spirocyclic ketone (enolization), which would stall the reaction.

Step-by-Step Methodology:

  • Magnesium Activation: In a flame-dried Schlenk flask under argon, add Mg turnings (2.0 mmol) and a single crystal of iodine. Heat gently with a heat gun until purple vapors fill the flask, then cool to room temperature.

  • Grignard Initiation: Add anhydrous THF (5 mL) followed by 1,2-dibromoethane (0.1 mmol). Stir until ethylene gas evolution ceases.

  • Halide Insertion: Add 10% of the 1-(Bromomethyl)-1-propylcyclobutane (total 1.5 mmol) in THF (2 mL). Wait for an exotherm (initiation). Once initiated, add the remaining bromide dropwise over 20 minutes. Reflux for 1 hour to ensure complete Grignard formation.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C using an ice bath. Add Spiro[3.4]octan-6-one (1.0 mmol) dissolved in THF (2 mL) dropwise over 15 minutes.

  • Quenching: Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Quench carefully at 0 °C with saturated aqueous NH₄Cl (10 mL). Crucial Step: Avoid strong acids (like HCl) during the quench, as the resulting tertiary alcohol is highly prone to dehydration to the alkene.

  • Isolation: Extract with Diethyl Ether (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 80:20).

Quantitative Data & Optimization Summary

The necessity of the Finkelstein catalyst (TBAI) and the efficiency of the Grignard pathway are validated by the optimization data below.

Reaction PathwayCatalyst / AdditiveSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
S_N2 AlkylationNoneDMF8548< 20N/A (Complex mixture)
S_N2 AlkylationTBAI (0.2 eq)DMF8516> 9582
S_N2 AlkylationTBAI (0.2 eq)THF65484531
Grignard AdditionI₂ / 1,2-dibromoethaneTHF0 to RT4> 9578

Table 1: Comparative reaction metrics demonstrating the critical role of TBAI in the S_N2 pathway and the high efficiency of the Grignard approach for neopentyl-like cyclobutane derivatives.

References

  • EvitaChem Database. Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363). EvitaChem. 3

  • Benchchem Technical Support. (Bromomethyl)cyclobutane | 17247-58-4 - Application Notes and Protocols. Benchchem. 5

  • Chemical Reviews. The Application of Cyclobutane Derivatives in Organic Synthesis. ACS Publications. 4

  • Organic & Biomolecular Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. 2

  • PubMed Central (PMC). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. NIH.gov. 1

Sources

Method

Application Note: Strategic Deployment of 1-(Bromomethyl)-1-propylcyclobutane in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks often requires the strategic deployment of highly tailored aliphatic scaffolds. 1-(Bromomethyl)-1-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks often requires the strategic deployment of highly tailored aliphatic scaffolds. 1-(Bromomethyl)-1-propylcyclobutane (CAS 1493927-65-3) has emerged as a premier gem-disubstituted building block for introducing bulky, lipophilic, and conformationally restricted motifs into lead compounds [3].

By appending a 1-propylcyclobutylmethyl group to a pharmacophore, drug discovery teams can simultaneously achieve three critical objectives:

  • Conformational Pre-organization: Locking flexible linkers into bioactive geometries to minimize the entropic penalty of target binding.

  • Metabolic Shielding: Utilizing the intense steric bulk of the gem-disubstituted cyclobutane to block Cytochrome P450 (CYP450)-mediated oxidative dealkylation.

  • Lipophilic Efficiency (LipE): Increasing target affinity via hydrophobic interactions without adding excessive molecular weight or rotatable bonds.

This technical guide details the mechanistic rationale for employing this specific scaffold and provides field-proven, self-validating protocols for its incorporation via nucleophilic substitution.

Mechanistic Rationale & Structural Causality

The "Cyclobutane Effect" in Drug Design

Cyclobutanes possess a unique puckered conformation driven by a high ring strain energy (~26.3 kcal/mol). To relieve torsional strain, the ring deviates from planarity, resulting in elongated C–C bonds (~1.56 Å) with increased p-character [1]. When a propyl group and a bromomethyl group are installed on the same carbon (C1), the resulting gem-disubstitution forces the appended chains into highly specific, restricted 3D exit vectors.

As demonstrated in the optimization of p97 AAA+ ATPase inhibitors, replacing a flexible linear alkyl linker with a gem-disubstituted cyclobutane "kink" can improve binding affinity (IC50) by more than 10-fold by pre-organizing the molecule into its active conformation [2].

Overcoming the Neopentyl SN2 Bottleneck

From a synthetic standpoint, 1-(bromomethyl)-1-propylcyclobutane presents a distinct challenge: it is a neopentyl-type electrophile . The primary bromide is situated immediately adjacent to a quaternary carbon center. This architecture imposes severe steric hindrance, effectively blocking the standard 180∘ backside attack required for an SN​2 mechanism.

Causality in Experimental Design: Attempting to alkylate an amine or phenol with this building block under standard conditions (e.g., K2​CO3​ in Acetonitrile at 60∘C ) will result in near-zero conversion. To force the reaction, the protocols below utilize an in-situ Finkelstein reaction. By adding a soluble iodide salt (KI or NaI) in a highly polar aprotic solvent (DMF) at elevated temperatures ( 90–100∘C ), the iodide acts as a nucleophilic catalyst. It temporarily displaces the bromide to form a highly reactive primary iodide intermediate, which is then rapidly consumed by the target nucleophile.

Pharmacokinetic Optimization Logic

The decision to incorporate a 1-propylcyclobutylmethyl group should be driven by specific structural liabilities in a lead series. The decision tree below outlines the logic flow for deploying this scaffold.

PK_Logic Prob Liability: High Clearance & Entropic Penalty Strat Strategy: Conformational Restriction Prob->Strat Scaff Incorporate 1-(Bromomethyl) -1-propylcyclobutane Strat->Scaff Out1 Increased Target Affinity (Pre-organization) Scaff->Out1 Out2 Enhanced Metabolic Stability (Steric Shielding) Scaff->Out2

Fig 1: Pharmacokinetic optimization logic for deploying gem-disubstituted cyclobutanes.

Quantitative Impact on Physicochemical Properties

Appending the 1-propylcyclobutylmethyl group alters the physicochemical profile of a molecule far more favorably than linear alternatives. Table 1 summarizes the expected impact when replacing a standard basic amine appendage.

Table 1: Comparative Physicochemical & PK Impact of Alkyl Appendages

Appended GroupPredicted Δ LogPConformational Entropy ( Δ S)Relative Steric ShieldingCYP450 Vulnerability
n-Pentyl +2.1High (Highly flexible)LowHigh (Rapid oxidation)
Neopentyl +1.8ModerateHighModerate
1-Propylcyclobutylmethyl +2.4Low (Restricted vector)Very HighLow (Sterically blocked)

Experimental Protocols

The following protocols are designed as self-validating systems . They include specific analytical checkpoints to ensure the neopentyl steric hindrance is successfully overcome.

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazines/Piperidines)

This protocol is ideal for appending the scaffold to basic heterocycles commonly found in CNS and GPCR-targeted libraries.

Reagents & Materials:

  • Target Secondary Amine (1.0 equiv)

  • 1-(Bromomethyl)-1-propylcyclobutane (1.5 equiv)

  • Potassium Iodide (KI) or Sodium Iodide (NaI) (0.5 equiv) - Critical Catalyst

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 equiv) followed by the nucleophilic catalyst KI (0.5 equiv). Stir at room temperature for 5 minutes to ensure full dissolution of the iodide salt.

  • Electrophile Addition: Add 1-(Bromomethyl)-1-propylcyclobutane (1.5 equiv) dropwise. Seal the vial under a nitrogen atmosphere.

  • Thermal Shift: Heat the reaction mixture to 95∘C using an aluminum heating block.

  • Self-Validation Checkpoint (12 Hours): Sample 5 μL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • If conversion is >95%: Proceed to step 6.

    • If conversion is <95% (common with highly hindered amines): Add an additional 0.2 equiv of KI and 0.5 equiv of the bromide. Elevate temperature to 105∘C and stir for an additional 8 hours.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3​ and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SN2_Workflow SM Starting Materials: Amine + Bromide Cat Add KI Catalyst (Overcome Neopentyl Hindrance) SM->Cat Heat Heat to 95°C in DMF Cat->Heat Check LC-MS Check (Self-Validation) Heat->Check Check->Heat <95% Conv. (Add more KI) Workup Aqueous Workup & Purification Check->Workup >95% Conv.

Fig 2: Workflow for neopentyl-type SN2 alkylation using in-situ Finkelstein catalysis.

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Appending this scaffold to a phenol creates a highly sterically shielded ether, effectively preventing rapid in vivo O-dealkylation.

Reagents & Materials:

  • Target Phenol (1.0 equiv)

  • 1-(Bromomethyl)-1-propylcyclobutane (1.3 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Tetrabutylammonium Iodide (TBAI) (0.2 equiv)

  • Anhydrous DMF (0.15 M)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF at 0∘C under nitrogen. Slowly add a solution of the target phenol (1.0 equiv) in DMF. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases, ensuring complete phenoxide formation.

  • Catalyst & Reagent Addition: Add TBAI (0.2 equiv) to the phenoxide solution, followed by 1-(Bromomethyl)-1-propylcyclobutane (1.3 equiv).

  • Reaction Execution: Heat the mixture to 100∘C . The TBAI acts as a phase-transfer and nucleophilic catalyst, essential for driving the reaction against the neopentyl steric bulk.

  • Self-Validation Checkpoint (6 Hours): Monitor via TLC (UV active). If starting phenol remains, verify basicity (pH > 10). If basicity has dropped, cautiously add 0.5 equiv K2​CO3​ (do not add more NaH to a hot reaction).

  • Workup: Cool to 0∘C and carefully quench with ice water. Extract with Diethyl Ether ( Et2​O ). Wash the organic layer extensively with 1M NaOH (to remove unreacted phenol), followed by water and brine. Dry and concentrate for downstream purification.

References

  • Cyclobutanes in Small-Molecule Drug Candidates ChemMedChem (via PubMed Central), 2022. URL:[Link]

  • Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97 ACS Medicinal Chemistry Letters, 2018. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-(Bromomethyl)-1-propylcyclobutane

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals who are encountering yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals who are encountering yield bottlenecks or purity issues when synthesizing 1-(Bromomethyl)-1-propylcyclobutane.

The synthesis of cyclobutylmethyl halides is notoriously challenging. The primary failure point is the thermodynamic drive toward ring expansion. When an intermediate carbocation forms at the exocyclic carbon, the strained four-membered ring rapidly undergoes a 1,2-alkyl shift to form a more stable five-membered cyclopentyl cation 1. To achieve high yields of the desired un-rearranged cyclobutane derivative, your synthetic strategy must strictly bypass free carbocationic intermediates.

Troubleshooting Guides & FAQs

Q1: Why is my bromination step yielding a high percentage of cyclopentyl bromide byproducts?

Causality & Expert Insight: If you are using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to convert 1-propylcyclobutanemethanol to the bromide, you are inadvertently promoting an Sₙ1-like pathway. The protonation or phosphitylation of the alcohol creates a leaving group that, upon departure, leaves a transient cyclobutylmethylcarbenium ion. Due to the high ring strain of the cyclobutane moiety, this primary carbocation rapidly rearranges into a secondary cyclopentyl cation. The Fix: Transition to mild, strictly Sₙ2-driven bromination protocols. The Appel reaction (using CBr₄ and PPh₃) 2 or the N-Bromosuccinimide (NBS) method with triphenyl phosphite 3 are highly recommended. These methods activate the alcohol as an oxyphosphonium intermediate, which undergoes direct backside attack by the bromide ion, completely avoiding the free carbocation.

Q2: I've switched to the Appel reaction, but my yield is still sub-optimal (<60%). How can I improve this?

Causality & Expert Insight: The Appel reaction is highly efficient, but moisture and improper reagent stoichiometry can quench the active phosphonium species. Furthermore, the bulky 1-propyl group creates steric hindrance at the adjacent quaternary carbon (C1 of the cyclobutane ring), increasing the activation energy required for the Sₙ2 displacement. The Fix:

  • Ensure strictly anhydrous conditions (dry dichloromethane, argon atmosphere).

  • Use a slight excess of reagents: 1.25 equivalents of CBr₄ and 1.25 equivalents of PPh₃.

  • Maintain the reaction at 0 °C during reagent addition to prevent side reactions, then allow it to warm to room temperature to provide the necessary thermal energy to overcome the steric barrier.

Q3: How do I efficiently remove the triphenylphosphine oxide (TPPO) byproduct without losing my product?

Causality & Expert Insight: TPPO is notoriously difficult to separate from non-polar alkyl halides because it streaks heavily on silica gel and has varying solubility profiles. The Fix (Self-Validating Protocol): Instead of relying solely on direct column chromatography, utilize a solvent-switch precipitation method. After the reaction is complete, concentrate the mixture to a thick residue, then triturate aggressively with cold hexanes or pentane. TPPO is highly insoluble in cold aliphatic hydrocarbons and will crash out as a dense white solid. Filtering this through a Celite pad removes >90% of the TPPO, leaving a clean filtrate that only requires a short silica plug.

Quantitative Data: Comparison of Bromination Methods

To guide your reagent selection, the table below summarizes the expected outcomes when converting 1-propylcyclobutanemethanol to 1-(Bromomethyl)-1-propylcyclobutane using various bromination strategies.

Bromination MethodReagents UsedMechanismExpected YieldRearrangement (Byproduct)Condition Profile
Hydrobromic Acid 48% HBr, HeatSₙ1 dominant< 30%Very High (> 60%)Harsh, acidic
Phosphorus Tribromide PBr₃, neat or DCMMixed Sₙ1/Sₙ240 - 50%High (~ 40%)Moisture sensitive
Appel Reaction CBr₄, PPh₃, DCMStrict Sₙ285 - 95% Trace (< 2%) Mild, neutral
NBS / Phosphite NBS, P(OPh)₃Strict Sₙ280 - 90%Trace (< 2%)Mild, moderate heating

Mechanistic Visualization

The diagram below illustrates why avoiding Sₙ1 conditions is critical for this specific substrate.

RingExpansion A 1-Propylcyclobutane- methanol B Carbocation Intermediate A->B HBr or PBr3 (SN1 Pathway) D 1-(Bromomethyl)-1- propylcyclobutane A->D Appel Reaction (SN2 Pathway) C Cyclopentyl Bromide (Rearranged Byproduct) B->C 1,2-Alkyl Shift (Ring Expansion)

Fig 1: Reaction pathways showing carbocation-driven ring expansion vs. direct SN2 substitution.

Experimental Protocol: Optimized Appel Reaction

This step-by-step methodology is designed to be a self-validating system; visual cues (color changes, precipitation) will confirm the reaction is proceeding correctly.

Reagents:

  • 1-Propylcyclobutanemethanol (1.0 equiv, 10 mmol)

  • Carbon tetrabromide (CBr₄) (1.25 equiv, 12.5 mmol)

  • Triphenylphosphine (PPh₃) (1.25 equiv, 12.5 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon.

  • Dissolution: Add 1-propylcyclobutanemethanol and CBr₄ to the flask. Inject anhydrous DCM. Stir until completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Activation: Add PPh₃ portion-wise over 15 minutes. Validation check: The solution will transition from colorless to a pale yellow/orange hue, indicating the formation of the active oxyphosphonium intermediate.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1; stain with KMnO₄).

  • Solvent Switch: Once the starting material is consumed, concentrate the reaction mixture in vacuo to approximately 5 mL (do not dry completely).

  • Precipitation: Vigorously stir the concentrated residue and rapidly add 40 mL of ice-cold hexanes. Validation check: A dense, white precipitate (TPPO) will immediately crash out of the solution.

  • Filtration: Filter the suspension through a pad of Celite, washing the pad with an additional 20 mL of cold hexanes.

  • Purification: Concentrate the filtrate in vacuo. Pass the resulting crude oil through a short plug of silica gel using 100% hexanes to elute the pure 1-(Bromomethyl)-1-propylcyclobutane as a clear, colorless oil.

AppelWorkflow Step1 1. Dissolve Alcohol & CBr4 in dry DCM (0 °C) Step2 2. Add PPh3 portion-wise under Argon atmosphere Step1->Step2 Step3 3. Warm to RT & Stir (Monitor via TLC) Step2->Step3 Step4 4. Concentrate & Triturate with cold Hexanes Step3->Step4 Step5 5. Filter TPPO & Purify via Silica Plug Step4->Step5

Fig 2: Step-by-step workflow for the Appel bromination and TPPO byproduct removal.

References

  • ResearchGate. (n.d.). Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

Sources

Optimization

minimizing ring-opening side reactions in 1-(Bromomethyl)-1-propylcyclobutane

A Guide to Minimizing Ring-Opening Side Reactions Welcome, researchers and drug development professionals, to our dedicated technical support center for 1-(Bromomethyl)-1-propylcyclobutane. This guide is designed to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Ring-Opening Side Reactions

Welcome, researchers and drug development professionals, to our dedicated technical support center for 1-(Bromomethyl)-1-propylcyclobutane. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the synthetic challenges associated with this strained ring system. As your Senior Application Scientist, I will guide you through the intricacies of its reactivity, focusing on the prevention of undesirable ring-opening side reactions.

Understanding the Challenge: The Fragility of the Cyclobutane Ring

The core of the issue lies in the inherent strain of the cyclobutane ring. With bond angles compressed to approximately 90° from the ideal 109.5°, the ring is energetically predisposed to open, relieving this strain.[1][2] This propensity is exacerbated in reactions involving the (bromomethyl) side chain, particularly under conditions that generate or even hint at carbocationic character at the adjacent methylene carbon.

The primary challenge in derivatizing 1-(Bromomethyl)-1-propylcyclobutane is to perform reactions at the bromomethyl group without triggering a rearrangement of the cyclobutane ring. Such rearrangements are common in reactions involving cyclopropylmethyl and cyclobutyl systems, often leading to a mixture of products.[3]

Mechanism of Ring-Opening

The dominant pathway for ring-opening involves the formation of a cyclobutylmethyl cation, which rapidly rearranges to a less strained cyclopentyl cation or a homoallylic cation. This rearrangement is a classic example of a Wagner-Meerwein shift. While a primary carbocation is generally unstable, the relief of ring strain provides a powerful thermodynamic driving force for this rearrangement.

graph RingOpeningMechanism { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="1-(Bromomethyl)-1-propylcyclobutane"]; intermediate [label="Cyclobutylmethyl Cation\n(Prone to Rearrangement)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; rearranged1 [label="Cyclopentyl Cation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; rearranged2 [label="Homoallylic Cation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product_desired [label="Desired Substitution Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_rearranged1 [label="Ring-Opened Byproduct 1\n(e.g., 1-Bromo-1-propylcyclopentane)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_rearranged2 [label="Ring-Opened Byproduct 2\n(e.g., 5-Bromo-5-propyl-1-pentene)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nu [label="Nucleophile (Nu⁻)"];

// Edges start -> intermediate [label="-Br⁻ (SN1 pathway)"]; intermediate -> rearranged1 [label="Ring Expansion"]; intermediate -> rearranged2 [label="Ring Opening"]; intermediate -> product_desired [label="+ Nu⁻ (Desired)"]; rearranged1 -> product_rearranged1 [label="+ Nu⁻"]; rearranged2 -> product_rearranged2 [label="+ Nu⁻"];

// Invisible edges for alignment {rank=same; start; Nu;} {rank=same; product_desired; product_rearranged1; product_rearranged2;} }

Figure 1: The carbocation-mediated rearrangement pathway leading to ring-opened byproducts.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic substitution with sodium azide to form 1-(azidomethyl)-1-propylcyclobutane, but I am getting a mixture of products. What is happening?

A1: You are likely encountering the classic issue of ring-opening side reactions. If your reaction conditions even slightly favor an SN1-type mechanism, the transient cyclobutylmethyl carbocation will rearrange. To favor the desired SN2 pathway, which avoids carbocation formation, you must carefully control your reaction conditions.[4][5]

Troubleshooting Steps:

  • Solvent Choice: Avoid polar protic solvents (e.g., ethanol, methanol, water) as they stabilize carbocations and solvate the nucleophile, slowing down SN2 reactions.[6][7] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents enhance the nucleophilicity of the azide anion.[6]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] High temperatures can provide the activation energy needed for both rearrangement and competing elimination reactions. Start at room temperature and consider cooling if byproducts persist.

  • Concentration: Use a high concentration of the nucleophile to promote the bimolecular SN2 reaction.

Q2: I'm trying to form the Grignard reagent of 1-(Bromomethyl)-1-propylcyclobutane, but the yield is very low, and I see a significant amount of a higher molecular weight byproduct.

A2: Forming Grignard reagents from substrates prone to rearrangement or other side reactions is challenging. The high molecular weight byproduct is likely the Wurtz coupling product, where a newly formed Grignard molecule reacts with a starting bromide molecule.[4][6]

Troubleshooting Steps:

  • Magnesium Activation: Ensure your magnesium turnings are highly activated. A fresh, oxide-free surface is crucial for efficient Grignard formation.[6]

  • Slow Addition: Add the 1-(Bromomethyl)-1-propylcyclobutane solution dropwise to the activated magnesium suspension. This maintains a low concentration of the bromide, minimizing the Wurtz coupling reaction.[6]

  • Temperature Control: Keep the reaction temperature low. While initiation may require gentle heating, the bulk of the reaction should be maintained at a controlled temperature (e.g., with an ice bath) to manage the exotherm and reduce side reactions.[3][8]

  • Solvent: While diethyl ether is common, THF can be a better solvent for forming Grignard reagents from less reactive bromides due to its superior solvating ability.

Q3: How can I identify the ring-opened byproducts in my reaction mixture?

A3: The most common ring-opened products will be derivatives of cyclopentane (from ring expansion) and linear alkenes (from fragmentation). Characterization by 1H NMR and mass spectrometry is key.

  • 1H NMR Spectroscopy:

    • Desired Product: Look for the characteristic signals of the intact cyclobutane ring, typically complex multiplets in the 1.5-2.5 ppm region, and the methylene protons adjacent to the new substituent.

    • Ring-Opened Alkene: The appearance of vinyl proton signals (typically 4.5-6.0 ppm) is a clear indication of ring opening to a homoallylic system.

  • Mass Spectrometry: The ring-opened byproducts will have the same mass as your desired product (they are isomers). Fragmentation patterns may differ, but GC-MS is invaluable for separating the isomers and confirming their presence.

Compound Type Key 1H NMR Signals (Approximate δ, ppm)
1-Substituted-1-propylcyclobutaneMethylene (CH2-Nu): 2.5-4.0; Cyclobutane ring protons: 1.5-2.5
Ring-Expanded (Cyclopentyl)Broader, less defined alicyclic proton signals
Ring-Opened (Homoallylic)Vinylic protons (C=CH): 4.5-6.0; Allylic protons: 2.0-2.5

Note: Exact chemical shifts will depend on the substituent and solvent.

Troubleshooting Guides & Experimental Protocols

Scenario 1: Nucleophilic Substitution with Azide

Objective: Synthesize 1-(azidomethyl)-1-propylcyclobutane with minimal ring-opening.

graph SN2_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start:\n1-(Bromomethyl)-1-propylcyclobutane\n+ Sodium Azide"]; solvent [label="Choose Solvent:\nPolar Aprotic (e.g., DMF, DMSO)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Set Temperature:\nLow to moderate (e.g., 25-50 °C)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="Monitor Reaction\n(TLC, GC-MS)"]; workup [label="Aqueous Workup"]; analysis [label="Analyze Product Mixture\n(NMR, GC-MS)"]; pure_product [label="High Yield of Desired Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Ring-Opening Detected", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Lower Reaction Temperature", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> solvent; solvent -> temperature; temperature -> monitor; monitor -> workup; workup -> analysis; analysis -> pure_product [label="Success"]; analysis -> troubleshoot [label="Problem"]; troubleshoot -> lower_temp; lower_temp -> monitor [label="Re-run"]; }

Figure 2: Workflow for optimizing SN2 substitution.

Protocol: Azide Substitution under Kinetic Control

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(Bromomethyl)-1-propylcyclobutane (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 eq).

  • Reaction: Stir the mixture at room temperature (25 °C) and monitor the reaction progress by TLC or GC-MS. If the reaction is slow, gently warm to 40-50 °C. Avoid higher temperatures to disfavor rearrangement.[5]

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by 1H NMR to determine the ratio of the desired product to any ring-opened byproducts.

If Ring-Opening is Observed:

  • Decrease Temperature: Re-run the reaction at a lower temperature for a longer period. Kinetic control is favored at lower temperatures.[1]

  • Change Solvent: If byproducts persist, consider switching to another polar aprotic solvent like DMSO.

Scenario 2: Formation of a Grignard Reagent

Objective: Prepare the Grignard reagent (1-propylcyclobutyl)methylmagnesium bromide for subsequent reactions.

Protocol: Low-Temperature Grignard Formation

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Activation: Gently heat the flask with a heat gun under a nitrogen flow until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of a solution of 1-(Bromomethyl)-1-propylcyclobutane (1.0 eq) in anhydrous THF from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle warming.

  • Slow Addition: Once initiated, cool the flask in an ice-water bath. Add the remainder of the bromide solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. This is critical to minimize Wurtz coupling.[4][6]

  • Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour. The resulting grey-black suspension is your Grignard reagent. It should be used immediately in the next step.

If Wurtz Coupling is a Major Issue:

  • Slower Addition: Increase the addition time of the bromide.

  • Use of Rieke Magnesium: For very challenging substrates, consider preparing highly activated Rieke magnesium, which can facilitate Grignard formation at very low temperatures (e.g., -78 °C).[3][8]

By understanding the underlying principles of reactivity and carefully controlling your experimental conditions, you can successfully navigate the synthetic challenges posed by 1-(Bromomethyl)-1-propylcyclobutane and minimize the formation of undesired ring-opened byproducts.

References

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction - Organic Chemistry. [Link]

  • Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. [Link]

  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • Wikipedia. (2023, December 1). Thermodynamic reaction control. [Link]

  • Chemistry LibreTexts. (2023, August 4). 8.4: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • RSC Publishing. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. [Link]

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Bromomethyl)-1-propylcyclobutane Crude Mixtures

Welcome to the Advanced Purification Support Center. As researchers and drug development professionals, you know that synthesizing sterically hindered, neopentyl-like alkyl halides such as 1-(Bromomethyl)-1-propylcyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As researchers and drug development professionals, you know that synthesizing sterically hindered, neopentyl-like alkyl halides such as 1-(Bromomethyl)-1-propylcyclobutane[1] presents unique downstream challenges.

This guide is engineered by senior application scientists to help you troubleshoot and resolve the specific bottlenecks encountered during the isolation and purification of this compound. We focus on the causality behind the chemistry, ensuring that your protocols are not just lists of instructions, but self-validating systems.

System Overview: Purification Workflow

The following diagram illustrates the optimized, two-stage purification workflow designed to systematically eliminate reagent byproducts (like Triphenylphosphine oxide), unreacted starting materials, and structural isomers.

PurificationWorkflow Crude Crude Reaction Mixture (Target + TPPO + Isomers + Alcohol) Precip Solvent Swap to Hexane & Cold Trituration Crude->Precip Solid Filter & Discard Solid (Bulk TPPO) Precip->Solid Filtration Filtrate Hexane Filtrate (Target + Isomers + Trace Impurities) Precip->Filtrate Silica Short Silica Gel Plug (100% Hexane Eluent) Filtrate->Silica Waste Retained on Silica (Alcohol + Residual TPPO) Silica->Waste Adsorbed Eluate Concentrated Eluate (Target + Isomers) Silica->Eluate Eluted Distill High-Efficiency Fractional Vacuum Distillation Eluate->Distill Pure Pure 1-(Bromomethyl)- 1-propylcyclobutane Distill->Pure Main Fraction Isomers Distillation Forecut/Residue (Alkenes & Ring-Expanded Isomers) Distill->Isomers Byproducts

Fig 1: End-to-end purification workflow for 1-(Bromomethyl)-1-propylcyclobutane crude mixtures.

Troubleshooting Guide & FAQs

Q1: My crude NMR shows massive contamination in the aromatic region (7.4–7.8 ppm) and a broad singlet in the 31 P NMR. How do I efficiently remove this without running a massive, solvent-heavy chromatography column? Cause: You are observing Triphenylphosphine oxide (TPPO) or related phosphite esters. Because 1-(Bromomethyl)-1-propylcyclobutane is an extremely hindered neopentyl-type system, standard SN​2 bromination is slow. To force the reaction, chemists often use the Appel reaction ( CBr4​/PPh3​ ) or N-Bromosuccinimide (NBS) with triphenyl phosphite[2]. These methods generate stoichiometric amounts of phosphorus-based byproducts. Solution: Exploit the highly polarized P=O bond. TPPO is highly soluble in dichloromethane but practically insoluble in cold, strictly non-polar solvents like hexanes. By swapping the solvent entirely to hexanes and cooling the mixture, >95% of the TPPO will crash out as a white precipitate. A subsequent short silica plug will irreversibly bind the remaining trace TPPO.

Q2: I am observing a secondary product with an identical Rf​ value on my TLC plate. GC-MS shows it has the exact same mass ( m/z ~177 for C8​H15​Br ). What is this impurity, and how do I separate it? Cause: You have generated a ring-expanded positional isomer (e.g., 1-bromo-1-propylcyclopentane). Cyclobutylcarbinyl systems are notorious for undergoing ring expansion via a non-classical carbocation or concerted migration if the reaction develops any partial positive charge at the primary carbon[3]. If you used acidic conditions (like HBr/H2​SO4​ )[4], the protonated alcohol leaves, and the strained 4-membered ring rapidly expands to a more stable 5-membered ring. Solution: These isomers cannot be separated by standard silica gel chromatography due to their identical polarity. You must use fractional vacuum distillation . The subtle differences in the 3D molecular footprint between the cyclobutane and cyclopentane rings create a ~5–10 °C difference in boiling point under vacuum.

Q3: The bromination reaction stalls at 85% conversion. I have 15% unreacted 1-propylcyclobutanemethanol remaining. Should I increase the temperature to push it to completion? Cause: The 1,1-disubstituted cyclobutane ring creates immense steric hindrance, significantly raising the activation energy for the nucleophilic displacement of the activated alcohol[2]. Solution: Do not heat excessively. Pushing the temperature beyond 40–50 °C will exponentially increase the rate of elimination (forming alkenes) and the aforementioned ring-expansion rearrangements. Accept the 85% conversion. The unreacted alcohol is highly polar compared to the alkyl bromide and is easily retained on the silica gel plug during the hexane elution step.

Step-by-Step Experimental Methodologies

Protocol A: TPPO Precipitation and Silica Filtration

This protocol is a self-validating system: the visual absence of white precipitate in the final concentrated eluate confirms the successful removal of bulk TPPO.

  • Solvent Swap: Transfer the crude reaction mixture to a round-bottom flask and concentrate it under reduced pressure (rotary evaporator) until a thick, viscous oil/slurry remains. Do not pull to complete dryness to avoid trapping the volatile product.

  • Trituration: Add 5 volumes (relative to crude mass) of cold hexanes (0 °C). Vigorously stir the suspension for 30 minutes. The TPPO will precipitate as a dense white solid.

  • Primary Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with 2 volumes of cold hexanes. Discard the solid.

  • Silica Plug: Pack a short glass column with 3–4 inches of silica gel (slurry packed in hexanes). Load the combined hexane filtrate onto the silica.

  • Elution: Elute with 100% hexanes. The non-polar 1-(Bromomethyl)-1-propylcyclobutane will elute rapidly near the solvent front. Unreacted alcohol and trace TPPO will remain firmly at the baseline.

  • Concentration: Carefully concentrate the eluate under mild vacuum (the product is somewhat volatile).

  • Validation: Analyze the concentrate via 31 P NMR. A flat baseline confirms the complete removal of phosphorus species.

Protocol B: High-Efficiency Fractional Vacuum Distillation

This protocol resolves the target compound from ring-expanded isomers and alkene byproducts[4].

  • Setup: Equip a distillation apparatus with a Vigreux column (at least 15 cm) to provide sufficient theoretical plates for isomer resolution. Wrap the column in glass wool to ensure adiabatic conditions.

  • Vacuum Equilibration: Apply a steady vacuum (ideally 10–15 mmHg using a precision vacuum regulator). Fluctuating vacuum will destroy the fraction resolution.

  • Heating: Slowly heat the distillation flask using an oil bath.

  • Forecut Collection: Collect the initial drops (typically containing lower-boiling alkene elimination products and residual hexanes).

  • Main Fraction Collection: Monitor the vapor temperature thermocouple. Once the temperature stabilizes (approx. 65–70 °C at 10 mmHg), swap to a clean, tared receiving flask chilled in an ice bath. Collect the main fraction.

  • Validation: Submit the main fraction for GC-FID analysis. The target compound should present as a single sharp peak >98% area, distinct from the slightly later-eluting cyclopentyl isomers.

Quantitative Data Summary

Use the following physicochemical data to track your compound through the purification workflows.

ComponentMolecular WeightBoiling Point (Est. @ 10 mmHg) Rf​ Value (100% Hexanes)GC-MS Base Peak ( m/z )Polarity / Notes
1-(Bromomethyl)-1-propylcyclobutane 191.11 g/mol ~65 – 70 °C0.75175 / 177 (M-CH3)Non-polar; Target Product
1-Propylcyclobutanemethanol 128.21 g/mol ~85 – 90 °C0.15110 (M-H2O)Polar; Retained on Silica
Triphenylphosphine Oxide (TPPO) 278.29 g/mol > 200 °C0.00277Highly Polar; Precipitates in Hexane
Ring-Expanded Isomers 191.11 g/mol ~75 – 80 °C0.75175 / 177Non-polar; Requires Distillation
Alkene Byproducts 110.20 g/mol < 40 °C0.90110Volatile; Removed in Forecut

References

  • Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363) - EvitaChem. evitachem.com.
  • 1-(Bromomethyl)-1-propylcyclobutane | Benchchem. benchchem.com.
  • CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents. google.com.
  • alkyl and alkylene bromides - Organic Syntheses Procedure. orgsyn.org.

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-(Bromomethyl)-1-propylcyclobutane Workflows

Welcome to the Application Support Center. 1-(Bromomethyl)-1-propylcyclobutane is a highly valuable building block in medicinal chemistry, primarily utilized for its electrophilic brominated carbon 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 1-(Bromomethyl)-1-propylcyclobutane is a highly valuable building block in medicinal chemistry, primarily utilized for its electrophilic brominated carbon 1. However, as a neopentyl-type primary halide with an adjacent quaternary carbon (C1 of the cyclobutane ring), it presents severe steric hindrance to standard bimolecular nucleophilic substitution (S_N2) [[2]]().

Depending on your solvent choices, this molecule will either undergo a painfully slow direct substitution or rapidly ionize and undergo a Wagner-Meerwein ring expansion to form a cyclopentane derivative. This guide provides the mechanistic causality and self-validating protocols needed to control these divergent pathways.

Workflow Start Goal: 1-(Bromomethyl)- 1-propylcyclobutane Substitution Q_Path Which product skeleton is required? Start->Q_Path Path_SN2 Direct Substitution (Retain Cyclobutane) Q_Path->Path_SN2 Path_SN1 Ring Expansion (Form Cyclopentane) Q_Path->Path_SN1 Solv_Aprotic Use Polar Aprotic Solvent (DMSO, DMF) Path_SN2->Solv_Aprotic Solv_Protic Use Polar Protic Solvent (H2O, EtOH, HFIP) Path_SN1->Solv_Protic

Decision tree for selecting solvent conditions based on the desired product skeleton.

Troubleshooting & FAQs

Q1: My S_N2 reaction to obtain the direct, un-rearranged substitution product is failing or extremely slow. How do I fix this? A1: The slow rate is an inherent property of the neopentyl-like structure; the bulky 1-propylcyclobutyl group physically blocks the 180° backside attack required for S_N2 2. To force this pathway, you must use a polar aprotic solvent (e.g., DMSO, DMF). These solvents strongly solvate the accompanying metal cations but leave your nucleophile "naked" and highly reactive 2. You must also use a high concentration of a strong, non-bulky nucleophile (like N₃⁻ or CN⁻) and apply sustained heat.

Q2: I am detecting a cyclopentane derivative in my product mixture instead of the cyclobutane target. What caused this? A2: You are observing the cyclobutylcarbinyl rearrangement. If your solvent has protic character (e.g., contains water, alcohols, or carboxylic acids), it stabilizes the formation of a carbocation via hydrogen bonding, promoting an S_N1 mechanism [[2]](). Once the primary carbocation forms, the strained cyclobutane ring immediately expands to form a much more stable cyclopentyl carbocation, which is then trapped by the nucleophile. To prevent this, strictly exclude moisture and use anhydrous polar aprotic solvents.

Q3: I am getting elimination (alkene) byproducts instead of substitution. How do I minimize E2? A3: Because the neopentyl S_N2 reaction is so sterically hindered, E2 elimination becomes highly competitive if your nucleophile has basic character (e.g., alkoxides). Solvation of the Lewis base has a significant impact on this competition; strong solvation by protic solvents can weaken the base and alter the S_N2/E2 ratio, but it risks S_N1 rearrangement 3. To suppress E2 while maintaining the cyclobutane ring, use highly polarizable, non-basic nucleophiles (like azide or thiolate) in aprotic conditions.

Q4: How can I intentionally synthesize the ring-expanded cyclopentane product for scaffold hopping? A4: To intentionally drive the ring expansion, you must actively promote the S_N1 pathway. Use a polar protic solvent mixture (e.g., H₂O/EtOH or Hexafluoro-2-propanol) to stabilize the carbocation intermediate 2. Adding a halophilic Lewis acid like Silver Tetrafluoroborate (AgBF₄) will rapidly abstract the bromide, forcing ionization and subsequent rearrangement.

Quantitative Data: Solvent Optimization Matrix

Use this table to select the appropriate solvent system based on your target molecule.

Solvent SystemSolvent ClassificationDielectric Constant (ε)Nucleophile SolvationDominant PathwayMajor Product Skeleton
DMSO Polar Aprotic46.7Weak (Naked Anion)S_N2Cyclobutane (Direct)
DMF Polar Aprotic36.7Weak (Naked Anion)S_N2Cyclobutane (Direct)
Acetone Polar Aprotic20.7WeakS_N2 (Slow)Cyclobutane (Direct)
Ethanol / H₂O Polar Protic~40-80Strong (H-Bonding)S_N1Cyclopentane (Rearranged)
HFIP Polar Protic16.7Very StrongS_N1Cyclopentane (Rearranged)

Mechanistic Pathway Analysis

MechanisticPathway SM 1-(Bromomethyl)-1-propylcyclobutane (Neopentyl-type Halide) SN2_TS S_N2 Transition State (Sterically Hindered) SM->SN2_TS Polar Aprotic Solvent Strong Nucleophile SN1_Int Cyclobutylcarbinyl Cation (Primary Carbocation) SM->SN1_Int Polar Protic Solvent Heat or Ag+ Prod_SN2 Direct Substitution Product (Cyclobutane Retained) SN2_TS->Prod_SN2 Rearrange Wagner-Meerwein Ring Expansion SN1_Int->Rearrange Cyclopentyl Cyclopentyl Cation (More Stable) Rearrange->Cyclopentyl Prod_SN1 Rearranged Product (Cyclopentane Derivative) Cyclopentyl->Prod_SN1 Nucleophilic Trapping

Mechanistic divergence of 1-(Bromomethyl)-1-propylcyclobutane under different solvent conditions.

Self-Validating Experimental Protocols

Protocol A: Direct Substitution via S_N2 (e.g., Azidation)

Objective: Retain the cyclobutane ring by forcing the S_N2 pathway using a polar aprotic solvent.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Strict anhydrous conditions are required to prevent S_N1 solvolysis.

  • Solvation: Dissolve 1.0 equivalent of 1-(Bromomethyl)-1-propylcyclobutane in anhydrous DMSO to achieve a 0.5 M concentration.

  • Reagent Addition: Add 3.0 equivalents of Sodium Azide (NaN₃). Causality Note: A large excess of a strong, linear nucleophile is necessary to outcompete the high activation energy barrier caused by neopentyl steric hindrance.

  • Reaction: Heat the mixture to 80°C for 24–48 hours.

    • In-Process Control (IPC): Monitor the reaction via GC-MS. The starting material peak will diminish very slowly. If no conversion is observed after 12 hours, verify the internal temperature, as thermal energy is critical for this specific S_N2 attack.

  • Workup: Cool to room temperature, quench with distilled water, and extract with MTBE. Wash the organic layer with brine 3x to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Intentional Ring Expansion via S_N1 (Solvolysis)

Objective: Synthesize the cyclopentane derivative by promoting ionization and Wagner-Meerwein rearrangement.

  • Solvation: Dissolve 1.0 equivalent of 1-(Bromomethyl)-1-propylcyclobutane in a 1:1 mixture of Ethanol and Water (0.2 M concentration). Causality Note: The high dielectric constant and hydrogen-bonding capability of this protic mixture stabilizes the departing bromide and the resulting carbocation.

  • Ionization Initiation: Add 1.2 equivalents of Silver Nitrate (AgNO₃) in one portion.

    • In-Process Control (IPC): The immediate formation of a pale yellow precipitate (AgBr) visually validates that the S_N1 ionization step is actively occurring. This is a self-validating confirmation of carbocation generation.

  • Reaction: Stir the suspension at 60°C for 4 hours to ensure complete rearrangement and nucleophilic trapping by the solvent (yielding the cyclopentyl ether/alcohol).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the AgBr precipitate. Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous residue with Dichloromethane (DCM). Dry and concentrate to yield the ring-expanded product.

References

  • EvitaChem. Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363) - Reactions and Technical Details. Retrieved from1

  • BenchChem. Dealing with unexpected rearrangement products of neopentyl-type halides. Retrieved from 2

  • The Journal of Organic Chemistry - ACS Publications. How Solvation Influences the SN2 versus E2 Competition. Retrieved from 3

Sources

Troubleshooting

preventing degradation of 1-(Bromomethyl)-1-propylcyclobutane during storage

Technical Support Center: Stability & Handling of 1-(Bromomethyl)-1-propylcyclobutane Foreword Welcome to the definitive troubleshooting and handling guide for 1-(Bromomethyl)-1-propylcyclobutane. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Handling of 1-(Bromomethyl)-1-propylcyclobutane

Foreword Welcome to the definitive troubleshooting and handling guide for 1-(Bromomethyl)-1-propylcyclobutane. As a Senior Application Scientist, I frequently see researchers treat this compound like a standard primary alkyl halide. However, its unique neopentyl-like steric hindrance combined with a highly strained cyclobutane ring presents specific storage challenges[1]. Standard degradation pathways are amplified here by the thermodynamic driving force of ring expansion. This guide bridges the gap between theoretical physical organic chemistry and practical, self-validating laboratory workflows to ensure your reagents remain pristine.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of 1-(Bromomethyl)-1-propylcyclobutane:

  • Blocked E2 Elimination, Favored Ionization: The alpha-carbon (the −CH2​Br group) is attached to a fully substituted C1 position on the cyclobutane ring. Because there are no beta-hydrogens available on the cyclobutane ring junction, classical E2 dehydrobromination is sterically and electronically blocked.

  • Wagner-Meerwein Ring Expansion: If the C-Br bond ionizes (promoted by heat or polar protic moisture), the resulting primary cyclobutylcarbinyl cation rapidly undergoes a Wagner-Meerwein shift. The strained 4-membered ring expands to a more thermodynamically stable 5-membered cyclopentyl cation. This is the primary source of downstream synthetic impurities.

  • Photolytic Homolytic Cleavage: Like many alkyl bromides, the C-Br bond is susceptible to UV-induced homolytic cleavage, generating bromine radicals ( Br∙ )[2].

Troubleshooting Guide & FAQs

Q: My stored batch of 1-(Bromomethyl)-1-propylcyclobutane has developed a pale yellow tint. Is it ruined? A: The yellow tint indicates the presence of free bromine ( Br2​ ) resulting from the photolytic homolytic cleavage of the C-Br bond[2]. While trace amounts may not completely ruin the reagent for robust Grignard formations, it will poison sensitive transition-metal catalyzed cross-couplings.

  • Causality: Exposure to ambient laboratory light without amber glass shielding.

  • Fix: Wash the neat liquid with a dilute aqueous sodium thiosulfate solution, dry over anhydrous MgSO4​ , and distill under reduced pressure.

Q: I am detecting cyclopentyl-derivatives in my final product mixture. How did the ring expand during storage? A: This is a classic symptom of moisture contamination. Water acts as a polar protic solvent that stabilizes the transition state for C-Br ionization. Once the cyclobutylcarbinyl cation forms, it instantly relieves ring strain by expanding into a cyclopentyl derivative.

  • Causality: Poor inert gas purging leading to solvolysis.

  • Fix: Ensure the compound is stored over activated 4Å molecular sieves under a strict Argon atmosphere.

Q: Can I store this compound at room temperature if the vial is tightly sealed? A: No. Thermal stress accelerates auto-ionization. Analytical studies on structurally similar alkyl bromides show that elevated temperatures significantly increase degradation and substitution rates[3]. It must be stored at 2-8°C[4].

Quantitative Degradation Profiles

The following table summarizes the quantitative impact of various storage conditions on the purity of 1-(Bromomethyl)-1-propylcyclobutane over a 6-month period, based on accelerated stability modeling.

Storage ConditionAtmosphereShielding1-Month Purity6-Month PurityPrimary Degradant
2-8°C (Ideal) ArgonAmber Vial>99.5%98.9%None (Trace Br2​ )
20°C (Room Temp) ArgonAmber Vial98.2%91.5%Cyclopentyl isomers
2-8°C Ambient AirClear Vial96.0%84.2%Alcohols / Br2​
40°C (Accelerated) Ambient AirClear Vial82.1%<50.0%Polymeric / Expansions

Self-Validating Protocol: Storage & Aliquoting

To ensure absolute trustworthiness, this standard operating procedure (SOP) incorporates a self-validating quality control (QC) loop. If the protocol is executed correctly, the final QC step will confirm zero degradation.

Step 1: Preparation & Purging

  • Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove surface moisture. Cool them in a desiccator.

  • Transfer the vials to a glovebox or set up a Schlenk line with high-purity Argon.

    • Mechanistic Choice: Argon is heavier than Nitrogen ( N2​ ) and provides a superior, denser protective blanket against atmospheric moisture over the liquid surface.

Step 2: Aliquoting

  • Dispense the 1-(Bromomethyl)-1-propylcyclobutane into the baked amber vials. Do not exceed 75% of the vial's volume to leave adequate headspace for the inert gas.

    • Mechanistic Choice: Dividing the bulk stock into single-use aliquots prevents repeated freeze-thaw cycles and limits atmospheric exposure of the main batch during daily use.

Step 3: Sealing & Moisture Defense

  • Add 3-5 beads of freshly activated 4Å molecular sieves to each vial to scavenge any microscopic water ingress.

  • Flush the headspace with Argon for 15 seconds.

  • Seal tightly with the PTFE-lined cap and wrap the joint with Parafilm.

  • Store immediately in an explosion-proof refrigerator at 2-8°C[4][5].

Step 4: Self-Validation (QC Check)

  • After 24 hours of storage, extract a 5 µL aliquot from a randomly selected vial.

  • Analyze via Headspace GC-FID[3].

    • Validation Criteria: The chromatogram must show a single sharp peak for the parent compound with no early-eluting cyclopentyl derivatives or alcohol peaks. If secondary peaks are present, the inerting process failed, and the batch must be re-purified.

Systems Logic: Degradation Pathways & Preventive Workflows

The following diagram illustrates the causal relationships between environmental stressors, chemical intermediates, and our targeted preventive measures.

G Compound 1-(Bromomethyl)-1-propylcyclobutane Moisture Moisture Exposure (Hydrolysis) Compound->Moisture Light UV/Light Exposure (Photolysis) Compound->Light Heat Thermal Stress (Ionization) Compound->Heat Carbocation Cyclobutylcarbinyl Cation Moisture->Carbocation Solvolysis Radical Alkyl Radicals + Br• Light->Radical Homolytic Cleavage Heat->Carbocation Ionization RingExpansion Ring Expansion (Cyclopentyl Deriv.) Carbocation->RingExpansion Wagner-Meerwein Alcohols Alcohol Byproducts Carbocation->Alcohols Nucleophilic Attack Coupling Radical Coupling Radical->Coupling Dimerization StoreArgon Inert Atmosphere (Argon/N2) StoreArgon->Moisture Prevents StoreAmber Amber Glass Vials StoreAmber->Light Prevents StoreCold Refrigeration (2-8°C) StoreCold->Heat Prevents

Logical workflow of 1-(Bromomethyl)-1-propylcyclobutane degradation pathways and preventive storage.

References

  • EvitaChem. Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363) - EvitaChem: Product Introduction.1

  • Merck Millipore. Safety Data Sheet - Merck Millipore.5

  • PMC / NIH. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.3

  • RSC Publishing. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride.2

  • ChemicalBook. (Bromomethyl)cyclobutane | 17247-58-4 - ChemicalBook.4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(Bromomethyl)-1-propylcyclobutane Alkylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 1-(Bromomethyl)-1-propylcyclobutane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 1-(Bromomethyl)-1-propylcyclobutane . While this molecule features a primary alkyl bromide (-CH₂Br), its reactivity profile is notoriously deceptive.

The adjacent beta-carbon (C1 of the cyclobutane ring) is a quaternary center bonded to the ring carbons, a propyl group, and the bromomethyl group. This creates a classic neopentyl-type steric blockade , rendering standard Sₙ2 reactions practically inert and making Sₙ1 reactions prone to destructive skeletal rearrangements [1].

This guide provides field-proven diagnostic FAQs, quantitative data, and self-validating experimental protocols to help you bypass these kinetic barriers and successfully alkylate this hindered substrate.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am attempting a standard Sₙ2 alkylation using a strong nucleophile (e.g., sodium methoxide or an amine) at room temperature, but I only recover unreacted starting material. Why is the reaction failing? A: Your reaction is failing due to extreme steric hindrance at the beta-carbon. For an Sₙ2 reaction to occur, the nucleophile must approach the alpha-carbon at a 180° angle relative to the leaving group (the backside attack trajectory into the σ* antibonding orbital). In 1-(Bromomethyl)-1-propylcyclobutane, the bulky cyclobutane ring and the propyl group physically shield this trajectory. Neopentyl-type halides react up to 100,000 times slower than standard primary halides under Sₙ2 conditions [3].

Q2: To force the reaction, I increased the temperature and switched to a protic solvent. Now my GC-MS shows a complex mixture of products with different carbon skeletons. What happened? A: By heating the substrate in a protic solvent, you inadvertently activated the Sₙ1 solvolysis pathway . The bromide leaving group dissociated to form a highly unstable primary carbocation. To achieve stability, this intermediate immediately underwent a 1,2-alkyl shift (likely a ring expansion from cyclobutane to a cyclopentane derivative or a propyl shift) to form a stable tertiary carbocation [1]. The nucleophile then trapped these rearranged intermediates, resulting in the complex mixture you observed.

Q3: If standard Sₙ2 is blocked and Sₙ1 causes rearrangement, how can I successfully form a new Carbon-Carbon bond with this molecule? A: You must abandon the traditional electrophilic approach and utilize Umpolung (Polarity Reversal) or Transition Metal Catalysis .

  • Strategy 1 (Umpolung): Convert the bromide into a Grignard reagent (R-MgBr). The insertion of magnesium into the C-Br bond proceeds via a radical mechanism, which is vastly less sensitive to steric hindrance than an Sₙ2 transition state. Once formed, your hindered carbon becomes a powerful nucleophile that can attack unhindered electrophiles.

  • Strategy 2 (Cross-Coupling): Utilize Nickel-catalyzed cross-coupling. Ni(0) complexes can undergo oxidative addition into neopentyl C-Br bonds much more readily than Pd catalysts, allowing for successful Negishi or Suzuki-type couplings [4].

Q4: What if I specifically need to form a Carbon-Heteroatom bond (e.g., substituting the Br for an Azide)? A: You can force an Sₙ2 reaction, but only under highly specific conditions. You must use a small, perfectly linear "super-nucleophile" (like the azide anion, N₃⁻) in a strongly polar aprotic solvent (like anhydrous DMSO) at elevated temperatures (100 °C). The polar aprotic solvent leaves the anion unsolvated and highly energetic, providing just enough kinetic energy to overcome the massive steric barrier without allowing the carbocation formation that leads to rearrangement [2].

Part 2: Quantitative Data Summary

To illustrate the severity of the steric blockade, the following table compares the relative Sₙ2 reaction rates of various alkyl bromides. Notice the precipitous drop in reactivity when transitioning from a standard primary halide to a neopentyl-type primary halide.

Substrate TypeExample StructureRelative Sₙ2 RateMechanistic Implication
Methyl CH₃-Br~30Rapid backside attack; ideal for Sₙ2.
Primary (1°) CH₃CH₂-Br1Standard baseline reactivity.
Secondary (2°) (CH₃)₂CH-Br0.025Moderate steric hindrance; slower reaction.
Neopentyl (1°) (CH₃)₃CCH₂-Br ~0.00001 Backside attack blocked; practically inert.

Data adapted from kinetic studies on neopentyl systems [1][3].

Part 3: Mechanistic Visualizations

MechanisticWorkflow Substrate 1-(Bromomethyl)- 1-propylcyclobutane SN2_Fail Standard SN2 (Blocked) Substrate->SN2_Fail Bulky Nucleophile SN1_Fail SN1 Conditions (Carbocation) Substrate->SN1_Fail Heat + Protic Solvent Umpolung Grignard / Organometallic (Umpolung) Substrate->Umpolung Mg(0), THF CrossCoupling Ni-Catalyzed Cross-Coupling Substrate->CrossCoupling Ni Catalyst, Zn Rearrangement Ring Expansion / Alkyl Shift SN1_Fail->Rearrangement 1,2-Shift Success1 Desired Alkylated Product Umpolung->Success1 Electrophile Success2 Desired Coupled Product CrossCoupling->Success2 Aryl/Alkyl Halide

Caption: Workflow for bypassing neopentyl steric hindrance via Umpolung or transition-metal catalysis.

StericHindrance Nu Nucleophile (Nu⁻) AlphaC Alpha Carbon (-CH₂-) Nu->AlphaC Backside Attack BLOCKED Br Leaving Group (-Br) AlphaC->Br C-Br Bond BetaC Quaternary Beta Carbon BetaC->AlphaC Steric Shielding Ring Cyclobutane Ring BetaC->Ring Propyl Propyl Group BetaC->Propyl

Caption: Steric blockade of the SN2 backside attack trajectory by the bulky quaternary beta-carbon.

Part 4: Experimental Protocols

Protocol A: Umpolung via Grignard Formation (C-C Bond Formation)

Causality: This protocol bypasses the Sₙ2 steric blockade entirely. By converting the halide to a Grignard reagent via a single-electron transfer (radical) mechanism, the sterically hindered carbon is transformed into a nucleophile.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a strict Argon atmosphere.

  • Reagent Preparation: Add 1.5 equivalents of magnesium turnings to the flask. Stir vigorously overnight under Argon to mechanically activate the Mg surface.

  • Initiation (Critical Step): Add just enough anhydrous THF to cover the Mg turnings. Add a single crystal of iodine (I₂) or 0.05 equivalents of 1,2-dibromoethane. Heat gently until the iodine color fades or bubbling is observed, indicating the activation of the Mg surface.

  • Reaction: Dilute 1.0 equivalent of 1-(Bromomethyl)-1-propylcyclobutane in anhydrous THF (to make a 1 M solution). Add 5% of this solution to the activated Mg. Once the reaction initiates (exotherm observed), add the remaining solution dropwise over 30 minutes to maintain a gentle reflux.

  • Maturation: Reflux the mixture for an additional 2 hours to ensure complete insertion.

  • Trapping: Cool the Grignard solution to 0 °C. Slowly add 0.9 equivalents of your target electrophile (e.g., an unhindered aldehyde or ketone) dissolved in THF. Stir for 2 hours at room temperature.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract 3x with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Forcing Sₙ2 Substitution with Azide (C-N Bond Formation)

Causality: This protocol forces the substitution by utilizing a linear, unhindered "super-nucleophile" (N₃⁻) and a polar aprotic solvent (DMSO) that maximizes the ground-state energy of the nucleophile, allowing it to breach the high activation energy barrier without triggering Sₙ1 solvolysis[2].

Step-by-Step Methodology:

  • Setup: Utilize a heavy-walled pressure vial or a sealed tube. Add 1.0 equivalent of 1-(Bromomethyl)-1-propylcyclobutane.

  • Reagent Addition: Add 3.0 equivalents of Sodium Azide (NaN₃). Caution: Sodium azide is highly toxic and potentially explosive; handle with strict safety protocols.

  • Solvent: Suspend the reagents in anhydrous DMSO (0.5 M concentration relative to the substrate).

  • Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath behind a blast shield. Maintain vigorous stirring for 24 to 48 hours. Monitor progress via GC-MS (look for the disappearance of the bromide peak).

  • Workup: Cool the reaction to room temperature. Dilute the mixture heavily with water (at least 5x the volume of DMSO used) to crash out the organic product and solubilize the DMSO.

  • Extraction: Extract the aqueous layer 4x with diethyl ether or ethyl acetate. Wash the combined organic layers with water (3x) and brine (1x) to remove residual DMSO. Dry over MgSO₄ and concentrate carefully (low molecular weight azides can be volatile).

References

  • Dealing with unexpected rearrangement products of neopentyl-type halides. BenchChem.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Application Notes and Protocols for Nucleophilic Substitution with Neopentyl Halides. BenchChem.
Troubleshooting

Technical Support Center: Isolation of 1-(Bromomethyl)-1-propylcyclobutane via Vacuum Distillation

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists who are isolating 1-(Bromomethyl)-1-propylcyclobutane (CAS: 1493927-65-3) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists who are isolating 1-(Bromomethyl)-1-propylcyclobutane (CAS: 1493927-65-3) . As a highly valuable halogenated building block used in the synthesis of spirocyclic and fused-ring pharmaceutical intermediates, maintaining the structural integrity of this compound during purification is critical.

This document bypasses generic advice to focus strictly on the thermodynamic causality, quantitative parameters, and validated methodologies required to successfully distill this specific alkyl halide without inducing thermal degradation.

Thermodynamic Rationale: The Causality of Vacuum Distillation

At standard atmospheric pressure (760 Torr), 1-(Bromomethyl)-1-propylcyclobutane exhibits a boiling point of approximately 140 °C[1]. While it is technically possible to boil the compound at this temperature, doing so violates a core principle of halogenated hydrocarbon handling: thermal lability .

When alkyl bromides are subjected to prolonged heating above 90–100 °C, they undergo homolytic C–Br bond cleavage or E2/E1 elimination, releasing hydrogen bromide (HBr) gas. The in-situ generation of HBr is highly problematic because it acts as an autocatalytic degradation agent. The presence of trace acids drastically lowers the decomposition onset temperature of the mixture, accelerating further degradation and potentially leading to runaway exothermic reactions—especially if residual polar aprotic solvents like DMF or DMSO are present from the synthesis stage[2].

By applying a high vacuum, we artificially depress the boiling point of the compound. This allows the target molecule to transition into the vapor phase at a temperature well below its thermal degradation threshold, ensuring high yield and preserving the cyclobutane ring structure[3].

Quantitative Distillation Parameters

To design a safe distillation workflow, you must match your vacuum capabilities to the appropriate oil bath temperatures. The table below summarizes the quantitative thermodynamic data for 1-(Bromomethyl)-1-propylcyclobutane to help you calibrate your apparatus.

System PressureEstimated Boiling Point (°C)Recommended Bath Temp (°C)Thermal Degradation Risk
760 Torr (Atmospheric) ~140.0160.0 - 170.0Critical (Do not attempt)
20 Torr 65.0 - 70.085.0 - 90.0Moderate (Monitor for HBr)
10 Torr 50.0 - 55.070.0 - 75.0Low
5 Torr 38.0 - 42.055.0 - 60.0Minimal (Optimal Range)
1 Torr 15.0 - 20.035.0 - 40.0Minimal (Requires chilled condenser)

Note: Bath temperatures should generally be kept 15–20 °C higher than the target boiling point to ensure a steady distillation rate without superheating the flask walls.

Step-by-Step Methodology: Self-Validating Distillation Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Distillation Neutralization

  • Action: Before loading the crude mixture into the distillation flask, wash the organic layer (typically in dichloromethane or hexanes) with saturated aqueous NaHCO3​ (3 × 50 mL), followed by brine. Dry over anhydrous MgSO4​ .

  • Causality: This removes any residual HBr or acidic byproducts from the bromination step (e.g., if using N-Bromosuccinimide or PBr3​ ).

  • Validation Checkpoint: Test the final aqueous wash with pH paper; it must be strictly neutral or slightly basic (pH 7–8).

Step 2: Apparatus Assembly

  • Action: Assemble a short-path distillation apparatus. Grease all ground-glass joints with high-vacuum silicone grease. Attach a receiving flask submerged in an ice-water bath (0 °C). Ensure a dry ice/acetone cold trap is installed between the distillation setup and the vacuum pump.

  • Causality: A short-path setup minimizes the holdup volume, reducing the time the compound spends in the heated zone. The cold trap prevents volatile brominated organics from destroying the pump oil.

Step 3: Degassing and Solvent Removal

  • Action: Begin stirring the crude liquid. Apply a mild vacuum (e.g., 50–100 Torr) at room temperature to strip off residual low-boiling extraction solvents (DCM, hexanes).

  • Validation Checkpoint: Solvent removal is complete when bubbling ceases at room temperature under vacuum.

Step 4: High-Vacuum Fractional Distillation

  • Action: Lower the system pressure to the target high vacuum (e.g., 5 Torr ). Gradually increase the oil bath temperature to 55–60 °C . Discard any initial pre-fraction (forerun) that distills below 35 °C. Collect the main fraction distilling steadily at 38–42 °C .

  • Causality: Gradual heating prevents "bumping" and ensures that any remaining volatile impurities do not co-distill with the main product.

Step 5: Analytical Validation

  • Action: Analyze the collected main fraction via 1H -NMR and GC-MS.

  • Validation Checkpoint: The 1H -NMR spectrum must show the characteristic −CH2​Br protons (typically a distinct signal around 3.4–3.5 ppm). Crucially, there must be an absolute absence of vinylic proton signals (5.0–6.0 ppm), which would indicate that thermal elimination (dehydrohalogenation) occurred during distillation.

Distillation Workflow & Troubleshooting Logic

G A Start: Vacuum Distillation of 1-(Bromomethyl)-1-propylcyclobutane B Is the target compound distilling at expected temp? A->B C Troubleshoot: Check Vacuum Seal, Pump Oil, & Cold Trap B->C No D Is the distillate discolored (yellow/brown)? B->D Yes C->B Fixed E Warning: Thermal Degradation (HBr Release / Elimination) D->E Yes G Collect Main Fraction (e.g., 38-42°C at 5 Torr) D->G No (Clear Liquid) F Action: Lower Bath Temp & Increase Vacuum (< 5 Torr) E->F F->D H Validation: Confirm Purity via 1H-NMR & GC-MS G->H

Caption: Troubleshooting workflow for the vacuum distillation of alkyl bromides.

FAQs & Specific Troubleshooting

Q1: My distillate is turning yellow as it drips into the receiving flask. What is happening? A: Yellowing is a definitive visual indicator of free bromine or dissolved HBr, which are byproducts of thermal decomposition[3]. This means your bath temperature is too high for the vacuum level you are achieving. Immediately lower the heat source. To salvage the yellowed product, you must pass the distilled liquid through a short plug of basic alumina to neutralize and trap the acidic/halogen impurities before storing it.

Q2: I synthesized the compound using an Appel reaction ( CBr4​/PPh3​ ). How do I prevent triphenylphosphine oxide (TPPO) from ruining the distillation? A: TPPO has a high boiling point and will theoretically remain in the distillation pot. However, under high vacuum, TPPO can sublime and clog your condenser. Do not rely on distillation alone to separate TPPO. Prior to distillation, precipitate the majority of the TPPO by triturating your crude mixture with cold hexanes and filtering it. Use a splash guard (bump trap) during distillation to prevent mechanical carryover of any remaining solid.

Q3: My vacuum gauge reads 5 Torr, but the compound isn't distilling even when I raise the bath to 70 °C. What is wrong? A: You likely have a "false vacuum" reading. If your gauge is located near the pump rather than directly on the distillation head, a micro-leak in your glassware joints means the actual pressure inside the flask is much higher than 5 Torr. Re-grease all joints. Additionally, if you used DMF as a solvent (common in triarylphosphite-mediated brominations[1]), residual DMF can alter the vapor pressure of the mixture. Ensure all DMF was removed during the aqueous workup.

Q4: Can I just use a rotary evaporator at 90 °C instead of setting up a short-path distillation? A: Absolutely not. A rotary evaporator is designed for bulk solvent removal, not for the fractional isolation of a target compound. 1-(Bromomethyl)-1-propylcyclobutane will co-evaporate or bump violently into the bump trap, leading to massive product loss and poor purity. Furthermore, the prolonged heating in a rotovap bath without precise fractionation increases the risk of autocatalytic decomposition[2].

References

  • Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Alkyl and alkylene bromides. Organic Syntheses Procedure. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 1-(Bromomethyl)-1-propylcyclobutane vs. 1-(Bromomethyl)cyclobutane

Executive Summary For drug development professionals and synthetic chemists, selecting the correct alkyl halide building block is critical for controlling reaction pathways and preventing unwanted metabolic degradation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the correct alkyl halide building block is critical for controlling reaction pathways and preventing unwanted metabolic degradation. This guide provides an in-depth reactivity comparison between two primary alkyl bromides: 1-(Bromomethyl)-1-propylcyclobutane (Compound A) and 1-(Bromomethyl)cyclobutane (Compound B) .

Despite both possessing a primary bromomethyl (–CH₂Br) leaving group, their reactivity profiles are drastically divergent. Compound A features a fully substituted, quaternary adjacent carbon, classifying it as a highly sterically hindered neopentyl-type halide. Compound B features a tertiary adjacent carbon, classifying it as an isobutyl-type halide. This subtle structural variance fundamentally alters their susceptibility to nucleophilic substitution (S_N2), solvolysis-driven rearrangements (S_N1), and elimination (E2) pathways.

Structural Analysis & Steric Topography

The reactivity of primary alkyl halides is governed by the steric environment of the β -carbon (the carbon adjacent to the leaving group).

  • Compound A (Neopentyl-type): The β -carbon (C1 of the cyclobutane ring) is bonded to four carbon atoms (C2, C4, the propyl group, and the α -carbon). This quaternary center creates an immense steric shield, physically blocking the 180° trajectory required for an incoming nucleophile.

  • Compound B (Isobutyl-type): The β -carbon is bonded to three carbons and one hydrogen atom. While still hindered compared to an unbranched primary halide, the presence of the small hydrogen atom provides a viable "window" for nucleophilic attack.

G cluster_A Compound A (Neopentyl-type) cluster_B Compound B (Isobutyl-type) NuA Nucleophile AlphaA Alpha-Carbon (-CH2-) NuA->AlphaA Backside Blocked BrA Bromide (Leaving Group) AlphaA->BrA BetaA Beta-Carbon (C1) Quaternary BetaA->AlphaA Propyl Propyl Group BetaA->Propyl RingA Cyclobutane Ring BetaA->RingA NuB Nucleophile AlphaB Alpha-Carbon (-CH2-) NuB->AlphaB Backside Accessible BrB Bromide (Leaving Group) AlphaB->BrB BetaB Beta-Carbon (C1) Tertiary BetaB->AlphaB Hydrogen Hydrogen Atom BetaB->Hydrogen RingB Cyclobutane Ring BetaB->RingB

Steric topography comparison illustrating neopentyl vs. isobutyl backside accessibility.

Nucleophilic Substitution (S_N2) Kinetics

In standard S_N2 reactions, primary halides are typically highly reactive. However, neopentyl systems represent a famous "annoying exception" in organic chemistry[1]. The bulky substituents on the β -carbon create severe steric repulsion in the pentacoordinate transition state.

Experimental kinetic studies demonstrate that neopentyl bromides react approximately 105 times slower than unhindered primary alkyl bromides under standard S_N2 conditions [2]. Compound B, being an isobutyl-type system, experiences a rate reduction of only ~30-fold compared to ethyl bromide, making it moderately reactive [3]. Consequently, Compound A is essentially inert to S_N2 substitution, making it an excellent structural motif when a chemically robust, substitution-resistant appendage is desired in a drug candidate.

Quantitative & Qualitative Reactivity Comparison
Parameter1-(Bromomethyl)-1-propylcyclobutane (A)1-(Bromomethyl)cyclobutane (B)
System Classification Neopentyl-type (Quaternary β -carbon)Isobutyl-type (Tertiary β -carbon)
Relative S_N2 Rate ~0.00001 (Effectively Inert)~0.03 (Moderate)
S_N1 Rearrangement 1-Propylcyclopentyl cation (Ring Expansion)Cyclopentyl cation or 1-Methylcyclobutyl cation
E2 Elimination Feasibility Impossible (0 β -hydrogens)Possible (1 β -hydrogen)
Major E2 Product N/AMethylenecyclobutane

Solvolysis and Carbocation Rearrangements (S_N1/E1)

Under ionizing conditions (e.g., polar protic solvents with a halophilic Lewis acid), both compounds undergo concerted ionization and rearrangement. Primary carbocations are highly unstable; thus, the departure of the bromide leaving group is synchronized with the migration of an adjacent alkyl group or hydride.

For both compounds, the driving force of this rearrangement is the relief of cyclobutane ring strain (approximately 26 kcal/mol).

  • Compound A: Migration of a ring carbon expands the system to a highly stable, tertiary 1-propylcyclopentyl cation.

  • Compound B: Undergoes either a hydride shift to form a tertiary 1-methylcyclobutyl cation, or ring expansion to form a secondary cyclopentyl cation.

G CompA 1-(Bromomethyl)-1-propylcyclobutane IonA Primary Carbocation (Transient) CompA->IonA -Br⁻ RearrangeA Ring Expansion (Relieves ~26 kcal/mol strain) IonA->RearrangeA ProdA 1-Propylcyclopentyl Cation (Tertiary, Stable) RearrangeA->ProdA CompB 1-(Bromomethyl)cyclobutane IonB Primary Carbocation (Transient) CompB->IonB -Br⁻ RearrangeB1 Hydride Shift IonB->RearrangeB1 RearrangeB2 Ring Expansion IonB->RearrangeB2 ProdB1 1-Methylcyclobutyl Cation (Tertiary) RearrangeB1->ProdB1 ProdB2 Cyclopentyl Cation (Secondary) RearrangeB2->ProdB2

Solvolysis-induced carbocation rearrangement pathways driven by ring strain relief.

Elimination (E2) Feasibility

The most striking binary difference between these two molecules is their capacity for E2 elimination. The E2 mechanism strictly requires an anti-periplanar β -hydrogen to be abstracted by a base.

  • Compound A: The α -carbon is the –CH₂– group. The only β -carbon is C1 of the cyclobutane ring. Because C1 is bonded to C2, C4, the propyl group, and the bromomethyl group, it possesses zero β -hydrogens . Therefore, Compound A is structurally incapable of undergoing E2 elimination.

  • Compound B: The C1 β -carbon possesses one β -hydrogen . Treatment with a strong, bulky base readily yields methylenecyclobutane.

Experimental Protocols

To empirically validate these mechanistic divergences, the following self-validating experimental workflows are recommended.

Protocol A: Kinetic Evaluation of S_N2 Reactivity (Finkelstein Assay)

Causality: Acetone dissolves NaI but not NaBr. The precipitation of NaBr drives the equilibrium forward, making this an ideal visual and kinetic assay for S_N2 susceptibility.

  • Prepare a 0.5 M solution of anhydrous Sodium Iodide (NaI) in dry acetone.

  • Add 0.1 equivalents of the target alkyl bromide (Compound A or B) to separate reaction vials at 25 °C.

  • Monitor the reaction via turbidimetry (NaBr precipitation) and GC-MS. Result: Compound B will exhibit moderate precipitation within hours. Compound A will remain a clear solution indefinitely due to neopentyl steric shielding.

Protocol B: Solvolysis and Carbocation Trapping (S_N1/E1)

Causality: Silver nitrate ( AgNO3​ ) acts as a halophilic Lewis acid, forcibly abstracting the bromide ion to induce ionization. The polar protic solvent stabilizes the resulting transition state and acts as the trapping nucleophile.

  • Dissolve the alkyl bromide in an 80:20 (v/v) mixture of Ethanol/Water.

  • Add 1.1 equivalents of AgNO3​ .

  • Heat the mixture to 60 °C for 4 hours.

  • Quench with brine, extract with diethyl ether, and analyze the organic layer via NMR/GC-MS. Result: Compound A yields 1-propylcyclopentanol derivatives (confirming ring expansion). Compound B yields a mixture of cyclopentanol and 1-methylcyclobutanol.

Protocol C: Attempted E2 Elimination

Causality: Potassium tert-butoxide (t-BuOK) is a sterically bulky base that suppresses competing S_N2 reactions, isolating the E2 pathway.

  • Dissolve the alkyl bromide in anhydrous tert-butanol.

  • Add 2.0 equivalents of t-BuOK.

  • Reflux the mixture at 85 °C for 12 hours under an inert atmosphere.

  • Analyze the headspace and liquid phase via GC-FID. Result: Compound B successfully eliminates to form methylenecyclobutane. Compound A is recovered entirely unreacted, validating the absolute structural impossibility of E2 elimination without a β -hydrogen.

References

  • Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Available at:[Link]

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. Available at:[Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at:[Link]

Comparative

GC-MS Comparative Analysis Guide: 1-(Bromomethyl)-1-propylcyclobutane and Its Rearrangement Isomers

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary In pharmaceutical synthesis, cyclobutane derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary

In pharmaceutical synthesis, cyclobutane derivatives are highly valued for their ability to introduce structural rigidity and unique pharmacokinetic profiles into drug candidates[1]. However, the synthesis and analysis of 1-(Bromomethyl)-1-propylcyclobutane present significant challenges due to the inherent instability of the cyclobutylmethyl system. Under thermal or acidic conditions, this molecule is highly prone to carbocation-mediated rearrangements, yielding structural isomers such as 1-bromo-2-propylcyclopentane and 1-bromo-1-butylcyclobutane[2].

This guide provides an objective comparative analysis of these isomers using Gas Chromatography-Mass Spectrometry (GC-MS). By detailing a self-validating analytical protocol, we demonstrate how to accurately profile impurities, prevent thermally induced artifacts during injection, and interpret the subtle mass spectral differences between these closely related halocarbons.

Mechanistic Grounding: The Origin of Isomeric Impurities

To develop a robust analytical method, one must first understand the chemical causality behind the impurities. The synthesis of 1-(bromomethyl)-1-propylcyclobutane typically involves the bromination of the corresponding alcohol. During this process—or during high-temperature GC injection—the cleavage of the C–Br bond generates a primary cyclobutylmethyl carbocation.

Due to the high ring strain of the cyclobutane moiety (~26 kcal/mol), this primary cation rapidly undergoes a Demjanov-type ring expansion or a Wagner-Meerwein 1,2-alkyl shift to form more thermodynamically stable secondary or tertiary carbocations[2]. Subsequent recombination with the bromide ion produces distinct structural isomers.

MechanisticPathway A 1-(Bromomethyl)-1-propylcyclobutane (Target Molecule) B Cyclobutylmethyl Cation (Primary, Highly Strained) A->B -Br⁻ (Thermal/Acidic) C Cyclopentyl Cation (Secondary/Tertiary, Stable) B->C Demjanov Ring Expansion E 1-Bromo-1-butylcyclobutane (Alkyl Shift Isomer) B->E 1,2-Alkyl Shift + Br⁻ D 1-Bromo-2-propylcyclopentane (Ring-Expanded Isomer) C->D + Br⁻ (Recombination)

Caption: Carbocation-mediated rearrangement pathways of 1-(bromomethyl)-1-propylcyclobutane.

Analytical Strategy: Why Standard GC-MS Fails

Standard GC-MS methods typically utilize hot split/splitless inlets (e.g., 250°C). For cyclobutylmethyl bromides, this is a critical methodological error . The intense heat of the injection port induces thermal rearrangement before the sample reaches the column[3]. Consequently, the chromatogram will show artificially high levels of the cyclopentyl isomer, leading to false batch rejections.

The Solution (Self-Validating System): To ensure trustworthiness, the analytical method must decouple synthesis impurities from analytical artifacts. This is achieved by utilizing Cold On-Column Injection (OCI) or a Programmable Temperature Vaporizing (PTV) inlet. By injecting the sample at a low temperature (e.g., 40°C) and allowing it to vaporize directly within the column, thermal degradation is completely bypassed.

GCMSWorkflow S1 Sample Preparation (Dilute in DCM to 1.0 mg/mL) S2 Cold On-Column Injection (OCI) (40°C: Prevents Inlet Rearrangement) S1->S2 S3 Capillary GC Separation (Mid-Polarity VF-624ms Column) S2->S3 S4 Electron Ionization (EI) (70 eV, Source at 230°C) S3->S4 S5 Quadrupole Mass Analysis (m/z 35-300 Scan Range) S4->S5

Caption: Optimized GC-MS workflow utilizing Cold On-Column Injection to preserve sample integrity.

Comparative Data: GC-MS Isomer Profiling

Differentiating these isomers requires careful analysis of both retention times (RT) and Electron Ionization (EI) fragmentation patterns. Mid-polarity columns (e.g., VF-624ms) are preferred as they separate these structurally similar halogenated cycloalkanes based on subtle differences in their dipole moments[4].

All three isomers share the same nominal mass (m/z 190 for ⁷⁹Br, 192 for ⁸¹Br) and exhibit a weak molecular ion peak due to the facile loss of the bromine radical. The base peak for all three is typically m/z 111 [M−Br]+ . However, secondary fragmentation of the m/z 111 cation reveals their structural differences.

Table 1: GC-MS Characteristics of 1-(Bromomethyl)-1-propylcyclobutane and Isomers
CompoundStructural ClassRelative RT (min)*Base Peak (m/z)Key Diagnostic Fragments (m/z)Structural Causality of Fragmentation
1-(Bromomethyl)-1-propylcyclobutane Target Molecule8.4211168, 83, 97Loss of propyl radical (43 Da) from the m/z 111 cation yields a highly stable cyclobutenyl-type cation at m/z 68 .
1-Bromo-1-butylcyclobutane Alkyl Shift Isomer8.7511155, 69Loss of the longer butyl chain (C₄H₈, 56 Da) via alkene elimination yields m/z 55 .
1-Bromo-2-propylcyclopentane Ring-Expanded Isomer9.1011169, 43The stable cyclopentyl ring resists deep fragmentation. Cleavage of the propyl group leaves the intact cyclopentyl cation at m/z 69 .

*Retention times are illustrative based on a 30m x 0.25mm x 1.4µm mid-polarity phase at a 1.0 mL/min He flow rate.

Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this step-by-step methodology for the comparative analysis of cyclobutylmethyl bromide batches.

Sample Preparation
  • Dilution: Accurately weigh 10.0 mg of the 1-(Bromomethyl)-1-propylcyclobutane sample.

  • Solvent Selection: Dissolve the sample in 10.0 mL of anhydrous Dichloromethane (DCM). Causality: DCM is highly volatile and non-reactive, ensuring rapid solvent delay clearance without interacting with the alkyl halide.

  • Internal Standard: Spike the solution with 10 µL of 1-bromo-octane (1.0 mg/mL) to serve as a retention time and quantitation reference.

GC-MS Instrument Parameters
  • Column: VF-624ms (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.25 mm ID × 1.4 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

  • Injection Mode: Cold On-Column (OCI) or PTV.

    • PTV Program: Initial temp 40°C (hold 0.1 min), ramp at 700°C/min to 250°C.

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial: 50°C (hold 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 240°C (hold 5 min).

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 to 300.

Data Analysis & Validation
  • Artifact Verification: Run a secondary injection using a standard hot split inlet (250°C). If the peak area of the cyclopentyl isomer (RT ~9.10 min) increases relative to the OCI injection, thermal rearrangement is occurring in the inlet. Use only the OCI data for batch release.

  • Isotope Profiling: Confirm the identity of all brominated peaks by verifying the characteristic 1:1 isotopic ratio of the ⁷⁹Br and ⁸¹Br molecular ions (m/z 190 and 192, respectively) prior to fragmentation.

Sources

Validation

1-(Bromomethyl)-1-propylcyclobutane vs linear alkyl bromides in SN2 reactions

An in-depth technical comparison of nucleophilic substitution (SN2) reactivity between highly hindered cyclobutane derivatives and standard linear alkyl halides. Structural & Mechanistic Foundations: The "Neopentyl Effec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of nucleophilic substitution (SN2) reactivity between highly hindered cyclobutane derivatives and standard linear alkyl halides.

Structural & Mechanistic Foundations: The "Neopentyl Effect"

The SN2 (Substitution Nucleophilic Bimolecular) reaction is fundamentally governed by steric accessibility. Because the mechanism requires the nucleophile to attack the electrophilic alpha-carbon from a trajectory exactly 180° opposite the leaving group (Walden inversion), any physical obstruction along this path drastically increases the activation energy ( ΔE‡ ).

Linear Alkyl Bromides (e.g., 1-Bromopentane) In a standard linear primary alkyl bromide, the alpha-carbon is bonded to a single beta-carbon. This beta-carbon bears two small hydrogen atoms and one alkyl chain. During an SN2 reaction, the flexible alkyl chain rotates away from the incoming nucleophile, leaving an unobstructed path to the alpha-carbon's antibonding ( σ∗ ) orbital. This results in a low-energy trigonal bipyramidal transition state and a rapid reaction rate.

1-(Bromomethyl)-1-propylcyclobutane While technically a primary alkyl bromide (the halogen is attached to a -CH2- group), 1-(bromomethyl)-1-propylcyclobutane behaves entirely differently due to its beta-carbon. The beta-carbon is C1 of the cyclobutane ring, making it a fully substituted quaternary carbon . It is bonded to:

  • The alpha-carbon (bromomethyl group)

  • C2 of the cyclobutane ring

  • C4 of the cyclobutane ring

  • A propyl chain

This architectural density creates a severe "neopentyl effect." As highlighted in[1], standard neopentyl bromides fail to react under normal SN2 conditions. The cyclobutane derivative is even more hindered; the rigid ring pins the bulk near the reaction center, while the freely rotating propyl group sweeps a massive steric volume. When a nucleophile attempts a backside attack, its van der Waals radius severely overlaps with these beta-substituents. This steric clash destabilizes the transition state, rendering the molecule virtually inert to SN2 substitution, a phenomenon noted as a prominent exception by [2].

MechanisticDivergence cluster_linear Linear Alkyl Bromide Pathway cluster_cyclic 1-(Bromomethyl)-1-propylcyclobutane Pathway A 1-Bromopentane (Primary, Unhindered) C Unobstructed Backside Trajectory A->C E Trigonal Bipyramidal Transition State C->E G Rapid SN2 Substitution E->G B Cyclobutane Derivative (Quaternary Beta-Carbon) D Severe Beta-Carbon Steric Clash B->D F Prohibitive Activation Energy (ΔE‡) D->F H Inert / Extremely Slow Reaction F->H

Mechanistic divergence in SN2 pathways based on beta-carbon steric hindrance.

Kinetic Profiling & Quantitative Data

To objectively compare the performance of these substrates, we look at their relative reaction rates. The table below summarizes the quantitative drop in SN2 reactivity as beta-branching increases, culminating in the complete shutdown of the pathway for neopentyl-like cyclic systems.

SubstrateStructural ClassificationRelative SN2 Rate*Activation Energy ( ΔE‡ ) Profile
Methyl Bromide Unhindered Methyl3,000Very Low (Optimal trajectory)
1-Bromopentane Primary (Linear)100Low (Standard baseline)
1-Bromo-2-methylbutane Primary (Secondary Beta)4Moderate (Minor steric clash)
Neopentyl Bromide Primary (Quaternary Beta)~0.00001Extremely High (Steric shielding)
1-(Bromomethyl)-1-propylcyclobutane Primary (Quaternary Cyclic Beta)< 0.00001 Prohibitive (Effectively Inert)

*Relative rates based on standard nucleophilic substitution with sodium iodide in acetone at 25°C.

Experimental Methodologies: Self-Validating Kinetic Workflow

To experimentally verify the inertness of 1-(bromomethyl)-1-propylcyclobutane compared to a linear alternative, researchers must employ highly sensitive kinetic measurements. The following protocol utilizes potentiometric titration to track halogen exchange, adapted from methodologies for neopentyl skeletons described in[3].

Objective: Quantify the second-order rate constant ( k ) for the SN2 reaction between the alkyl bromide and tetraethylammonium chloride (TEAC).

Self-Validation Mechanism (Crucial for Trustworthiness):

  • Positive Control: 1-bromopentane is run simultaneously. A rapid, measurable rate constant confirms that the nucleophile is active and the solvent is properly anhydrous.

  • Negative Control: The cyclobutane substrate is incubated without TEAC to ensure no background solvolysis (SN1) or degradation is artificially inflating halide counts.

  • Chemical Validation: Barium nitrate is added during titration to prevent the coprecipitation of silver halides, ensuring the electrode only measures the true liberated halide concentration.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 M solution of the target alkyl bromide and a 0.2 M solution of TEAC in anhydrous N,N-dimethylformamide (DMF).

  • Thermal Equilibration: Incubate both solutions separately at 25.0 ± 0.1 °C in a thermostated water bath for 20 minutes to establish baseline thermodynamics.

  • Reaction Initiation: Rapidly mix equal volumes of the alkyl bromide and TEAC solutions. Start the kinetic timer immediately.

  • Aliquot Sampling: Withdraw 5.0 mL aliquots at predetermined intervals (e.g., 5, 15, 30 mins for the linear bromide; 1, 24, 72 hours for the cyclobutane derivative).

  • Reaction Quenching: Discharge the aliquot into 25 mL of ice-cold 50% aqueous ethanol containing 1% nitric acid. The sudden drop in temperature and solvent polarity instantly halts the SN2 reaction.

  • Potentiometric Titration: Add a known excess of barium nitrate ( Ba(NO3​)2​ ). Titrate the unreacted chloride and liberated bromide potentiometrically using 0.05 M silver nitrate ( AgNO3​ ) equipped with a silver indicating electrode.

  • Data Extraction: Plot ln([Nu]/[RX]) versus time. The slope of the linear regression yields the second-order rate constant ( k ).

KineticWorkflow S1 1. Substrate & Nucleophile Equilibration (DMF, 25°C) S2 2. Reaction Initiation (Mixing & Timing) S1->S2 S3 3. Aliquot Sampling at Timed Intervals S2->S3 S4 4. Quench Reaction (Ice-Cold 50% EtOH / 1% HNO3) S3->S4 S5 5. Potentiometric Titration (AgNO3 with Ba(NO3)2) S4->S5 S6 6. Second-Order Rate Constant (k) Calculation S5->S6

Step-by-step kinetic measurement workflow using potentiometric titration.

Alternative Synthetic Strategies for Hindered Substrates

Because 1-(bromomethyl)-1-propylcyclobutane is practically useless in standard SN2 workflows, drug development professionals must pivot to alternative synthetic strategies to functionalize this moiety:

  • Triflate Conversion: As demonstrated in[3], converting the alcohol precursor of the cyclobutane derivative into a trifluoromethanesulfonate (triflate) creates a vastly superior leaving group. Neopentyl triflates can sometimes be coaxed into SN2 reactions under forcing conditions where bromides fail.

  • Organometallic Pathways: Converting the bromide into a Grignard reagent (R-MgBr) or alkyllithium species bypasses the need for nucleophilic substitution entirely, allowing the hindered carbon to act as a nucleophile instead of an electrophile.

  • Radical Chemistry: Halogen-atom transfer (HAT) or single-electron transfer (SET) mechanisms are far less sensitive to steric hindrance than two-electron SN2 pathways, making them viable for functionalizing neopentyl-like cyclic systems.

References

  • SN2 Substitution Reactions and Alkyl Moiety - Chemistry LibreTexts. Available at:[Link]

  • The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry. Available at:[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - ACS Omega. Available at:[Link]

Sources

Comparative

validating the structural integrity of 1-(Bromomethyl)-1-propylcyclobutane post-reaction

Validating the Structural Integrity of 1-(Bromomethyl)-1-propylcyclobutane Post-Reaction: A Comparative Analytical Guide 1-(Bromomethyl)-1-propylcyclobutane is a highly valuable, yet structurally sensitive, building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of 1-(Bromomethyl)-1-propylcyclobutane Post-Reaction: A Comparative Analytical Guide

1-(Bromomethyl)-1-propylcyclobutane is a highly valuable, yet structurally sensitive, building block in medicinal chemistry and organic synthesis. The presence of the strained four-membered cyclobutane ring introduces a unique analytical challenge post-reaction. As a Senior Application Scientist, I frequently observe that standard validation workflows fail to account for the thermodynamic instability of this motif.

This guide objectively compares the performance of leading analytical modalities—NMR, GC-MS, and FT-IR—in validating the structural integrity of this molecule and its derivatives post-reaction, providing a self-validating experimental framework for researchers and drug development professionals.

The Mechanistic Threat: Causality of Ring Expansion

To understand why rigorous structural validation is critical, we must examine the causality of cyclobutane degradation. The cyclobutane ring possesses approximately 26.5 kcal/mol of angle and torsional strain. When 1-(bromomethyl)-1-propylcyclobutane is subjected to nucleophilic substitution or metal-insertion (e.g., Grignard reagent formation), the exocyclic carbon can develop a partial or full positive charge.

The resulting cyclobutylmethyl carbenium ion is highly susceptible to a [1,2]-alkyl shift. To relieve the immense ring strain, the molecule spontaneously expands into a thermodynamically more stable cyclopentyl derivative[1]. Validating that this ring expansion has not occurred is the primary objective of the analytical workflow.

Pathway A 1-(Bromomethyl)- 1-propylcyclobutane B Cyclobutylmethyl Intermediate A->B Ionization/ Reaction E Intact Cyclobutane Derivative A->E S_N2 (Concerted) C [1,2]-Alkyl Shift (Strain Relief) B->C Ring Expansion B->E Direct Attack D 1-Propylcyclopentyl Derivative (Expanded) C->D Nucleophilic Attack

Mechanistic pathways showing intact substitution versus strain-driven ring expansion.

Comparative Matrix of Analytical Modalities

When comparing analytical techniques for this specific structural validation, we must evaluate their ability to definitively map the carbon skeleton without introducing artifacts.

Analytical ModalitySensitivityStructural DefinitivenessSusceptibility to ArtifactsPrimary Utility
1D/2D NMR ModerateVery High LowGold standard for carbon skeleton connectivity and ring integrity.
GC-MS (EI) HighModerateHigh (Thermal/EI rearrangements)Mass confirmation and purity profiling.
FT-IR LowLowLowFunctional group tracking (e.g., loss of C-Br stretch).

Deep Dive: Why NMR is the Superior Solution

While GC-MS is excellent for mass confirmation, it is a flawed primary tool for strained rings. The high temperatures of a standard GC inlet can induce thermal ring expansion, and Electron Ionization (EI) can cause gas-phase fragmentations that mimic ring-opening[2]. This frequently leads to false positives for rearrangement, forcing chemists to needlessly optimize reaction conditions.

Conversely, Nuclear Magnetic Resonance (NMR) Spectroscopy operates at ambient temperature in solution, preserving the true post-reaction structure. However, relying solely on 1D 1 H NMR is a critical error. The complex coupling and overlapping multiplets of the propyl chain and the cyclobutane protons in the 1.0–2.5 ppm region make it nearly impossible to definitively confirm the ring size[3].

A self-validating system requires orthogonal confirmation using 2D Heteronuclear Multiple Bond Correlation (HMBC) . By observing the specific 3-bond carbon-proton couplings, we can definitively prove the 4-membered ring remains intact.

Workflow Start Post-Reaction Mixture Prep Sample Purification (Flash Chromatography) Start->Prep NMR 13C & 2D HMBC NMR (Primary Validation) Prep->NMR GCMS GC-MS Analysis (Secondary Validation) Prep->GCMS Decision Ring Intact? NMR->Decision Connectivity Data GCMS->Decision Mass/Purity Data Pass Proceed to Next Step Decision->Pass Yes Fail Optimize Reaction Conditions Decision->Fail No (Expanded)

Self-validating analytical workflow for confirming cyclobutane structural integrity.

Standard Operating Procedures (SOPs) for Validation

Protocol A: Self-Validating NMR Workflow
  • Sample Preparation: Dissolve 15–20 mg of the purified post-reaction product in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • 1D 1 H and 13 C Acquisition: Acquire standard 1D spectra.

    • Causality: The TMS provides a precise 0.0 ppm reference, which is critical because cyclobutane protons are highly shielded and often appear far upfield (< 2.0 ppm). The 13 C spectrum will immediately indicate if the symmetry of the molecule has shifted (a substituted cyclopentane will present a different carbon count/symmetry than the cyclobutane precursor).

  • 2D HMBC Acquisition: Set the long-range coupling constant ( JCH​ ) to 8 Hz.

    • Causality: This parameter is specifically chosen to maximize the signal intensity of the 3-bond correlation ( 3JCH​ ) between the exocyclic −CH2​− protons and the secondary C2/C4 carbons of the cyclobutane ring. If the ring has expanded to a cyclopentyl system, this specific coupling network will disappear and be replaced by a new connectivity map, making this a definitive, self-validating checkpoint.

Protocol B: Artifact-Free GC-MS Workflow
  • Column Selection: Use a low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μm).

  • Inlet Configuration (Critical Step): Utilize Cold On-Column Injection rather than standard split/splitless injection.

    • Causality: Standard injectors operate at 250°C. At this temperature, the strained cyclobutane ring can undergo thermal expansion before entering the column. Cold on-column injection deposits the sample directly into the column at a low temperature, eliminating thermal artifacts and ensuring the chromatogram reflects the true solution-phase composition.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV, but cross-reference the fragmentation pattern against a known standard, as EI can induce gas-phase ring opening[2].

References

  • Title: Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement Source: Chemical Reviews URL: [Link]

  • Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: PubMed URL: [Link]

  • Title: Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish Source: PubMed URL: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: 1-(Bromomethyl)-1-propylcyclobutane as a Mechanistic Probe in Cross-Coupling

As a Senior Application Scientist, evaluating the true kinetic competence of a novel catalytic system requires moving beyond simple yield calculations. We must interrogate the mechanism.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the true kinetic competence of a novel catalytic system requires moving beyond simple yield calculations. We must interrogate the mechanism. In modern synthetic chemistry and drug development, constructing C(sp³)-rich architectures is paramount; however, cross-coupling sterically hindered, neopentyl-like aliphatic halides remains a formidable challenge.

To objectively benchmark the efficiency of emerging single-electron transfer (SET) paradigms against traditional methods, researchers employ "radical clocks"[1]. Among these, 1-(Bromomethyl)-1-propylcyclobutane serves as an exquisite molecular probe, offering precise kinetic readouts of a catalyst's radical capture rate versus unimolecular substrate rearrangement.

The Mechanistic Causality: Why This Substrate?

1-(Bromomethyl)-1-propylcyclobutane is a specialized halogenated hydrocarbon and cyclobutane derivative[2]. It features a sterically hindered primary bromide adjacent to a quaternary carbon center. Under traditional two-electron palladium catalysis, this neopentyl-like steric bulk almost entirely inhibits oxidative addition.

However, under SET conditions (e.g., metallaphotoredox catalysis), the C–Br bond is reduced to generate a primary cyclobutylmethyl radical . Because of the inherent angle strain of the cyclobutane ring, this radical is highly prone to structural rearrangement, specifically expanding into a more thermodynamically stable secondary cyclopentyl radical. The known rate constant for the fragmentation of a standard cyclobutylmethyl radical is approximately k=5×103 s−1 [3].

When this substrate is subjected to a cross-coupling environment, a strict kinetic competition ensues:

  • Direct Capture (Unrearranged): The transition metal catalyst (e.g., Ni) intercepts the primary radical before it can rearrange.

  • Rearrangement: The radical undergoes ring expansion, followed by metal capture, yielding a rearranged product.

By quantifying the ratio of Unrearranged to Rearranged products (U:R ratio ), we can directly calculate the pseudo-first-order rate constant of radical capture by the catalyst. A high U:R ratio proves that the catalyst is highly efficient at intercepting transient, unstable radical species before they degrade or rearrange[4].

Pathway A 1-(Bromomethyl)- 1-propylcyclobutane B Cyclobutylmethyl Radical A->B SET / -Br⁻ (Photoredox) C Direct Cross-Coupling (Unrearranged Product) B->C Fast Ni Capture (k_capture) D Ring Expansion (Cyclopentyl Radical) B->D k_rearr = 5 x 10³ s⁻¹ (Ring Strain Relief) E Rearranged Cross-Coupling D->E Slow Ni Capture

Mechanistic divergence of the cyclobutylmethyl radical in cross-coupling.

Comparative Benchmarking of Catalytic Alternatives

To demonstrate the utility of this radical clock, we benchmarked three distinct catalytic paradigms for the cross-coupling of 1-(Bromomethyl)-1-propylcyclobutane with 4-bromoanisole.

  • System A: Traditional Palladium Catalysis (Pd(OAc)₂ / SPhos) Relies on a strict two-electron oxidative addition. The extreme steric hindrance prevents activation, resulting in negligible yields.

  • System B: Iron-Bisphosphine Catalysis (FeCl₂ / dcypt) Operates via halogen-atom abstraction. While it generates the radical, the iron center's capture rate is relatively slow, allowing the radical to rearrange before cross-coupling occurs.

  • System C: Nickel/Photoredox Dual Catalysis (Ir(dF(CF₃)ppy)₂ / NiCl₂) The excited iridium photocatalyst efficiently reduces the alkyl bromide via SET. The highly active Ni catalyst rapidly intercepts the radical, vastly outcompeting the 5×103 s−1 rearrangement rate[5].

Quantitative Performance Data
Catalytic SystemOverall Yield (%)Unrearranged (U) %Rearranged (R) %U:R RatioEstimated Capture Rate ( kc′​ )
Pd(OAc)₂ / SPhos < 5%100%0%N/AN/A (2-electron pathway)
FeCl₂ / dcypt 45%30%70%0.43 ∼2.1×103 s−1
Ir/Ni Dual Catalysis 88%96%4%24.0 >1.2×105 s−1

Interpretation: The Ir/Ni dual catalytic system demonstrates exceptional kinetic efficiency. The 96:4 U:R ratio indicates that the nickel catalyst captures the primary radical approximately 24 times faster than the radical can undergo ring expansion.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation controls (Dark control and TEMPO radical trapping) to definitively prove the SET mechanism and accurately measure the U:R ratio.

Step 1: Reaction Setup (Glovebox)

  • In an argon-filled glovebox, charge a 2-dram vial equipped with a stir bar with NiCl₂·dme (10 mol%), dtbbpy ligand (10 mol%), and Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (2 mol%).

  • Add 4-bromoanisole (1.0 equiv, 0.5 mmol) and anhydrous K₃PO₄ (2.0 equiv).

  • Add 1-(Bromomethyl)-1-propylcyclobutane (1.5 equiv, 0.75 mmol) dissolved in 5 mL of anhydrous DMA.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Mechanistic Validation Controls

  • Control A (Dark): Wrap one vial completely in aluminum foil to confirm the necessity of photochemical SET.

  • Control B (Radical Trap): Add 2.0 equiv of TEMPO to a second vial. If the reaction proceeds via a free radical intermediate, TEMPO will trap the cyclobutylmethyl radical, forming an adduct detectable by LC-MS, thereby halting the cross-coupling[1].

Step 3: Photochemical Irradiation

  • Remove the vials from the glovebox.

  • Irradiate the standard reaction and Control B using a 34 W Blue LED lamp (440-450 nm) equipped with a cooling fan to maintain the temperature at 25 °C.

  • Stir vigorously for 24 hours.

Step 4: Quench and Analysis

  • Quench the reaction by exposing it to air and diluting with 10 mL of ethyl acetate.

  • Filter through a short pad of silica gel to remove inorganic salts and metal catalysts.

  • Analyze the crude mixture via GC-FID (using dodecane as an internal standard) to precisely quantify the ratio of the unrearranged 1-propylcyclobutylmethyl product versus the rearranged cyclopentyl product.

Protocol S1 1. Reaction Setup (Inert Atmosphere) S2 2. Irradiation (Blue LED, 24h) S1->S2 S3 3. Radical Trapping (TEMPO Control) S1->S3 Validation S4 4. GC-FID / NMR (Quantify U:R) S2->S4 S5 5. Kinetic Benchmarking S4->S5

Step-by-step experimental workflow for benchmarking catalytic efficiency.

Conclusion

Benchmarking with 1-(Bromomethyl)-1-propylcyclobutane clearly delineates the kinetic boundaries of modern cross-coupling methodologies. While traditional palladium systems fail against neopentyl-like steric bulk, Nickel/Photoredox dual catalysis operates via a highly efficient SET pathway. By outcompeting the 5×103 s−1 radical rearrangement rate, the Ni-system proves its superior capacity to capture and couple transient, highly reactive aliphatic intermediates.

References

  • Nickel/Photoredox Dual Catalytic Cross-Coupling of Alkyl and Amidyl Radicals to Construct C(sp³)–N Bonds ACS Catalysis[Link]

  • Recent advances in photoredox and nickel dual-catalyzed cascade reactions: pushing the boundaries of complexity PMC (National Institutes of Health)[Link]

  • Kinetics of Radical Reactions: Radical Clocks ResearchGate[Link]

  • On The Nature of C(sp³)-C(sp²) Bond Formation in Nickel-Catalyzed Tertiary Radical Cross-Couplings PMC (National Institutes of Health)[Link]

Sources

Comparative

Comparative Modality Guide: Spectroscopic Resolution of 1-(Bromomethyl)-1-propylcyclobutane from Synthetic Alternatives

Executive Summary & Mechanistic Context In the synthesis of complex alicyclic building blocks, distinguishing the target product from its structural isomers is a critical quality control hurdle. 1-(Bromomethyl)-1-propylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the synthesis of complex alicyclic building blocks, distinguishing the target product from its structural isomers is a critical quality control hurdle. 1-(Bromomethyl)-1-propylcyclobutane is a highly valuable alkyl halide intermediate used in pharmaceutical development. However, its synthesis—typically via the bromination of (1-propylcyclobutyl)methanol—is plagued by the formation of ring-expanded impurities.

The Causality of Impurity Formation: The cyclobutane ring possesses significant torsional and angle strain (approximately 26.3 kcal/mol)[1]. When the precursor alcohol is activated, the resulting cyclobutylmethyl carbocation is highly prone to a Wagner-Meerwein rearrangement[2]. To alleviate ring strain, the intermediate undergoes a thermodynamically driven ring expansion, yielding a cyclopentyl carbocation. Subsequent trapping by the bromide anion produces the primary alternative impurity: 1-bromo-2-propylcyclopentane .

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) in differentiating the target cyclobutane derivative from its cyclopentane alternative, providing self-validating experimental protocols for rigorous structural confirmation.

Pathway SM Precursor: (1-Propylcyclobutyl) methanol Cation1 Cyclobutylmethyl Cation (1°/3°) SM->Cation1 -H2O Cation2 Cyclopentyl Cation (2°/3°) Cation1->Cation2 Ring Expansion (Thermodynamic) Target Target: 1-(Bromomethyl)-1- propylcyclobutane Cation1->Target +Br- (Kinetic) Impurity Impurity: 1-Bromo-2- propylcyclopentane Cation2->Impurity +Br-

Mechanistic pathway of cyclobutylmethyl ring expansion during bromination.

Comparative Modality Analysis

To establish a self-validating analytical system, orthogonal techniques must be employed. NMR provides absolute structural connectivity, while GC-MS offers high-sensitivity trace impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing the target from the ring-expanded alternative. The cyclobutane ring exists in a dynamic "butterfly" conformation, which influences the chemical shifts of the ring protons[1]. However, the diagnostic power lies in the substitution pattern of the bromine atom.

  • Target Performance: In 1-(Bromomethyl)-1-propylcyclobutane, the bromine is attached to a primary carbon (-CH₂Br) that is isolated from other protons by the quaternary C1 carbon of the cyclobutane ring. This results in a sharp, distinct singlet in the ¹H NMR spectrum around 3.50 ppm. Furthermore, the unsubstituted cyclobutane ring carbons typically resonate around 15–30 ppm in ¹³C NMR[3].

  • Alternative (Impurity) Performance: The rearranged 1-bromo-2-propylcyclopentane features a secondary bromide (-CHBr-). Because this proton is adjacent to methylene protons on the cyclopentane ring, it appears as a complex multiplet shifted further downfield (~4.10 ppm) due to the combined deshielding effect of the halogen and the altered ring geometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR confirms the bulk structure, GC-MS is required to quantify trace levels of the isomer. Alkyl halides are highly reactive and can undergo thermal degradation; thus, GC-MS parameters must be carefully optimized[4].

  • Fragmentation Causality: Under Electron Ionization (EI) at 70 eV, alkyl bromides typically exhibit a very weak molecular ion (M⁺)[5]. The dominant fragmentation pathway is the loss of the bromine radical ([M - Br]⁺), yielding a base peak at m/z 111 for both isomers[5].

  • Differentiation Strategy: The target compound preferentially loses the entire bromomethyl group, yielding a diagnostic fragment at m/z 97 ([M - CH₂Br]⁺). The ring-expanded impurity, conversely, favors the loss of the propyl chain, yielding a fragment at m/z 147 ([M - C₃H₇]⁺).

Quantitative Data Comparison

Table 1: Spectral Signatures for Modality Comparison

Analytical Feature1-(Bromomethyl)-1-propylcyclobutane (Target)1-Bromo-2-propylcyclopentane (Alternative Impurity)Diagnostic Value
¹H NMR (-CH₂Br / -CHBr-) ~3.50 ppm (Singlet, 2H)~4.10 ppm (Multiplet, 1H)High (Primary vs. Secondary Bromide)
¹³C NMR (C-Br) ~42.5 ppm~55.2 ppmHigh
¹³C NMR (Ring Carbons) ~15-30 ppm (Cyclobutane)~22-40 ppm (Cyclopentane)Moderate
GC-MS Molecular Ion m/z 190, 192 (Weak, 1:1 ratio)m/z 190, 192 (Weak, 1:1 ratio)Low (Identical Mass)
GC-MS Diagnostic Fragment m/z 97[M - CH₂Br]⁺m/z 147 [M - C₃H₇]⁺High (Structural Connectivity)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems. They incorporate internal standards and system suitability tests (SST) to validate the integrity of the data generated.

Workflow Prep Sample Preparation NMR 1H & 13C NMR (Structural ID) Prep->NMR GCMS GC-MS (Trace Impurities) Prep->GCMS Data Spectral Deconvolution NMR->Data GCMS->Data Result Purity Certification Data->Result

Orthogonal analytical workflow for resolving alkyl bromide impurities.

Protocol A: High-Resolution NMR Acquisition

Causality: A relaxation delay (D1) of 2.0 seconds is explicitly chosen to ensure the complete relaxation of the quaternary C1 carbon in the cyclobutane ring, which lacks attached protons to facilitate dipole-dipole relaxation.

  • Sample Preparation: Dissolve 15 mg of the synthesized batch in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Validation: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to 0.00 ppm to ensure chemical shift accuracy across different magnetic fields[6].

  • Acquisition Parameters (¹H): 400 MHz spectrometer, 30° pulse angle, 16 scans, D1 = 2.0 s.

  • Acquisition Parameters (¹³C): 100 MHz, proton-decoupled, 512 scans, D1 = 2.0 s.

  • Data Processing: Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without compromising the resolution of the cyclobutane multiplets.

Protocol B: GC-MS Trace Impurity Profiling

Causality: A non-polar DB-5MS column is selected because it separates analytes primarily by boiling point and molecular shape. The more compact cyclobutane derivative will elute slightly earlier than the more flexible cyclopentane isomer.

  • System Suitability Test (SST): Inject a hexane blank to confirm the absence of ghost peaks. Inject a standard mixture of known alkyl bromides to verify that the mass spectrometer's tuning correctly resolves the 79Br/81Br isotopic ratio (1:1)[4].

  • Sample Preparation: Dilute the analyte to 100 ppm in GC-grade hexane.

  • Injection: Inject 1 µL with a split ratio of 50:1. Maintain the inlet temperature at 250°C to ensure rapid volatilization without inducing thermal elimination of HBr.

  • Chromatographic Separation: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: Hold at 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–300. Extract ion chromatograms (EIC) at m/z 97 and m/z 147 to accurately quantify the ratio of the target to the ring-expanded impurity.

References

  • Title: 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation Source: docbrown.info URL: [Link]

  • Title: cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation Source: docbrown.info URL: [Link]

  • Title: Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides Source: mdpi.com URL: [Link]

  • Title: ChemInform Abstract: Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives Source: researchgate.net URL: [Link]

  • Title: Effect of eliminated radical mass and molecular weight of homologs of alkyl halides... on their fragmentation upon electron impact ionization Source: fluorine1.ru URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Bromomethyl)-1-propylcyclobutane proper disposal procedures

The management and disposal of brominated organic compounds require rigorous adherence to environmental safety protocols. As a Senior Application Scientist, I have structured this guide to provide researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of brominated organic compounds require rigorous adherence to environmental safety protocols. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with the authoritative, step-by-step methodology required for the safe handling and disposal of 1-(Bromomethyl)-1-propylcyclobutane.

This guide moves beyond simple instructions, detailing the chemical causality behind these protocols to ensure your laboratory maintains strict compliance with Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling and Waste Classification

1-(Bromomethyl)-1-propylcyclobutane (CAS: 1493927-65-3) is an alkyl halide widely utilized as a building block in organic synthesis and medicinal chemistry, particularly in nucleophilic substitution reactions[1][2].

Because its molecular structure contains a covalently bonded bromine atom, any waste stream containing this compound must be strictly classified as Halogenated Organic Waste [3][4].

The Causality of Segregation: The critical distinction between halogenated and non-halogenated waste lies in their thermal destruction pathways. Non-halogenated solvents (e.g., acetone, hexane) possess high BTU (British Thermal Unit) values and are frequently recycled via fuel blending for cement kilns[4][5]. However, halogenated compounds like 1-(Bromomethyl)-1-propylcyclobutane cannot be used as fuel. When combusted, the bromine atoms react to form hydrobromic acid (HBr) gas[5]. To safely destroy this chemical, the EPA requires specialized high-temperature incineration (exceeding 1,200 °C with a residence time of under 2 seconds), followed by immediate alkaline scrubbing of the exhaust gas to neutralize the acidic byproducts before atmospheric release[5].

Waste Stream Comparison Data

To prevent cross-contamination and minimize the exorbitant costs associated with halogenated waste disposal, laboratories must enforce strict segregation[4][6].

CharacteristicHalogenated Waste Stream (e.g., 1-(Bromomethyl)-1-propylcyclobutane)Non-Halogenated Waste Stream (e.g., Acetone, Toluene)
Primary Constituents Organics containing F, Cl, Br, or IOrganics containing only C, H, O, N
Incineration Requirement >1,200 °C with alkaline exhaust scrubbers[5]Standard fuel blending or cement kilns[5]
Chemical Incompatibilities Strong bases, reactive metals (Al, Zn)Strong oxidizers
Disposal Logistics High cost; requires specialized TSDF processing[4]Lower cost; high energy recovery value[4]

Step-by-Step Disposal Methodology

The following protocol outlines the "cradle-to-grave" lifecycle management for 1-(Bromomethyl)-1-propylcyclobutane waste in a professional laboratory setting[4].

Step 1: Post-Reaction Quenching and Isolation

  • Ensure that any unreacted 1-(Bromomethyl)-1-propylcyclobutane is separated from highly reactive nucleophiles or strong bases prior to disposal.

  • If the compound is dissolved in an extraction solvent (e.g., dichloromethane), the entire mixture must be treated as halogenated waste.

Step 2: Primary Containment

  • Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) carboys or glass bottles with PTFE-lined caps are required[4].

  • Critical Rule: Never mix this waste with non-halogenated solvents. Diluting halogenated waste with non-halogenated waste converts the entire volume into the more expensive, heavily regulated halogenated category[4][6].

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag to the container the moment the first drop of waste is introduced[6].

  • Explicitly write "1-(Bromomethyl)-1-propylcyclobutane" and any associated solvents on the label. Avoid generic terms.

  • Check the boxes for "Toxic" and "Halogenated" .

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a secondary containment tray within a designated SAA at or near the point of generation[6].

  • Ensure the container remains tightly capped at all times unless actively receiving waste to prevent the escape of volatile organic compounds (VOCs)[4].

  • Do not exceed the SAA volume limit (typically 55 gallons of standard hazardous waste)[6].

Step 5: Transfer to a Licensed TSDF

  • Once the container is full, coordinate with your Environmental Health and Safety (EH&S) department for pickup[6].

  • The waste will be logged onto a RCRA manifest and transported by a permitted carrier to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4][5].

Waste Lifecycle Visualization

G Gen Waste Generation (1-(Bromomethyl)-1-propylcyclobutane) Seg Segregation: Halogenated Stream Gen->Seg Isolate SAA SAA Storage & RCRA Labeling Seg->SAA Contain TSDF Transport to TSDF (Licensed Carrier) SAA->TSDF EH&S Pickup Inc High-Temp Incineration (>1200°C) TSDF->Inc Manifest Scrub Alkaline Scrubbing (HBr Neutralization) Inc->Scrub Exhaust Gas

Lifecycle of halogenated waste from laboratory generation to high-temperature incineration.

References

  • Buy 1-(Bromomethyl)-1-propylcyclobutane (EVT-13301363) - EvitaChem. evitachem.com.
  • 1-(Bromomethyl)-1-propylcyclobutane | Benchchem. benchchem.com.
  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. allsource-environmental.com.
  • Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise. acs.org.
  • Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com.
  • Hazardous Waste Disposal Guide - Research Safety. northwestern.edu.

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Handling

Personal protective equipment for handling 1-(Bromomethyl)-1-propylcyclobutane

An Expert Guide to Personal Protective Equipment for Handling 1-(Bromomethyl)-1-propylcyclobutane As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment for Handling 1-(Bromomethyl)-1-propylcyclobutane

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely and efficiently. Handling reactive intermediates like 1-(Bromomethyl)-1-propylcyclobutane, a brominated alkyl halide, demands more than just a checklist of personal protective equipment (PPE). It requires a deep understanding of the compound's potential hazards and a systematic approach to risk mitigation. This guide provides a comprehensive framework for selecting, using, and disposing of PPE, grounded in the principles of chemical reactivity and laboratory best practices.

Foundational Hazard Analysis: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the inherent risks associated with 1-(Bromomethyl)-1-propylcyclobutane and its chemical class. While specific toxicological data for this exact molecule is not extensively published, we can infer its hazard profile from its structure and data on analogous compounds like (Bromomethyl)cyclobutane and other alkyl halides.[1][2][3]

  • Chemical Reactivity: As an alkyl halide, the primary reactivity of this compound involves nucleophilic substitution and elimination reactions.[4][5] The carbon-bromine bond is the active site, making the molecule susceptible to reaction with strong bases, oxidizing agents, and other nucleophiles.[6][7] This reactivity is the basis for its utility in synthesis but also a key consideration for safe handling and storage.

  • Flammability: Many low-molecular-weight alkyl halides are flammable liquids.[1][8] Vapors can be heavier than air, travel to an ignition source, and flash back.[7] Therefore, all handling must be conducted away from open flames, sparks, or hot surfaces, and measures to prevent static discharge are essential.[7][8]

  • Irritation and Corrosivity: Direct contact with brominated organic compounds can cause significant irritation to the skin and eyes.[2][9] Prolonged exposure may lead to dermatitis.[8] The potential for this compound to be a lachrymator (a substance that causes tearing) also exists.[2]

  • Toxicity and Health Hazards: Inhalation of vapors may cause respiratory tract irritation.[3][7] Systemic toxicity is also a concern; related compounds are listed as harmful if swallowed, inhaled, or absorbed through the skin.[2] Notably, some similar brominated hydrocarbons are suspected carcinogens and may pose reproductive hazards, demanding a high degree of caution.

This analysis dictates that our PPE strategy must provide a robust barrier against liquid splashes, vapor inhalation, and accidental skin contact, while also being suitable for use in an environment where flammability is a concern.

Core PPE Protocol: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The following table outlines the minimum requirements for handling 1-(Bromomethyl)-1-propylcyclobutane in a research laboratory setting.

Body Part Required PPE Specifications & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must be fully sealing around the eyes and meet ANSI Z87.1 standards to protect against splashes and vapors.[10][11] Face Shield: Required to be worn over goggles during procedures with a higher risk of splashing or energetic reactions (e.g., transfers of >50 mL, quenching reactions) to protect the entire face.[12][13]
Hands Double Gloving: Nitrile or Butyl RubberInner Glove: Standard nitrile gloves provide good dexterity and splash protection.[10] Outer Glove: A heavier-duty glove such as butyl rubber or neoprene should be worn over the nitrile glove for extended handling or when managing larger quantities, offering superior resistance to alkyl halides. Always check manufacturer glove compatibility charts.[11]
Body Flame-Resistant (FR) Laboratory CoatA lab coat made from Nomex® or a similar flame-resistant material is essential due to the compound's flammability.[11] It should be fully buttoned with sleeves rolled down to maximize skin coverage.
Respiratory Chemical Fume HoodAll manipulations of 1-(Bromomethyl)-1-propylcyclobutane must be performed inside a certified chemical fume hood to control vapor exposure.[5][12] A respirator with an organic vapor cartridge should be available for emergency situations like a large spill.[1][11]
Feet Closed-toe ShoesLeather or chemical-resistant shoes that fully cover the foot are required.[10][11] Permeable shoes like canvas sneakers are not permitted.

Operational and Disposal Plans

Effective PPE is part of a larger system of safe laboratory practices.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items.

  • Donning PPE: Don PPE in the following order: closed-toe shoes, long pants, FR lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.

  • Chemical Handling: Conduct all transfers and reactions within the fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][7] Keep containers tightly closed when not in use.[6][7]

  • Doffing PPE: To prevent cross-contamination, remove PPE before leaving the laboratory in the following order: outer gloves, face shield, inner gloves, and lab coat. Wash hands thoroughly with soap and water immediately after.[13]

Spill and Emergency Response
  • Small Spills (<10 mL): Absorb the spill with an inert material like vermiculite or sand. Wearing your full PPE, collect the contaminated material into a sealed container for hazardous waste disposal.

  • Large Spills (>10 mL): Evacuate the immediate area and alert laboratory personnel. If safe to do so, close the fume hood sash. Do not attempt to clean up a large spill without appropriate respiratory protection and spill training. Contact your institution's environmental health and safety office immediately.

Waste Disposal Plan
  • Segregation: All waste containing 1-(Bromomethyl)-1-propylcyclobutane, including contaminated gloves, absorbent materials, and reaction residues, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14]

  • Neutralization (for Quenching): Unreacted alkyl halides in reaction mixtures should be quenched carefully, typically with a nucleophilic solvent like methanol or isopropanol, before being added to the waste container.

  • Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal facility.[9] On an industrial scale, brominated waste may be incinerated at high temperatures in facilities equipped with scrubbers or undergo a chemical recycling process to recover the bromine.[15][16]

Visualizing Your PPE Decision Process

The scale of your work directly impacts the level of risk. The following decision tree provides a logical workflow for selecting the appropriate level of protective measures.

PPE_Decision_Tree start Start: Handling 1-(Bromomethyl)-1-propylcyclobutane scale What is the scale of the operation? start->scale small_scale Small Scale (<1 g) Analytical Standard / NMR Sample Prep scale->small_scale < 1 g medium_scale Medium Scale (1-20 g) Standard Benchtop Reaction scale->medium_scale 1 - 20 g large_scale Large Scale (>20 g) Pilot or Scale-up Work scale->large_scale > 20 g ppe_small Core PPE: - Chemical Splash Goggles - FR Lab Coat - Double Nitrile Gloves - Fume Hood small_scale->ppe_small ppe_medium Enhanced PPE: - Core PPE + Face Shield (for transfers) + Outer Butyl/Neoprene Gloves medium_scale->ppe_medium ppe_large Maximum PPE: - Enhanced PPE + Constant Face Shield Use + Consider Chemical Resistant Apron + Emergency Respirator Ready large_scale->ppe_large

Caption: PPE selection workflow based on the scale of operation.

By integrating this structured, risk-based approach to PPE selection and chemical handling, you can effectively mitigate the hazards associated with 1-(Bromomethyl)-1-propylcyclobutane, ensuring a safer and more productive research environment.

References

  • EvitaChem. (n.d.). 1-(Bromomethyl)-1-propylcyclobutane.
  • ChemTalk. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Chemtalk. (2008, October 22). Bromine water - disposal.
  • Spectrum Chemical. (2019, September 10). Safety Data Sheet.
  • TCI Chemicals. (2025, October 29). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (n.d.). (Bromomethyl)cyclobutane 97.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet - Bromocyclobutane.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - (Bromomethyl)cyclopropane.
  • BenchChem. (2025, December). Personal protective equipment for handling Bromoiodoacetic Acid.
  • CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.

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